molecular formula C45H47N7O9S3 B605785 Navafenterol saccharinate CAS No. 1648550-37-1

Navafenterol saccharinate

Cat. No.: B605785
CAS No.: 1648550-37-1
M. Wt: 926.1 g/mol
InChI Key: WXFYZNXSBYPTSS-CMMZEBJZSA-N
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Description

Navafenterol saccharinate (AZD-8871) is an inhaled dual-acting, potent, selective, and long-lasting single molecule that functions as both a Muscarinic M3 Receptor Antagonist and a β2-adrenoceptor Agonist (MABA) [1] . This dual pharmacology makes it a valuable investigational bronchodilator for respiratory disease research, particularly for Chronic Obstructive Pulmonary Disease (COPD) [4] . The compound demonstrates high affinity for the human M3 receptor (pIC50 = 9.5) and the β2-adrenoceptor (pEC50 = 9.5), and exhibits kinetic selectivity for the M3 over the M2 receptor, contributing to its long-lasting effects and favorable safety profile in preclinical models [1] . Its mechanism provides synergistic bronchoprotection by simultaneously blocking acetylcholine-induced bronchoconstriction and promoting bronchodilation through cAMP-mediated airway smooth muscle relaxation [4] . In clinical research, navafenterol has shown significant promise. A phase I study in patients with moderate to severe COPD demonstrated that single doses of navafenterol (400 μg and 1800 μg) provided statistically significant and sustained bronchodilation over 24 hours, as measured by improvements in trough FEV 1 [7] . Furthermore, a phase IIa trial confirmed that once-daily navafenterol (600 μg) for two weeks significantly improved lung function and reduced COPD-related symptoms, with efficacy similar to the established fixed-dose combination umeclidinium/vilanterol [9] . Despite this positive clinical data, development for COPD and asthma has been discontinued for strategic reasons [2] , which enhances its value as a tool compound for mechanistic studies. Applications: • Research on COPD and airway hyperresponsiveness [4] . • Investigation of dual-pharmacology bronchodilator mechanisms (MABA). • Studies requiring long-lasting bronchoprotective and antisialagogue effects [1] . Note: This product is for research use only and is not intended for diagnostic or therapeutic use. It is a controlled substance and not for sale in all territories.

Properties

IUPAC Name

1,1-dioxo-1,2-benzothiazol-3-one;[4-[3-[5-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]benzotriazol-1-yl]propyl-methylamino]cyclohexyl] 2-hydroxy-2,2-dithiophen-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42N6O6S2.C7H5NO3S/c1-43(25-8-10-26(11-9-25)50-37(48)38(49,33-5-2-19-51-33)34-6-3-20-52-34)17-4-18-44-30-14-7-24(21-29(30)41-42-44)22-39-23-32(46)27-12-15-31(45)36-28(27)13-16-35(47)40-36;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h2-3,5-7,12-16,19-21,25-26,32,39,45-46,49H,4,8-11,17-18,22-23H2,1H3,(H,40,47);1-4H,(H,8,9)/t25?,26?,32-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFYZNXSBYPTSS-CMMZEBJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1C2=C(C=C(C=C2)CNCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCN1C2=C(C=C(C=C2)CNC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H47N7O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

926.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1648550-37-1
Record name Navafenterol saccharinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1648550371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAVAFENTEROL SACCHARINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K9GRC4RNX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Navafenterol (B609425) saccharinate (formerly known as AZD8871) is an investigational single-molecule, inhaled bronchodilator with a dual pharmacological mechanism of action.[1][2] It functions as both a potent and selective muscarinic M3 receptor antagonist and a β2-adrenergic receptor agonist (MABA).[1][3] This unique profile allows it to target two distinct pathways that lead to airway smooth muscle relaxation and bronchodilation, offering a potential therapeutic advantage in the treatment of chronic obstructive pulmonary disease (COPD).[4][5] Preclinical and clinical studies have demonstrated that navafenterol effectively improves lung function and is generally well-tolerated.[4][6] This guide provides a detailed technical overview of its mechanism of action, supported by quantitative data, experimental protocols, and visualizations of the relevant biological pathways.

Core Mechanism of Action: Dual Bronchodilation

Navafenterol's efficacy stems from its ability to simultaneously inhibit bronchoconstriction and stimulate bronchodilation through two key G-protein coupled receptors (GPCRs) on airway smooth muscle cells:

  • Muscarinic M3 Receptor Antagonism: Navafenterol exhibits high affinity and potent antagonism at the M3 receptor.[1] Acetylcholine (B1216132), a primary parasympathetic neurotransmitter in the airways, binds to M3 receptors, triggering a signaling cascade that leads to smooth muscle contraction and bronchoconstriction. By competitively inhibiting acetylcholine binding, navafenterol effectively blocks this constrictive pathway.[1]

  • β2-Adrenergic Receptor Agonism: Concurrently, navafenterol acts as a potent agonist at the β2-adrenergic receptor.[1] Activation of this receptor by endogenous agonists like epinephrine, or by therapeutic agents, initiates a distinct signaling pathway that results in the relaxation of airway smooth muscle, leading to bronchodilation.[1]

The combination of these two actions in a single molecule provides a synergistic approach to maximizing airway opening.

Quantitative Pharmacological Profile

The potency and selectivity of navafenterol have been extensively characterized in preclinical in vitro studies. The following tables summarize the key quantitative data from receptor binding and functional assays.

Table 1: Muscarinic Receptor Binding Affinities
Receptor SubtypeBinding Affinity (pIC50)
Human M19.9
Human M29.9
Human M39.5
Human M410.4
Human M58.8

Data derived from radioligand displacement assays. pIC50 is the negative logarithm of the half-maximal inhibitory concentration.[3]

Table 2: Adrenergic Receptor Agonist Potency
Receptor SubtypeAgonist Potency (pEC50)Selectivity vs. β2
Human β19.03-fold
Human β29.5-
Human β38.76-fold

Data derived from cellular functional assays measuring cAMP production. pEC50 is the negative logarithm of the half-maximal effective concentration.[3]

Table 3: Functional Activity in Isolated Tissues
Tissue PreparationPharmacological ActionPotency
Electrically Stimulated Guinea Pig TracheaAntimuscarinic (inhibition of contraction)pIC50: 8.6
Spontaneous Tone Guinea Pig Tracheaβ2-agonist (relaxation)pEC50: 8.8

These ex vivo assays confirm the dual functionality of navafenterol in a more physiologically relevant system.[1]

Signaling Pathways

The dual mechanism of navafenterol involves two distinct intracellular signaling cascades, which are initiated upon its binding to the M3 and β2 receptors on airway smooth muscle cells.

M3 Muscarinic Receptor Antagonism Pathway

Navafenterol acts as a competitive antagonist at the M3 receptor, preventing acetylcholine (ACh) from initiating the Gq protein-coupled signaling cascade. This blockade inhibits the production of inositol (B14025) trisphosphate (IP3), thereby preventing the release of intracellular calcium (Ca2+) and subsequent smooth muscle contraction.

M3_Antagonism_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 Production PLC->IP3 Stimulates Navafenterol Navafenterol Navafenterol->M3R Blocks ACh Acetylcholine ACh->M3R Binds Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to

Navafenterol blocks the M3 receptor signaling cascade.
β2-Adrenergic Receptor Agonism Pathway

As an agonist, navafenterol binds to and activates the β2-adrenergic receptor, which is coupled to the Gs stimulatory protein. This activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation.

B2_Agonism_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP Production AC->cAMP Stimulates Navafenterol Navafenterol Navafenterol->B2AR Binds & Activates PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to Binding_Assay_Workflow start Start prep Prepare Membranes from CHO-K1 cells expressing human M1-M5 receptors start->prep incubate Incubate membranes with: - [³H]-NMS (radioligand) - Varying concentrations of Navafenterol prep->incubate filter Rapidly filter mixture through glass fiber filters to separate bound and free radioligand incubate->filter wash Wash filters with ice-cold buffer to remove non-specific binding filter->wash scintillate Add scintillation cocktail to filters and measure radioactivity wash->scintillate analyze Analyze data using non-linear regression to determine IC50 and calculate Ki scintillate->analyze end End analyze->end cAMP_Assay_Workflow start Start plate_cells Plate CHO-K1 cells expressing human β2-adrenergic receptors in 96-well plates start->plate_cells incubate_cells Incubate cells overnight plate_cells->incubate_cells stimulate Stimulate cells with varying concentrations of Navafenterol incubate_cells->stimulate lyse Lyse cells to release intracellular cAMP stimulate->lyse detect Detect cAMP levels using a competitive immunoassay (e.g., HTRF) lyse->detect analyze Analyze data using non-linear regression to determine EC50 detect->analyze end End analyze->end

References

AZD-8871: A Preclinical Review of a Novel Dual-Pharmacology Bronchodilator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AZD-8871, also known as navafenterol, is an investigational inhaled long-acting dual-pharmacology molecule that combines a muscarinic M3 receptor antagonist (M3A) and a β2-adrenoceptor agonist (B2A) in a single entity.[1][2] This novel approach to bronchodilation is under development for the treatment of chronic obstructive pulmonary disease (COPD) and potentially asthma. The therapeutic rationale for a MABA (Muscarinic Antagonist and Beta-2 Agonist) is to achieve superior bronchodilation compared to single-agent therapies by targeting two distinct pathways that regulate airway smooth muscle tone.[3] This whitepaper provides a comprehensive review of the available preclinical data for AZD-8871, focusing on its pharmacological profile, and includes detailed experimental methodologies and data presented for scientific evaluation.

Core Pharmacological Profile

AZD-8871 is characterized by its potent and sustained dual activity as both a muscarinic antagonist and a β2-adrenoceptor agonist. Preclinical studies have demonstrated its high affinity and functional activity at these receptors, supporting its potential for once-daily dosing in humans.[1]

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of AZD-8871.

Table 1: In Vitro Receptor Binding and Functional Potency of AZD-8871

ParameterSpecies/SystemValueReference
Muscarinic Receptor (M3) Antagonism
pIC50 (Binding Affinity)Human M3 Receptor9.5[1]
Half-life (at M3 Receptor)Human M3 Receptor4.97 hours[1]
pIC50 (Functional Antagonism)Guinea Pig Electrically Stimulated Trachea8.6[1]
Muscarinic Receptor (M2) Antagonism
Half-life (at M2 Receptor)Human M2 Receptor0.46 hours[1]
β2-Adrenoceptor Agonism
pEC50 (Functional Agonism)Guinea Pig Spontaneous Tone Isolated Trachea8.8[1]
β-Adrenoceptor Selectivity
Selectivity for β2 over β1-3-fold[1]
Selectivity for β2 over β3-6-fold[1]

Table 2: In Vivo Preclinical Efficacy of AZD-8871

SpeciesModelEndpointKey FindingsReference
Guinea PigAcetylcholine-induced bronchoconstrictionPrevention of bronchoconstrictionNebulized AZD-8871 effectively prevents bronchoconstriction with minimal effects on salivation and heart rate.[1]
DogAcetylcholine-induced bronchoconstrictionDuration of bronchoprotective effectLong-lasting effects with a bronchoprotective half-life greater than 24 hours.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of AZD-8871

The dual mechanism of action of AZD-8871 targets two key signaling pathways in airway smooth muscle cells, leading to bronchodilation.

AZD8871_Signaling_Pathway cluster_M3 M3 Receptor Antagonism cluster_B2 β2-Adrenoceptor Agonism AZD8871_M3 AZD-8871 M3R M3 Receptor AZD8871_M3->M3R Blocks Acetylcholine Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Contraction_M3 Bronchoconstriction Ca_release->Contraction_M3 AZD8871_B2 AZD-8871 B2AR β2-Adrenoceptor AZD8871_B2->B2AR Activates Gs Gs Protein B2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation_B2 Bronchodilation PKA->Relaxation_B2

Caption: Dual signaling pathway of AZD-8871 in airway smooth muscle cells.

Experimental Workflow: In Vitro Functional Assay

The following diagram illustrates a typical workflow for assessing the dual functional activity of a MABA compound like AZD-8871 in isolated tissue.

In_Vitro_Workflow cluster_prep Tissue Preparation cluster_assay Functional Assay cluster_analysis Data Analysis animal Guinea Pig dissection Trachea Dissection animal->dissection rings Prepare Tracheal Rings dissection->rings organ_bath Mount Rings in Organ Bath rings->organ_bath equilibration Equilibration Period organ_bath->equilibration contraction Induce Contraction (e.g., Electrical Field Stimulation) equilibration->contraction add_azd Add Cumulative Concentrations of AZD-8871 contraction->add_azd record Record Relaxation Response add_azd->record crc Construct Concentration- Response Curve record->crc calculate Calculate pIC50 / pEC50 crc->calculate

Caption: Workflow for in vitro functional assessment of AZD-8871.

Experimental Protocols

Detailed experimental protocols for the key preclinical assays are provided below, based on published methodologies for similar compounds.

M3 Receptor Radioligand Binding Assay
  • Objective: To determine the binding affinity (pIC50) of AZD-8871 for the human M3 muscarinic receptor.

  • Materials:

    • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M3 receptor.

    • Radioligand: [3H]-N-methylscopolamine ([3H]NMS).

    • Non-specific binding control: Atropine (1 µM).

    • Assay buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).

    • AZD-8871 at various concentrations.

    • Scintillation fluid and counter.

  • Protocol:

    • Prepare a dilution series of AZD-8871.

    • In a 96-well plate, add cell membranes, [3H]NMS, and either buffer, AZD-8871, or atropine.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding (in the presence of atropine) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the AZD-8871 concentration to generate a competition curve and determine the IC50, which is then converted to pIC50.

Isolated Guinea Pig Trachea Functional Assays
  • Objective: To assess the dual functional activity of AZD-8871 as a muscarinic antagonist and a β2-adrenoceptor agonist.

  • Materials:

    • Male Dunkin-Hartley guinea pigs.

    • Krebs-Henseleit solution.

    • Organ bath system with isometric force transducers.

    • Electrical field stimulation (EFS) equipment.

    • Propranolol (B1214883) (β-adrenoceptor antagonist).

    • AZD-8871 at various concentrations.

  • Protocol for Muscarinic Antagonism (pIC50):

    • Humanely euthanize a guinea pig and dissect the trachea.

    • Prepare tracheal ring preparations and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

    • Allow the tissues to equilibrate under a resting tension.

    • Induce cholinergic contractions using EFS.

    • Once a stable contraction is achieved, add cumulative concentrations of AZD-8871 to the organ bath in the presence of propranolol (to block any β2-agonist effects).

    • Record the relaxation of the EFS-induced contraction.

    • Construct a concentration-response curve and calculate the pIC50 for muscarinic antagonism.

  • Protocol for β2-Adrenoceptor Agonism (pEC50):

    • Follow steps 1-3 as above.

    • Assess the spontaneous tone of the tracheal rings.

    • Add cumulative concentrations of AZD-8871 to the organ bath.

    • Record the relaxation of the spontaneous tone.

    • Construct a concentration-response curve and calculate the pEC50 for β2-adrenoceptor agonism.

In Vivo Acetylcholine-Induced Bronchoconstriction in Guinea Pigs
  • Objective: To evaluate the in vivo bronchoprotective effects of AZD-8871.

  • Materials:

    • Male Dunkin-Hartley guinea pigs.

    • Anesthetic (e.g., pentobarbital).

    • Mechanical ventilator.

    • Nebulizer for drug administration.

    • Acetylcholine (ACh) solution for intravenous administration.

    • Equipment to measure airway resistance and compliance.

  • Protocol:

    • Anesthetize the guinea pig and perform a tracheotomy.

    • Connect the animal to a mechanical ventilator and monitor baseline airway pressure.

    • Administer nebulized AZD-8871 or vehicle control.

    • At a specified time point after drug administration, challenge the animal with an intravenous injection of ACh to induce bronchoconstriction.

    • Measure the peak increase in airway resistance.

    • Calculate the percentage inhibition of the ACh-induced bronchoconstriction by AZD-8871 compared to the vehicle control.

    • To determine the duration of action, perform ACh challenges at various time points after AZD-8871 administration.

Conclusion

The preclinical data for AZD-8871 strongly support its profile as a potent, long-acting, dual-pharmacology MABA. Its high affinity and selectivity for the M3 and β2-adrenoceptor, respectively, translate into effective and sustained bronchodilation in in vivo models. These findings have provided a solid foundation for the clinical development of AZD-8871 as a potential once-daily treatment for obstructive lung diseases such as COPD. The experimental protocols outlined in this document provide a framework for the continued investigation and understanding of this and other novel respiratory therapeutics.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navafenterol saccharinate, a novel long-acting muscarinic antagonist (LAMA) and β2-adrenergic receptor agonist (LABA), is a promising therapeutic agent for chronic obstructive pulmonary disease (COPD). Its dual pharmacology offers the potential for enhanced bronchodilation compared to monotherapies. This technical guide provides an in-depth analysis of the M3 muscarinic receptor antagonist activity of Navafenterol, a critical component of its therapeutic profile. The document outlines quantitative binding and functional data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The M3 receptor antagonist potency of Navafenterol has been characterized through various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: Navafenterol Binding Affinity for Muscarinic Receptors

Receptor SubtypeParameterValueSpeciesSource
Human M3pIC509.5Human[1][2][3](4)
Human M2-Kinetic selectivity for M3 over M2Human[1][2][3](4)
Human M1pIC509.9Human[5](6)
Human M4pIC5010.4Human[5](6)
Human M5pIC508.8Human[5](6)

Table 2: Navafenterol Functional Antagonist Activity at the M3 Receptor

AssayParameterValueTissue/SystemSpeciesSource
Electrical Field StimulationpIC508.6TracheaGuinea Pig[1][2][3](4)
Acetylcholine-induced contractionpA2Not Reported---

Table 3: Navafenterol Kinetic Binding Properties at Muscarinic Receptors

Receptor SubtypeParameterValueSpeciesSource
Human M3Half-life (t½)4.97 hoursHuman[1][2][3](4)
Human M2Half-life (t½)0.46 hoursHuman[1][2][3](4)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe representative protocols for assessing the M3 receptor antagonist activity of compounds like Navafenterol.

M3 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the M3 muscarinic receptor by measuring the displacement of a radiolabeled ligand.

1. Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter: For quantifying radioactivity.

2. Procedure:

  • Incubation Mixture Preparation: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), varying concentrations of the test compound (Navafenterol), and a fixed concentration of [³H]-NMS (typically at its Kd value).

  • Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Determine the specific binding by subtracting the non-specific binding (wells with excess atropine) from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pIC50 is the negative logarithm of the IC50 value.

Functional Antagonism Assay in Isolated Guinea Pig Trachea

This ex vivo assay assesses the ability of a test compound to inhibit the contraction of airway smooth muscle induced by a muscarinic agonist, providing a measure of its functional antagonist potency.

1. Materials:

  • Tissue: Trachea isolated from a male Dunkin-Hartley guinea pig.

  • Organ Bath: A temperature-controlled (37°C) organ bath system with an isometric force transducer.

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1), gassed with 95% O₂ / 5% CO₂.

  • Agonist: Acetylcholine (B1216132) (ACh) or carbachol.

  • Test Compound: this compound.

2. Procedure:

  • Tissue Preparation: Isolate the trachea and prepare tracheal rings or strips. Mount the tissues in the organ baths containing PSS under a resting tension (e.g., 1 g).

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with periodic washing.

  • Contraction Induction (Control): Generate a cumulative concentration-response curve to a muscarinic agonist like acetylcholine to establish a baseline contractile response.

  • Antagonist Incubation: In separate tissues, after washing out the agonist, incubate with a single concentration of Navafenterol for a predetermined period (e.g., 30-60 minutes).

  • Contraction Induction (in the presence of Antagonist): Generate a second cumulative concentration-response curve to the same agonist in the presence of Navafenterol.

  • Schild Analysis (for pA2 determination): Repeat steps 4 and 5 with at least three different concentrations of Navafenterol.

3. Data Analysis:

  • Measure the magnitude of contraction in response to the agonist.

  • Plot the contractile response against the logarithm of the agonist concentration to generate concentration-response curves.

  • For a competitive antagonist, the concentration-response curves in the presence of the antagonist will be shifted to the right in a parallel manner.

  • pIC50 Calculation: From a single antagonist concentration, the IC50 of the antagonist against a fixed concentration of the agonist can be determined. The pIC50 is the negative logarithm of this value.

  • pA2 Calculation (Schild Analysis):

    • Calculate the dose ratio (DR) for each antagonist concentration (DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist).

    • Plot log(DR-1) against the negative logarithm of the molar concentration of the antagonist ([B]).

    • The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's affinity. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Visualizations

M3 Receptor Signaling Pathway and Antagonism by Navafenterol

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[7][8](7) The following diagram illustrates this pathway and the point of inhibition by Navafenterol.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Binds & Activates Navafenterol Navafenterol Navafenterol->M3_Receptor Blocks Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC_activation->Contraction

Caption: M3 Receptor Signaling Pathway and Navafenterol's Point of Antagonism.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a typical radioligand binding assay to determine the M3 receptor affinity of a compound.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - M3 Receptor Membranes - [³H]-NMS (Radioligand) - Navafenterol (Test Compound) - Assay Buffer start->prepare_reagents setup_assay Set up 96-well Plate: - Total Binding Wells - Non-specific Binding Wells - Test Compound Wells prepare_reagents->setup_assay incubate Incubate at Room Temperature (e.g., 60-120 min) setup_assay->incubate filter Rapid Filtration (Separates bound from free ligand) incubate->filter wash Wash Filters (Remove non-specific binding) filter->wash scintillation_count Scintillation Counting (Quantify radioactivity) wash->scintillation_count analyze_data Data Analysis: - Calculate Specific Binding - Generate Dose-Response Curve - Determine IC50 and Ki scintillation_count->analyze_data end_point End analyze_data->end_point

Caption: Workflow for M3 Receptor Radioligand Binding Assay.

Experimental Workflow for Functional Antagonism Assay

This diagram illustrates the process of assessing the functional antagonist activity of a compound in an isolated tissue preparation.

Functional_Antagonism_Workflow start Start prepare_tissue Isolate and Mount Guinea Pig Trachea start->prepare_tissue equilibrate Equilibrate Tissue in Organ Bath prepare_tissue->equilibrate control_crc Generate Control Agonist Concentration-Response Curve (CRC) equilibrate->control_crc washout Washout Agonist control_crc->washout incubate_antagonist Incubate with Navafenterol (Test Compound) washout->incubate_antagonist test_crc Generate Agonist CRC in Presence of Navafenterol incubate_antagonist->test_crc data_analysis Data Analysis: - Compare CRCs - Calculate Dose Ratio - Perform Schild Analysis (for pA2) test_crc->data_analysis end_point End data_analysis->end_point

Caption: Workflow for Functional Antagonism Assay in Isolated Guinea Pig Trachea.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navafenterol saccharinate (also known as AZD-8871) is an investigational inhaled long-acting dual-pharmacology molecule that exhibits both muscarinic M3 receptor antagonist and β2-adrenergic receptor agonist (MABA) activity.[1][2] This dual mechanism of action offers a promising therapeutic approach for the management of chronic obstructive pulmonary disease (COPD) and asthma by targeting two key pathways involved in bronchoconstriction.[3][4] This technical guide provides an in-depth overview of the β2-adrenergic agonist effects of this compound, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action: β2-Adrenergic Agonism

Navafenterol functions as a potent and selective β2-adrenoceptor agonist.[3] The activation of β2-adrenergic receptors, which are G-protein coupled receptors located on the smooth muscle cells of the airways, initiates a signaling cascade that leads to bronchodilation.

Signaling Pathway

The binding of Navafenterol to the β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.

G_protein_signaling cluster_cell Airway Smooth Muscle Cell Navafenterol Navafenterol B2AR β2-Adrenergic Receptor Navafenterol->B2AR Binds Gs Gs Protein (αβγ) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes

Caption: β2-Adrenergic Receptor Signaling Pathway

Quantitative Data

The following tables summarize the key quantitative data regarding the β2-adrenergic agonist activity of Navafenterol from preclinical and clinical studies.

Table 1: Preclinical Receptor Binding and Functional Potency
ParameterSpecies/SystemValueReference
β2-adrenoceptor pEC50 Human recombinant9.5[3]
β1-adrenoceptor pEC50 Human recombinant9.0[3]
β3-adrenoceptor pEC50 Human recombinant8.7[3]
β2 vs β1 selectivity -3-fold[3]
β2 vs β3 selectivity -6-fold[3]
Functional Activity (pEC50) Isolated guinea pig trachea (spontaneous tone)8.8[5]
Table 2: Clinical Pharmacodynamic Effects (Bronchodilation) in COPD Patients (Phase I, Single Dose, NCT02573155)
DoseChange from Baseline in Trough FEV1 (L)p-value vs. PlaceboReference
Navafenterol 400 µg 0.111 (95% CI: 0.059, 0.163)< 0.0001[1]
Navafenterol 1800 µg 0.210 (95% CI: 0.156, 0.264)< 0.0001[1]
Table 3: Clinical Pharmacodynamic Effects (Bronchodilation) in COPD Patients (Phase IIa, 14 Days, NCT03645434)
TreatmentChange from Baseline in Trough FEV1 (L) at Day 15 (LS Mean Difference)p-valueReference
Navafenterol 600 µg vs. Placebo 0.202< 0.0001[6][7]
Navafenterol 600 µg vs. Umeclidinium/Vilanterol (62.5/25 µg) -0.0460.075[6][7]
Table 4: Clinical Pharmacodynamic Effects (Bronchodilation) in Mild Asthma Patients (Phase I, Single Ascending Dose, NCT02573155)
DoseMean Change from Baseline in Trough FEV1 (L)Onset of ActionDuration of BronchodilationReference
≥200 µg 0.186 - 0.463Within 5 minutes24-36 hours[8]

Experimental Protocols

Detailed experimental protocols for the evaluation of Navafenterol are outlined below. These are based on published study methodologies and established pharmacological techniques.

In Vitro Evaluation of β2-Adrenergic Agonist Activity in Guinea Pig Trachea

Objective: To determine the functional potency and duration of action of Navafenterol as a β2-adrenergic agonist in an isolated tissue model.

Methodology:

  • Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised. The tracheas are cleaned of adherent connective tissue and cut into rings.

  • Organ Bath Setup: Tracheal rings are suspended in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

  • Pre-contraction: After an equilibration period, the tracheal rings are pre-contracted with a submaximal concentration of a contractile agent such as histamine (B1213489) or methacholine (B1211447) to induce a stable tone.[9]

  • Cumulative Concentration-Response Curves: Once a stable contraction is achieved, cumulative concentrations of Navafenterol are added to the organ baths. The relaxation response at each concentration is recorded until a maximal response is achieved.

  • Data Analysis: The relaxant responses are expressed as a percentage of the maximal relaxation induced by a standard β-agonist like isoprenaline. The pD2 (-log EC50) value is calculated to determine the potency of Navafenterol.[9]

experimental_workflow_in_vitro cluster_protocol In Vitro Guinea Pig Trachea Assay start Start tissue_prep Trachea Excision and Ring Preparation start->tissue_prep organ_bath Mount in Organ Bath (37°C, 95% O2/5% CO2) tissue_prep->organ_bath pre_contraction Pre-contract with Histamine/Methacholine organ_bath->pre_contraction drug_addition Cumulative Addition of Navafenterol pre_contraction->drug_addition data_acquisition Record Relaxation Response drug_addition->data_acquisition analysis Calculate pD2 (-log EC50) data_acquisition->analysis end End analysis->end

Caption: In Vitro Guinea Pig Trachea Experimental Workflow
Ex Vivo Evaluation in Human Precision-Cut Lung Slices (hPCLS)

Objective: To assess the bronchoprotective effects of Navafenterol in a more physiologically relevant human tissue model.

Methodology:

  • Tissue Procurement: Human lung tissue is obtained from donor lungs deemed unsuitable for transplantation, with appropriate ethical approval.[10]

  • hPCLS Preparation: The lung tissue is inflated with a low-melting-point agarose (B213101) solution. Cylindrical cores are then punched from the inflated tissue and sliced into uniform thicknesses (typically 250-300 µm) using a vibratome.[10][11]

  • Culture: The hPCLS are cultured in a suitable medium, allowing for recovery and maintenance of tissue viability.[12]

  • Bronchoconstriction Induction: Bronchoconstriction is induced by adding an agent such as histamine or a thromboxane (B8750289) A2 analog. The airway area is measured using microscopy and image analysis software.

  • Navafenterol Treatment: In separate experiments, hPCLS are pre-treated with Navafenterol before the addition of the bronchoconstricting agent. The inhibitory effect of Navafenterol on the reduction of airway area is quantified.

  • Data Analysis: The percentage of airway narrowing is calculated and compared between control and Navafenterol-treated slices to determine its bronchoprotective efficacy.

Clinical Trial Protocol for Evaluating Bronchodilator Effects in COPD (Based on NCT03645434)

Objective: To evaluate the efficacy, safety, and pharmacokinetics of inhaled Navafenterol in patients with moderate-to-severe COPD.

Study Design: A randomized, double-blind, double-dummy, three-way complete crossover study.[6][13]

Participants: Patients with a diagnosis of moderate-to-severe COPD.

Treatments:

  • Navafenterol 600 µg once daily via inhalation

  • Placebo

  • Umeclidinium/Vilanterol (62.5 µg/25 µg) once daily

Primary Endpoint: Change from baseline in trough forced expiratory volume in 1 second (FEV1) on day 15.[6][13]

Secondary Endpoints:

  • Change from baseline in peak FEV1

  • Change from baseline in Breathlessness, Cough and Sputum Scale (BCSS) and COPD Assessment Tool (CAT) scores

  • Adverse events

  • Pharmacokinetics

Methodology:

  • Screening and Randomization: Eligible patients undergo a screening period and are then randomized to one of the three treatment sequences.

  • Treatment Periods: Each treatment is administered for 14 days, separated by a washout period.

  • Spirometry: Spirometry is performed at baseline and at various time points throughout the study to measure FEV1.

  • Symptom Assessment: Patients complete the BCSS and CAT questionnaires to assess COPD symptoms.

  • Safety Monitoring: Adverse events, vital signs, and other safety parameters are monitored throughout the study.

  • Pharmacokinetic Sampling: Blood samples are collected at specified time points to determine the plasma concentrations of Navafenterol.

  • Statistical Analysis: The change from baseline in FEV1 and other endpoints are analyzed using appropriate statistical models to compare the effects of Navafenterol with placebo and the active comparator.

clinical_trial_flow cluster_trial Phase IIa Clinical Trial Workflow (NCT03645434) screening Patient Screening (Moderate-to-Severe COPD) randomization Randomization (3-way Crossover) screening->randomization treatment1 Treatment Period 1 (14 days) randomization->treatment1 washout1 Washout Period treatment1->washout1 assessments Assessments: - FEV1 (Trough and Peak) - BCSS/CAT Scores - Safety Monitoring - Pharmacokinetics treatment1->assessments treatment2 Treatment Period 2 (14 days) washout1->treatment2 washout2 Washout Period treatment2->washout2 treatment2->assessments treatment3 Treatment Period 3 (14 days) washout2->treatment3 treatment3->assessments analysis Statistical Analysis assessments->analysis results Results Interpretation analysis->results

Caption: Phase IIa Clinical Trial Workflow

Conclusion

This compound is a potent β2-adrenergic receptor agonist with a rapid onset and long duration of action, demonstrating significant bronchodilator effects in both preclinical models and clinical trials in patients with COPD and asthma. Its dual MABA activity positions it as a promising candidate for the treatment of obstructive airway diseases. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the pharmacology and clinical potential of Navafenterol.

References

The Pharmacological Profile of Navafenterol (AZD-8871): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navafenterol (also known as AZD-8871 and formerly LAS191351) is an investigational, inhaled, long-acting dual-pharmacology bronchodilator. It combines the functionalities of a muscarinic M3 receptor antagonist and a β2-adrenergic receptor agonist within a single molecule.[1] This unique characteristic classifies Navafenterol as a Muscarinic Antagonist and β2-Agonist (MABA), a novel class of treatment for chronic obstructive pulmonary disease (COPD).[2] The rationale behind this dual-action approach is to achieve superior bronchodilation compared to monotherapies by targeting two distinct pathways involved in airway smooth muscle contraction and relaxation. This document provides an in-depth technical guide to the pharmacological profile of Navafenterol, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Mechanism of Action

Navafenterol exerts its bronchodilatory effects through two distinct and complementary mechanisms:

  • Muscarinic M3 Receptor Antagonism: By competitively inhibiting the binding of acetylcholine (B1216132) to M3 muscarinic receptors on airway smooth muscle, Navafenterol prevents the associated signaling cascade that leads to bronchoconstriction.[3][4]

  • β2-Adrenergic Receptor Agonism: Navafenterol stimulates β2-adrenergic receptors on airway smooth muscle cells, activating a signaling pathway that results in smooth muscle relaxation and subsequent bronchodilation.[3][4]

This dual mechanism of action is designed to provide potent and sustained improvement in lung function for patients with COPD.[5]

cluster_M3 M3 Receptor Antagonism cluster_beta2 β2-Adrenergic Receptor Agonism M3_Receptor M3 Receptor Bronchoconstriction Bronchoconstriction M3_Receptor->Bronchoconstriction Leads to Acetylcholine Acetylcholine Acetylcholine->M3_Receptor Binds to Navafenterol_M3 Navafenterol Navafenterol_M3->M3_Receptor Blocks beta2_Receptor β2-Adrenergic Receptor Bronchodilation Bronchodilation beta2_Receptor->Bronchodilation Leads to Navafenterol_beta2 Navafenterol Navafenterol_beta2->beta2_Receptor Activates

Figure 1: Dual Mechanism of Action of Navafenterol.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of Navafenterol.

Table 1: Muscarinic Receptor Binding Affinity
Receptor SubtypepIC50Reference(s)
Human M19.9[6][7]
Human M29.9[6][7]
Human M39.5[6][7]
Human M410.4[6][7]
Human M58.8[6][7]
Table 2: Adrenergic Receptor Agonist Potency
Receptor SubtypepEC50Selectivity vs. β2Reference(s)
β1-adrenoceptor9.03-fold[6][7]
β2-adrenoceptor9.5-[6][7]
β3-adrenoceptor8.76-fold[6][7]
Table 3: Kinetic and Functional Parameters
ParameterValueTissue/ReceptorReference(s)
M3 Receptor Half-life4.97 hoursHuman M3[5][6]
M2 Receptor Half-life0.46 hoursHuman M2[5][6]
Antimuscarinic Activity (pIC50)8.6Isolated Guinea Pig Trachea (electrically stimulated)[5][6]
β2-Agonist Activity (pEC50)8.8Isolated Guinea Pig Trachea (spontaneous tone)[5][6]
Histamine (B1213489) H1 Receptor Affinity (pIC50)7.1 (IC50 = 85 nM)-[4]

Experimental Protocols

Detailed experimental protocols for the characterization of Navafenterol are summarized below. These protocols are based on standard pharmacological assays and information from preclinical studies of Navafenterol.

Receptor Binding Assays (Muscarinic Receptors)
  • Objective: To determine the binding affinity (pIC50) of Navafenterol for human muscarinic receptor subtypes (M1-M5).

  • Methodology:

    • Membrane Preparation: Membranes from cells recombinantly expressing individual human muscarinic receptor subtypes are prepared.

    • Radioligand: A specific radioligand, such as [3H]-N-methylscopolamine, is used to label the muscarinic receptors.

    • Competitive Binding: Assays are performed in a multi-well plate format. Constant concentrations of the receptor preparation and radioligand are incubated with increasing concentrations of Navafenterol.

    • Incubation: The mixture is incubated to allow binding to reach equilibrium.

    • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

    • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of Navafenterol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The pIC50 is calculated as the negative logarithm of the IC50.[8][9]

start Start prep Prepare Membranes with Muscarinic Receptors start->prep incubate Incubate with [3H]-NMS and Navafenterol prep->incubate filter Separate Bound/Free Ligand (Vacuum Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Calculate IC50 and pIC50 count->analyze end End analyze->end

Figure 2: Workflow for Muscarinic Receptor Binding Assay.

Functional Assays (Adrenergic Receptors)
  • Objective: To determine the functional potency (pEC50) of Navafenterol at human β-adrenergic receptor subtypes (β1, β2, and β3).

  • Methodology:

    • Cell Culture: Cells stably expressing individual human β-adrenergic receptor subtypes are cultured.

    • cAMP Measurement: The assay measures the intracellular accumulation of cyclic AMP (cAMP), a second messenger produced upon β-receptor stimulation.

    • Assay Procedure: Cells are incubated with increasing concentrations of Navafenterol.

    • Detection: Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay, such as a competitive immunoassay (e.g., HTRF or ELISA).

    • Data Analysis: The concentration of Navafenterol that produces 50% of the maximal response (EC50) is determined. The pEC50 is calculated as the negative logarithm of the EC50.

Isolated Tissue Assays (Guinea Pig Trachea)
  • Objective: To assess the dual antimuscarinic and β2-agonist functional activity of Navafenterol in a physiologically relevant tissue.

  • Methodology:

    • Tissue Preparation: Tracheal chains are prepared from guinea pigs and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.[2]

    • Antimuscarinic Activity:

      • Tracheal tissues are contracted by electrical field stimulation (EFS) or a muscarinic agonist like acetylcholine.

      • The relaxing effect of cumulative concentrations of Navafenterol is measured, and the pIC50 is calculated.[6]

    • β2-Agonist Activity:

      • The spontaneous tone of the tracheal tissue is measured.

      • The relaxant effect of cumulative concentrations of Navafenterol is recorded, and the pEC50 is determined.[6]

cluster_antagonist Antagonist Protocol cluster_agonist Agonist Protocol start Start prep Prepare Guinea Pig Tracheal Chains start->prep mount Mount in Organ Bath prep->mount contract Induce Contraction (EFS) mount->contract tone Measure Spontaneous Tone mount->tone add_nava_ant Add Cumulative Doses of Navafenterol contract->add_nava_ant measure_relax_ant Measure Relaxation add_nava_ant->measure_relax_ant calc_pic50 Calculate pIC50 measure_relax_ant->calc_pic50 end End calc_pic50->end add_nava_ago Add Cumulative Doses of Navafenterol tone->add_nava_ago measure_relax_ago Measure Relaxation add_nava_ago->measure_relax_ago calc_pec50 Calculate pEC50 measure_relax_ago->calc_pec50 calc_pec50->end

Figure 3: Workflow for Isolated Guinea Pig Trachea Functional Assay.

In Vivo Bronchoprotection Studies (Dog Model)
  • Objective: To evaluate the bronchoprotective effects and duration of action of Navafenterol in vivo.

  • Methodology:

    • Animal Model: Anesthetized dogs are used.

    • Bronchoconstriction Challenge: Bronchoconstriction is induced by an intravenous infusion of acetylcholine.

    • Drug Administration: Nebulized Navafenterol is administered at various doses.

    • Measurement: Lung resistance is measured to assess the degree of bronchoconstriction.

    • Data Analysis: The ability of Navafenterol to prevent the acetylcholine-induced increase in lung resistance is quantified to determine its bronchoprotective effect and duration of action.[5]

Human Precision-Cut Lung Slices (hPCLS) Studies
  • Objective: To investigate the bronchoprotective effect of Navafenterol in a human ex vivo model.

  • Methodology:

    • Tissue Preparation: Precision-cut lung slices are prepared from human donor lungs.[4][10]

    • Bronchoconstriction: Bronchoconstriction is induced using non-muscarinic contractile agonists such as histamine or a thromboxane (B8750289) A2 analog (U46619).[11]

    • Treatment: hPCLS are pre-treated with Navafenterol.

    • Imaging: Airway narrowing is visualized and quantified using video microscopy.

    • Data Analysis: The ability of Navafenterol to attenuate agonist-induced bronchoconstriction is assessed. To isolate the β2-agonist effect, experiments are also conducted in the presence of a β-blocker like propranolol.[11]

Clinical Pharmacology

Phase I and II clinical trials have evaluated the efficacy, safety, and pharmacokinetics of inhaled Navafenterol in patients with moderate-to-severe COPD.

Efficacy
  • Forced Expiratory Volume in 1 second (FEV1):

    • In a Phase 2a trial, once-daily Navafenterol (600 µg) for 14 days resulted in a statistically significant improvement in trough FEV1 compared to placebo.[12][13] The improvement was comparable to the active comparator, a fixed-dose combination of umeclidinium/vilanterol (UMEC/VI).[12][13]

    • Navafenterol demonstrated a rapid onset of action, with a significantly greater improvement in peak FEV1 compared to UMEC/VI on day 14.[12]

    • A Phase I study in COPD patients showed that single doses of Navafenterol (400 µg and 1800 µg) produced sustained bronchodilation over 36 hours and were superior to placebo.[8][14] The higher dose was also superior to indacaterol (B1671819) and tiotropium.[8][14]

Safety and Tolerability
  • Across clinical trials, Navafenterol has been generally well-tolerated.[14]

  • Commonly reported adverse events include headache and nasopharyngitis.[14]

  • No major safety concerns have been identified in the clinical studies conducted to date.[14]

Conclusion

Navafenterol (AZD-8871) is a potent, dual-acting M3 antagonist and β2-agonist with a pharmacological profile that supports its development as a once-daily inhaled therapy for COPD. Preclinical data demonstrate high affinity for the M3 receptor and potent agonism at the β2-adrenoceptor, with selectivity over other muscarinic and adrenergic receptor subtypes. Functional and in vivo studies have confirmed its dual mechanism of action and long-lasting bronchoprotective effects. Early-phase clinical trials in patients with COPD have shown promising efficacy in improving lung function, with a rapid onset of action and a favorable safety and tolerability profile. Further investigation in larger and longer clinical trials is warranted to fully establish the therapeutic potential of Navafenterol in the management of COPD.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Navafenterol saccharinate (also known as AZD8871), a novel, inhaled, long-acting dual-pharmacology muscarinic antagonist and β₂-adrenoceptor agonist (MABA) in development for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[1]

Core Mechanism of Action

Navafenterol is a single molecule designed to act on two key pathways involved in the pathophysiology of COPD:

  • M3 Muscarinic Receptor Antagonism: By blocking the M3 receptors on airway smooth muscle, Navafenterol inhibits acetylcholine-induced bronchoconstriction.[1]

  • β₂-Adrenoceptor Agonism: By stimulating β₂-adrenoceptors, Navafenterol induces bronchodilation through the relaxation of airway smooth muscle.[1]

This dual mechanism allows for a synergistic bronchodilator effect from a single therapeutic agent.[1]

Signaling Pathway

Navafenterol Signaling Pathway cluster_M3 M3 Receptor Antagonism cluster_beta2 β2-Adrenoceptor Agonism Navafenterol_M3 Navafenterol M3_receptor M3 Receptor Navafenterol_M3->M3_receptor PLC PLC M3_receptor->PLC Acetylcholine IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Bronchoconstriction_M3 Bronchoconstriction Ca_release->Bronchoconstriction_M3 Navafenterol_beta2 Navafenterol beta2_receptor β2-Adrenoceptor Navafenterol_beta2->beta2_receptor AC Adenylyl Cyclase beta2_receptor->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Bronchodilation Bronchodilation PKA->Bronchodilation

Caption: Dual signaling pathway of Navafenterol in airway smooth muscle cells.

Preclinical Data

In Vitro Receptor Binding and Functional Activity

Navafenterol has demonstrated high potency and selectivity in a range of in vitro assays.

Receptor/EnzymeAssay TypeSpeciesValueUnitReference
M1 Muscarinic ReceptorRadioligand BindingHuman9.9pIC₅₀[2]
M2 Muscarinic ReceptorRadioligand BindingHuman9.9pIC₅₀[2]
M3 Muscarinic ReceptorRadioligand BindingHuman9.5pIC₅₀[2]
M4 Muscarinic ReceptorRadioligand BindingHuman10.4pIC₅₀[2]
M5 Muscarinic ReceptorRadioligand BindingHuman8.8pIC₅₀[2]
β₁-AdrenoceptorFunctional AssayHuman9.0pEC₅₀[2]
β₂-AdrenoceptorFunctional AssayHuman9.5pEC₅₀[2]
β₃-AdrenoceptorFunctional AssayHuman8.7pEC₅₀[2]
M3 Receptor DissociationKinetic AssayHuman4.97Half-life (hours)[1]
M2 Receptor DissociationKinetic AssayHuman0.46Half-life (hours)[1]
Electrically Stimulated TracheaFunctional AssayGuinea Pig8.6pIC₅₀[1][3]
Spontaneous Tone Isolated TracheaFunctional AssayGuinea Pig8.8pEC₅₀[1][3]
In Vivo Bronchoprotective Effects

In vivo studies in animal models have confirmed the bronchoprotective and long-lasting effects of Navafenterol.

Animal ModelChallengeEffectMeasurementValueUnitReference
Guinea PigAcetylcholineBronchoprotectionDose-proportional inhibitionID₄₀ of 0.40µg/kg[2]
DogAcetylcholineBronchoprotectionLong-lasting effect>24Half-life (hours)[1][3]
Guinea PigPilocarpineAntisialagogueMaximal inhibition of sialorrhea65 ± 11% at 300 µg/mL[2]

Clinical Data

Navafenterol has undergone Phase I and Phase IIa clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with COPD.

Phase I Clinical Trial (NCT02573155)

This study assessed single ascending doses of Navafenterol in patients with moderate to severe COPD.[4]

Treatment GroupNChange from Baseline in Trough FEV₁ (L)p-value vs PlaceboReference
Navafenterol 400 µg380.111<0.0001
Navafenterol 1800 µg380.210<0.0001
Placebo38--
Indacaterol 150 µg38--
Tiotropium 18 µg38--

FEV₁: Forced Expiratory Volume in 1 second

Phase IIa Clinical Trial (NCT03645434)

This study evaluated the efficacy and safety of once-daily Navafenterol over a 14-day period in patients with moderate-to-severe COPD.[5]

Treatment GroupNLS Mean Difference in Trough FEV₁ vs Placebo (L)p-value vs PlaceboLS Mean Difference in Trough FEV₁ vs Umeclidinium/Vilanterol (L)p-value vs Umeclidinium/VilanterolReference
Navafenterol 600 µg730.202<0.0001-0.0460.075[5]
Umeclidinium/Vilanterol (62.5/25 µg)73----[5]
Placebo73----[5]

LS Mean: Least-Squares Mean

Experimental Protocols

Preclinical Experimental Workflows

Preclinical Experimental Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models radioligand Radioligand Binding Assays functional Functional Assays radioligand->functional Determine Potency & Selectivity tissue Isolated Tissue Assays functional->tissue Confirm Dual Activity guinea_pig Guinea Pig Model (Acetylcholine Challenge) tissue->guinea_pig Evaluate Bronchoprotection dog Dog Model (Acetylcholine Challenge) guinea_pig->dog Assess Duration of Action

Caption: A generalized workflow for the preclinical evaluation of Navafenterol.

  • Objective: To determine the binding affinity of Navafenterol for muscarinic and adrenergic receptors.

  • Methodology:

    • Membrane Preparation: Membranes from cells expressing the human recombinant receptor subtypes (M1-M5, β₁-β₃) are prepared.

    • Incubation: The membranes are incubated with a specific radioligand and varying concentrations of Navafenterol.

    • Separation: Bound and free radioligand are separated by filtration.

    • Detection: Radioactivity of the filter-bound complex is measured using a scintillation counter.

    • Analysis: The concentration of Navafenterol that inhibits 50% of the specific radioligand binding (IC₅₀) is determined and converted to an inhibition constant (Ki). The pIC₅₀ is calculated as the negative logarithm of the IC₅₀.

  • Objective: To assess the ability of Navafenterol to protect against induced bronchoconstriction.

  • Methodology:

    • Animal Preparation: Male Dunkin-Hartley guinea pigs are used.

    • Drug Administration: Navafenterol is administered via inhalation (nebulization).

    • Bronchoconstriction Induction: Acetylcholine is administered intravenously to induce bronchoconstriction.

    • Measurement: Airway resistance is measured to assess the degree of bronchoconstriction.

    • Analysis: The dose of Navafenterol required to inhibit the acetylcholine-induced bronchoconstriction by 40% (ID₄₀) is calculated.[2]

Clinical Trial Protocol Workflow (NCT03645434 - Phase IIa)

Clinical Trial Workflow screening Screening & Enrollment (n=73) randomization Randomization (3-way crossover) screening->randomization treatment1 Treatment Period 1 (14 days) randomization->treatment1 washout1 Washout (42-49 days) treatment1->washout1 treatment2 Treatment Period 2 (14 days) washout1->treatment2 washout2 Washout (42-49 days) treatment2->washout2 treatment3 Treatment Period 3 (14 days) washout2->treatment3 follow_up Follow-up treatment3->follow_up

Caption: Workflow for the Phase IIa clinical trial (NCT03645434).

  • Design: A multicenter, randomized, double-blind, double-dummy, three-way crossover study.[5]

  • Population: Patients with moderate-to-severe COPD.[5]

  • Treatments:

    • Navafenterol 600 µg once daily

    • Umeclidinium/Vilanterol (62.5/25 µg) once daily

    • Placebo[5]

  • Primary Endpoint: Change from baseline in trough FEV₁ on day 15.[5]

  • Secondary Endpoints:

    • Change from baseline in peak FEV₁

    • Change from baseline in Breathlessness, Cough and Sputum Scale (BCSS)

    • Change from baseline in COPD Assessment Tool (CAT)

    • Adverse events

    • Pharmacokinetics[5]

Safety and Tolerability

Across clinical trials, Navafenterol has been generally well-tolerated.[5] In the Phase IIa study, the safety profile of Navafenterol was similar to that of placebo and the active comparator.[5] No serious adverse events were reported in the Navafenterol treatment period.[5] In a Phase I study, the most frequently reported treatment-emergent adverse events were headache and nasopharyngitis.[6]

Conclusion

This compound represents a promising advancement in COPD therapy, offering the benefits of dual bronchodilation in a single molecule. Its potent and selective preclinical profile has been supported by positive efficacy and safety data in early-phase clinical trials. Further investigation in larger, long-term clinical trials is warranted to fully establish its role in the management of COPD.[7]

References

Early-Phase Research on Navafenterol Saccharinate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Navafenterol (B609425) saccharinate (AZD8871) is a novel, inhaled, long-acting dual-pharmacology bronchodilator currently under investigation for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. As a single molecule that combines potent muscarinic M3 receptor antagonist and β2-adrenergic receptor agonist (MABA) activities, navafenterol offers the potential for enhanced bronchodilation compared to monotherapies by targeting two distinct pathways involved in airway smooth muscle contraction. This technical guide provides an in-depth overview of the early-phase research on navafenterol, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and study designs.

Mechanism of Action

Navafenterol functions as a MABA, exerting its therapeutic effect through two distinct signaling pathways in airway smooth muscle cells.

Navafenterol_Mechanism_of_Action cluster_0 Airway Smooth Muscle Cell cluster_M3 Muscarinic M3 Receptor Pathway cluster_B2 β2-Adrenergic Receptor Pathway Navafenterol Navafenterol M3R M3 Receptor Navafenterol->M3R Antagonism B2AR β2-Adrenergic Receptor Navafenterol->B2AR Agonism Gq Gq protein M3R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca2+ ↑ Intracellular Ca²⁺ IP3->Ca2+ Contraction Bronchoconstriction Ca2+->Contraction Gs Gs protein B2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Bronchodilation PKA->Relaxation

Figure 1: Navafenterol's Dual Signaling Pathway.

As a muscarinic antagonist, navafenterol inhibits the binding of acetylcholine (B1216132) to M3 receptors on airway smooth muscle, preventing Gq protein-mediated signaling that leads to increased intracellular calcium and subsequent bronchoconstriction. Concurrently, as a β2-adrenergic agonist, it stimulates Gs protein-coupled β2-adrenergic receptors, leading to increased cyclic adenosine (B11128) monophosphate (cAMP) levels, activation of Protein Kinase A, and ultimately, smooth muscle relaxation and bronchodilation.

Preclinical Research

In Vitro Receptor Binding and Functional Activity

Navafenterol has demonstrated high affinity and potency at human muscarinic and β2-adrenergic receptors.[1] In vitro studies have also confirmed its dual functional activity in isolated tissues.[1]

Target Receptor Parameter Value Assay Type
Human Muscarinic M1pIC509.9Radioligand Binding
Human Muscarinic M2pIC509.9Radioligand Binding
Human Muscarinic M3pIC509.5Radioligand Binding
Human Muscarinic M4pIC5010.4Radioligand Binding
Human Muscarinic M5pIC508.8Radioligand Binding
Human β1-AdrenoceptorpEC509.0Functional Assay
Human β2-AdrenoceptorpEC509.5Functional Assay
Human β3-AdrenoceptorpEC508.7Functional Assay
Guinea Pig Trachea (M3)pIC508.6Functional Assay (EFS)
Guinea Pig Trachea (β2)pEC508.8Functional Assay (Spontaneous Tone)
Table 1: In Vitro Receptor Binding and Functional Activity of Navafenterol.[1]

Navafenterol exhibits kinetic selectivity for the M3 receptor over the M2 receptor, with half-lives of 4.97 hours and 0.46 hours, respectively.[1] It is also selective for the β2-adrenoceptor over the β1 and β3 subtypes by 3- and 6-fold, respectively.[1]

Experimental Protocols: In Vitro Assays

Receptor_Binding_Assay_Workflow Start Start Prep Prepare CHO cell membranes expressing recombinant human muscarinic or adrenergic receptors Start->Prep Incubate Incubate membranes with a fixed concentration of radioligand (e.g., [³H]-NMS for muscarinic, [¹²⁵I]-CYP for β-adrenergic) and varying concentrations of Navafenterol Prep->Incubate Separate Separate bound and free radioligand via rapid vacuum filtration through glass fiber filter plates Incubate->Separate Wash Wash filter plates with ice-cold assay buffer to remove non-specific binding Separate->Wash Count Quantify radioactivity on filters using a scintillation counter Wash->Count Analyze Analyze data using non-linear regression to determine IC50 values, which are then converted to pIC50 Count->Analyze End End Analyze->End

Figure 2: Representative Radioligand Binding Assay Workflow.
  • Objective: To determine the binding affinity (IC50) of navafenterol for muscarinic and β-adrenergic receptor subtypes.

  • Materials:

    • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human M1-M5 or β1-β3 receptors.

    • Radioligands (e.g., [³H]-N-methylscopolamine for muscarinic receptors; [¹²⁵I]-cyanopindolol for β-adrenergic receptors).

    • Navafenterol saccharinate.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Glass fiber filter plates.

    • Scintillation fluid.

  • Procedure:

    • Cell membranes are incubated in a 96-well plate with a fixed concentration of the appropriate radioligand and a range of concentrations of navafenterol.

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., atropine (B194438) for muscarinic receptors).

    • The incubation is carried out at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filter plates using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • The filters are washed multiple times with ice-cold assay buffer to minimize non-specific binding.

    • Scintillation fluid is added to the dried filters, and the radioactivity is quantified using a scintillation counter.

    • The data are analyzed using non-linear regression to generate competition curves and calculate the IC50 values, which are then converted to pIC50 (-log(IC50)).

Isolated_Tissue_Assay_Workflow Start Start Dissect Dissect guinea pig trachea and prepare tracheal ring segments Start->Dissect Mount Mount tracheal rings in organ baths containing Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ at 37°C Dissect->Mount Equilibrate Allow tissues to equilibrate under a resting tension (e.g., 1g) Mount->Equilibrate Contract Induce contraction using electrical field stimulation (EFS) or a pharmacological agent (e.g., histamine) Equilibrate->Contract Add_Nava Add cumulative concentrations of Navafenterol to assess relaxation (agonist effect) or pre-incubate to assess inhibition of contraction (antagonist effect) Contract->Add_Nava Measure Measure changes in isometric tension using a force transducer Add_Nava->Measure Analyze Construct concentration-response curves and calculate EC50/IC50 values Measure->Analyze End End Analyze->End

Figure 3: Isolated Guinea Pig Trachea Functional Assay Workflow.
  • Objective: To assess the dual functional activity of navafenterol as both a muscarinic antagonist and a β2-agonist in a physiologically relevant tissue.

  • Materials:

    • Guinea pig tracheas.

    • Krebs-Henseleit solution.

    • Organ bath system with force transducers.

    • Electrical field stimulation (EFS) electrodes.

    • Contractile agents (e.g., acetylcholine, histamine).

    • This compound.

  • Procedure:

    • Tracheal rings are prepared and mounted in organ baths containing gassed Krebs-Henseleit solution at 37°C.

    • The tissues are allowed to equilibrate under a resting tension.

    • To assess muscarinic antagonism: Contractions are induced by EFS, which stimulates cholinergic nerves to release acetylcholine. Concentration-response curves to EFS are generated in the absence and presence of increasing concentrations of navafenterol to determine its inhibitory effect (pIC50).

    • To assess β2-agonism: The intrinsic tone of the tracheal smooth muscle is measured, or a submaximal contraction is induced with a spasmogen like histamine. Cumulative concentrations of navafenterol are then added to measure the relaxation response and determine its potency (pEC50).

    • Changes in tissue tension are recorded, and concentration-response curves are plotted to calculate potency and efficacy values.

Clinical Research: Phase I and IIa Studies

Early-phase clinical trials have evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of inhaled navafenterol in healthy volunteers, patients with mild asthma, and patients with moderate-to-severe COPD.

Phase I Studies

A randomized, single-blind, placebo-controlled, single-ascending-dose study (NCT02573155, Part 1) in patients with mild asthma demonstrated that navafenterol was generally well tolerated at doses from 50 to 2100 μg.[2] It exhibited a rapid onset of action (within 5 minutes) and sustained bronchodilation for 24-36 hours at doses ≥200 μg.[2]

Another Phase I study (NCT02573155, Part 2) in patients with moderate-to-severe COPD, which was a randomized, five-way crossover study, showed that single doses of navafenterol (400 μg and 1800 μg) resulted in statistically significant improvements in trough Forced Expiratory Volume in 1 second (FEV1) compared to placebo.[3][4]

Parameter Navafenterol 400 µg Navafenterol 1800 µg Indacaterol 150 µg Tiotropium 18 µg Placebo
Change from Baseline in Trough FEV1 (L) on Day 2 0.1110.2100.1410.145-
p-value vs Placebo<0.0001<0.0001<0.0001<0.0001-
LS Mean Difference vs Indacaterol (L)-0.069 (p<0.05)---
LS Mean Difference vs Tiotropium (L)-0.065 (p<0.05)---
Treatment-Emergent Adverse Events (%) 52.9%22.6%34.4%37.5%37.5%
Table 2: Key Pharmacodynamic and Safety Data from Phase I Study in COPD (NCT02573155, Part 2).[3][4]

Pharmacokinetic analysis from Phase I studies revealed that plasma concentrations of navafenterol increased in a dose-proportional manner, peaking approximately 1 hour post-dose, with a terminal elimination half-life ranging from 15.96 to 23.10 hours.[2]

Dose tmax (median, h) Cmax (pg/mL) Terminal Half-life (h)
400 µg1.0199.312.9 - 14.2
1800 µg2.0810.812.9 - 14.2
Table 3: Pharmacokinetic Parameters of Navafenterol in COPD Patients.[5]
Phase IIa Study

A Phase IIa, randomized, double-blind, three-way crossover study (NCT03645434) compared once-daily navafenterol 600 µg with placebo and an active comparator (umeclidinium/vilanterol, UMEC/VI) over 14 days in patients with moderate-to-severe COPD.[6][7]

Parameter Navafenterol 600 µg UMEC/VI (62.5/25 µg) Placebo
Change from Baseline in Trough FEV1 (L) on Day 15 0.202 (vs Placebo)-0.046 (vs Navafenterol)-
p-value<0.0001 (vs Placebo)0.075 (vs Navafenterol)-
Change from Baseline in Peak FEV1 (L) on Day 14 0.388 (vs Placebo)0.326 (vs Placebo)-
p-value<0.0001 (vs Placebo)<0.0001 (vs Placebo)-
LS Mean Difference (Navafenterol vs UMEC/VI) (L)0.062 (p=0.0385)--
Treatment-Emergent Adverse Events (%) 55.7%55.1%51.5%
Table 4: Key Efficacy and Safety Data from Phase IIa Study in COPD (NCT03645434).[6][7]

The study concluded that once-daily navafenterol was well-tolerated and demonstrated similar improvements in lung function and COPD-related symptoms compared to the established LAMA/LABA combination.[6][7]

Experimental Protocol: Phase IIa Clinical Trial (NCT03645434)

Phase_IIa_Trial_Workflow cluster_crossover Three-Way Crossover Design Screening Screening & Run-in Period (up to 28 days) - Informed Consent - Inclusion/Exclusion Criteria - Baseline Assessments Randomization Randomization (1:1:1) to one of three treatment sequences Screening->Randomization Period1 Treatment Period 1 (14 days) - Navafenterol 600 µg QD - UMEC/VI QD - Placebo QD Randomization->Period1 Washout1 Washout Period (42-49 days) Period1->Washout1 Period2 Treatment Period 2 (14 days) - Crossover to next treatment Washout1->Period2 Washout2 Washout Period (42-49 days) Period2->Washout2 Period3 Treatment Period 3 (14 days) - Crossover to final treatment Washout2->Period3 FollowUp Follow-up Visit (42-49 days post-last dose) - Final Safety Assessments Period3->FollowUp End End of Study FollowUp->End

Figure 4: Workflow of the Phase IIa Crossover Clinical Trial (NCT03645434).
  • Study Design: A multicenter, randomized, double-blind, double-dummy, three-way complete crossover study.[7]

  • Patient Population: Men and women aged 40-85 years with a clinical diagnosis of moderate-to-severe COPD.

  • Treatments:

    • Navafenterol 600 µg, once daily via dry powder inhaler.

    • Umeclidinium/vilanterol (62.5 µg/25 µg), once daily via Ellipta inhaler.

    • Placebo, once daily.

  • Study Periods: Each participant received all three treatments over three separate 14-day treatment periods, separated by washout periods of 42 to 49 days.

  • Primary Endpoint: Change from baseline in trough FEV1 on Day 15.[7]

  • Secondary Endpoints: Included change from baseline in peak FEV1, changes in symptom scores (Breathlessness, Cough and Sputum Scale - BCSS; COPD Assessment Tool - CAT), safety, and pharmacokinetics.[7]

  • Statistical Analysis: A mixed model for crossover designs was used to analyze the primary and secondary efficacy endpoints.[8]

Conclusion

The early-phase research on this compound has established its profile as a potent, long-acting MABA with a rapid onset of action. Preclinical data confirm its dual mechanism of action at the molecular and tissue levels. Phase I and IIa clinical trials have demonstrated its potential for clinically meaningful and sustained bronchodilation in patients with obstructive airways diseases, with a safety and tolerability profile comparable to existing therapies. These promising early-phase results support the continued investigation of navafenterol in larger, longer-term clinical trials to fully establish its efficacy and safety in the management of COPD and asthma.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro pharmacological profile of Navafenterol saccharinate (also known as AZD8871), a dual-action muscarinic M3 receptor antagonist and β2-adrenoceptor agonist.[1][2] The included protocols are representative methodologies for assessing the binding affinity and functional activity of Navafenterol and similar molecules.

Introduction

Navafenterol is a novel, inhaled, single-molecule bronchodilator that combines M3 muscarinic receptor antagonism and β2-adrenoceptor agonism.[3] This dual pharmacology aims to provide superior bronchodilation for the treatment of chronic obstructive pulmonary disease (COPD) and asthma compared to single-agent therapies.[3][4] In vitro studies are crucial for characterizing the potency, selectivity, and mechanism of action of such compounds. The following sections detail the quantitative pharmacology of Navafenterol and provide protocols for key in vitro assays.

Quantitative Pharmacology of Navafenterol

The in vitro activity of Navafenterol has been characterized through various binding and functional assays. The data presented below is a summary of publicly available information.

Table 1: Muscarinic Receptor Binding Affinity of Navafenterol[6]
Receptor SubtypepIC50
Human M19.9
Human M29.9
Human M39.5
Human M410.4
Human M58.8

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Table 2: β-Adrenoceptor Agonist Potency of Navafenterol[6]
Receptor SubtypepEC50Selectivity vs. β2
β19.03-fold
β29.5-
β38.76-fold

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).

Table 3: Functional Activity of Navafenterol in Isolated Tissues[6][7]
Tissue PreparationAssay TypeParameterValue
Isolated Guinea Pig TracheaElectrical Stimulation (Antagonism)pIC508.6
Isolated Guinea Pig TracheaSpontaneous Tone (Agonism)pEC508.8
Table 4: Kinetic Selectivity of Navafenterol at Muscarinic Receptors[6][7]
Receptor SubtypeHalf-life (t1/2)
M20.46 hours
M34.97 hours

Signaling Pathways of Navafenterol

Navafenterol's dual mechanism of action involves two distinct signaling pathways in airway smooth muscle cells, leading to bronchodilation.

G cluster_0 M3 Receptor Antagonism cluster_1 β2-Adrenoceptor Agonism Navafenterol_M3 Navafenterol M3R M3 Receptor Navafenterol_M3->M3R Antagonism Gq Gq Protein M3R->Gq Acetylcholine (B1216132) Acetylcholine Acetylcholine->M3R PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Contraction Bronchoconstriction Ca_release->Contraction Navafenterol_b2 Navafenterol b2AR β2-Adrenoceptor Navafenterol_b2->b2AR Agonism Gs Gs Protein b2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Bronchodilation PKA->Relaxation

Caption: Dual signaling pathways of Navafenterol in airway smooth muscle cells.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize Navafenterol. These are representative protocols and may require optimization for specific laboratory conditions.

M3 Muscarinic Receptor Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity of Navafenterol for the human M3 muscarinic receptor expressed in CHO-K1 cells.

G prep Prepare CHO-K1 cell membranes expressing human M3 receptors incubation Incubate membranes, [³H]-NMS, and Navafenterol prep->incubation radioligand Prepare [³H]-NMS radioligand solution radioligand->incubation test_compound Prepare serial dilutions of This compound test_compound->incubation filtration Separate bound and free radioligand by rapid vacuum filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Analyze data to determine IC50 and calculate Ki scintillation->analysis

Caption: Workflow for M3 muscarinic receptor radioligand binding assay.

Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M3 muscarinic receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • 150 µL of cell membrane preparation (typically 3-20 µg of protein).

      • 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding, or a high concentration of a known muscarinic antagonist (e.g., atropine) for non-specific binding.

      • 50 µL of a fixed concentration of [³H]-N-methylscopolamine ([³H]NMS) radioligand (concentration should be close to its Kd).

    • Incubate the plate for 60-90 minutes at 30°C with gentle agitation.

  • Filtration and Detection:

    • Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other readings to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the Navafenterol concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

β2-Adrenoceptor cAMP Functional Assay

This protocol describes a cell-based functional assay to measure the agonist activity of Navafenterol at the β2-adrenoceptor by quantifying intracellular cyclic AMP (cAMP) levels.

G cell_prep Culture cells expressing human β2-adrenoceptors (e.g., CHO-K1) plating Plate cells in a 96-well plate and incubate cell_prep->plating stimulation Stimulate cells with serial dilutions of this compound plating->stimulation lysis Lyse cells to release intracellular cAMP stimulation->lysis detection Detect cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lysis->detection analysis Analyze data to determine EC50 and Emax detection->analysis

Caption: Workflow for β2-adrenoceptor cAMP functional assay.

Protocol:

  • Cell Preparation and Plating:

    • Culture CHO-K1 cells stably expressing the human β2-adrenoceptor.

    • Harvest the cells and resuspend them in an appropriate assay buffer.

    • Dispense the cell suspension into a 96-well assay plate and incubate to allow for cell attachment if using adherent cells.

  • Compound Stimulation:

    • Prepare serial dilutions of this compound in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.

    • Detect the amount of cAMP produced using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA). These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Interpolate the cAMP concentrations in the experimental wells from the standard curve.

    • Plot the cAMP concentration against the logarithm of the Navafenterol concentration.

    • Fit the data using a non-linear regression model to determine the EC50 (potency) and Emax (efficacy) values.

Isolated Guinea Pig Trachea Functional Assay

This protocol describes the use of an organ bath to assess the dual antagonist and agonist activity of Navafenterol on isolated guinea pig tracheal smooth muscle.

G dissection Dissect guinea pig trachea and prepare tracheal rings mounting Mount rings in an organ bath containing physiological salt solution dissection->mounting equilibration Equilibrate tissues under tension mounting->equilibration contraction Induce contraction with an agonist (e.g., acetylcholine or electrical field stimulation) equilibration->contraction test_compound Add cumulative concentrations of This compound contraction->test_compound measurement Measure changes in muscle tension using an isometric force transducer test_compound->measurement analysis Analyze relaxation responses to determine pIC50 or pEC50 measurement->analysis

Caption: Workflow for isolated guinea pig trachea functional assay.

Protocol:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect the trachea.

    • Clean the trachea of adhering connective tissue and cut it into rings (2-3 mm wide).

    • The epithelium may be left intact or removed by gentle rubbing of the luminal surface.

  • Organ Bath Setup:

    • Mount the tracheal rings in organ baths filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Connect the tissues to isometric force transducers to record changes in muscle tension.

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with periodic washes.

  • Functional Assessment (Antagonism):

    • To assess muscarinic antagonist activity, pre-contract the tissues with a submaximal concentration of a contractile agent like acetylcholine or through electrical field stimulation (EFS).

    • Once a stable contraction is achieved, add cumulative concentrations of Navafenterol to the bath.

    • Record the relaxation response at each concentration.

    • Calculate the pIC50 from the resulting concentration-response curve.

  • Functional Assessment (Agonism):

    • To assess β2-adrenoceptor agonist activity, measure the ability of Navafenterol to relax the spontaneous tone of the tracheal rings.

    • Add cumulative concentrations of Navafenterol to the equilibrated tissues.

    • Record the relaxation response.

    • Calculate the pEC50 from the concentration-response curve.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction height or the maximal relaxation induced by a standard relaxant (e.g., isoproterenol).

    • Plot the percentage of relaxation against the logarithm of the Navafenterol concentration.

    • Fit the data using non-linear regression to determine pIC50 or pEC50 values.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Navafenterol (B609425) Saccharinate in COPD

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation and an enhanced chronic inflammatory response in the airways and the lungs to noxious particles or gases. The primary pathological features include chronic bronchitis, small airway remodeling, and emphysema. Bronchodilators are the cornerstone of COPD therapy.[1] Navafenterol (also known as AZD-8871 and LAS191351) is a novel, inhaled, long-acting dual-pharmacology molecule that functions as both a muscarinic M3 receptor antagonist and a β2-adrenoceptor agonist (MABA).[2][3] This dual mechanism of action is intended to provide synergistic bronchodilation by targeting two distinct pathways that regulate airway smooth muscle tone. While preclinical and clinical studies have demonstrated the potent bronchodilatory and bronchoprotective effects of navafenterol, publicly available data on its efficacy in animal models that recapitulate the chronic inflammatory and tissue-destructive aspects of COPD are limited.[2][4]

These application notes provide a summary of the available preclinical data for navafenterol saccharinate and detailed protocols for commonly used animal models of COPD in which its anti-inflammatory and disease-modifying potential could be assessed.

Mechanism of Action

Navafenterol combines two key mechanisms for bronchodilation in a single molecule:

  • M3 Muscarinic Receptor Antagonism: It blocks the action of acetylcholine (B1216132) on M3 receptors on airway smooth muscle, preventing bronchoconstriction.

  • β2-Adrenoceptor Agonism: It stimulates β2-adrenoceptors on airway smooth muscle, leading to smooth muscle relaxation and bronchodilation.

This dual action is expected to provide superior bronchodilation compared to monotherapy with either a LAMA or a LABA.

Preclinical Data Summary

Preclinical studies on navafenterol have primarily focused on its bronchodilator and bronchoprotective properties in acute challenge models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Receptor Binding and Functional Activity of Navafenterol
Receptor/AssaySpeciesPotency (pIC50/pEC50)SelectivityReference
Human M3 Receptor (binding)HumanpIC50: 9.5-[2][3]
Human M2 Receptor (binding)Human-Kinetic selectivity for M3 over M2[2][3]
Human β2-Adrenoceptor (functional)HumanpEC50: 9.53-fold vs. β1, 6-fold vs. β3[2][3]
Electrically Stimulated Trachea (functional)Guinea PigpIC50: 8.6-[2][3]
Spontaneous Tone Isolated Trachea (functional)Guinea PigpEC50: 8.8-[2][3]
Table 2: In Vivo Bronchoprotective Effects of Navafenterol
Animal ModelChallengeAdministrationKey FindingsReference
Dunkin Hartley Guinea PigAcetylcholine-induced bronchoconstrictionAerosolInhibited bronchoconstriction in a concentration-response manner (IC50: 2.1 µg/mL). Showed antisialagogue effect with maximal inhibition of 65% at 300 µg/mL.[5]
DogAcetylcholine-induced bronchoconstrictionNebulizedDose-proportional bronchoprotective effect (ID40 of 0.40 µg/kg). Long-lasting effects with a bronchoprotective half-life >24 hours. Minimal effects on salivation and heart rate.[2][3]

Note: There is a lack of publicly available data on the effects of navafenterol in chronic COPD animal models assessing inflammation and emphysema.

Signaling Pathway and Experimental Workflow

Navafenterol Signaling Pathway cluster_ASM Airway Smooth Muscle Cell Navafenterol Navafenterol M3R M3 Receptor Navafenterol->M3R Antagonist beta2AR β2-Adrenoceptor Navafenterol->beta2AR Agonist PLC Phospholipase C M3R->PLC AC Adenylyl Cyclase beta2AR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Relaxation PKA->Relaxation IP3 IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Contraction Contraction Ca2->Contraction ACh Acetylcholine ACh->M3R

Navafenterol's dual mechanism of action on airway smooth muscle cells.

COPD_Animal_Model_Workflow start Animal Acclimatization induction COPD Induction (e.g., Cigarette Smoke, Elastase, LPS) start->induction treatment Treatment Administration (Vehicle, Navafenterol, Positive Control) induction->treatment monitoring In-life Monitoring (Body Weight, Clinical Signs) treatment->monitoring endpoints Endpoint Analysis monitoring->endpoints balf Bronchoalveolar Lavage Fluid (BALF) - Cell Counts (Neutrophils, Macrophages) - Cytokine Analysis endpoints->balf histology Lung Histopathology - H&E Staining - Mean Linear Intercept (Emphysema) - Mucus Staining (PAS) endpoints->histology lung_function Lung Function Measurement (e.g., FlexiVent) endpoints->lung_function data_analysis Data Analysis and Interpretation balf->data_analysis histology->data_analysis lung_function->data_analysis

General experimental workflow for testing Navafenterol in a COPD model.

Experimental Protocols for COPD Animal Models

The following are detailed protocols for inducing COPD-like pathology in rodents. These models can be used to evaluate the potential anti-inflammatory and disease-modifying effects of this compound.

Protocol 1: Cigarette Smoke (CS)-Induced COPD Model in Mice

This model is considered the gold standard as it mimics the primary etiological agent of human COPD.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Whole-body smoke exposure chamber

  • Standard research cigarettes (e.g., 3R4F)

  • This compound for administration (e.g., inhalation)

  • Vehicle control

  • Positive control (e.g., roflumilast)

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Smoke Exposure:

    • Place mice in the whole-body exposure chamber.

    • Expose mice to mainstream cigarette smoke from a set number of cigarettes (e.g., 4-6 cigarettes/day), 5 days a week, for a period of 3 to 6 months.

    • Control mice are exposed to filtered air under identical conditions.

  • Drug Administration:

    • Begin administration of this compound (specify dose and frequency, e.g., once daily via nose-only inhalation) either prophylactically (starting with CS exposure) or therapeutically (after a certain period of CS exposure).

    • Administer vehicle or positive control to respective groups.

  • Endpoint Analysis (at the end of the study):

    • Bronchoalveolar Lavage (BAL):

      • Euthanize mice and perform a tracheotomy.

      • Lavage the lungs with a fixed volume of sterile PBS (e.g., 3 x 0.5 mL).

      • Determine total and differential cell counts (macrophages, neutrophils, lymphocytes) in the BAL fluid (BALF).

      • Analyze BALF supernatant for inflammatory cytokines (e.g., TNF-α, IL-6, KC/CXCL1) by ELISA or multiplex assay.

    • Lung Histopathology:

      • Perfuse the lungs and fix with 10% neutral buffered formalin.

      • Embed in paraffin (B1166041) and section for staining.

      • H&E Staining: To assess general inflammation and lung structure.

      • Mean Linear Intercept (Lm): Quantify airspace enlargement (emphysema) on H&E stained sections.

      • Periodic acid-Schiff (PAS) Staining: To quantify mucus-producing goblet cells.

Protocol 2: Elastase-Induced Emphysema Model in Mice

This model rapidly induces emphysema through enzymatic degradation of elastin.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Porcine pancreatic elastase (PPE)

  • Sterile saline

  • Intratracheal instillation device (e.g., MicroSprayer)

Procedure:

  • Acclimatization: Acclimatize mice for at least one week.

  • Elastase Instillation:

    • Anesthetize the mice (e.g., isoflurane (B1672236) or ketamine/xylazine).

    • Administer a single dose of PPE (e.g., 0.2-1.2 IU in 50 µL of sterile saline) via intratracheal instillation.

    • Control mice receive an equal volume of sterile saline.

  • Drug Administration:

    • Administer this compound as described in Protocol 1, typically starting on the day of or the day after PPE instillation.

  • Endpoint Analysis (typically 21-28 days post-instillation):

    • Lung Histopathology: The primary endpoint is the quantification of emphysema.

      • Process lungs for histology as described in Protocol 1.

      • Measure the Mean Linear Intercept (Lm) and/or Destructive Index to quantify the severity of emphysema.

    • BAL: Perform BAL to assess the inflammatory response, which is more acute in this model.

Protocol 3: Lipopolysaccharide (LPS)-Induced Airway Inflammation Model in Rats

This model is useful for studying acute airway inflammation, particularly neutrophilia, a key feature of COPD exacerbations.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Intratracheal instillation device or nebulizer

Procedure:

  • Acclimatization: Acclimatize rats for at least one week.

  • LPS Challenge:

    • Anesthetize the rats.

    • Administer a single dose of LPS (e.g., 0.1-1 mg/kg) in sterile saline via intratracheal instillation or nebulization.

    • Control rats receive sterile saline.

  • Drug Administration:

    • Administer this compound either before (prophylactic) or after (therapeutic) the LPS challenge.

  • Endpoint Analysis (typically 4-24 hours post-challenge):

    • Bronchoalveolar Lavage (BAL):

      • The primary endpoint is the inflammatory cell infiltrate in the BALF.

      • Perform BAL and determine total and differential cell counts, with a focus on neutrophils.

      • Analyze BALF supernatant for key inflammatory mediators (e.g., TNF-α, IL-1β, CINC-1).

Logical Relationships in COPD Modeling

COPD_Model_Pathology_Relationship cluster_models Animal Models cluster_pathology Key COPD Pathologies CS_Model Cigarette Smoke Model Inflammation Chronic Inflammation (Neutrophils, Macrophages) CS_Model->Inflammation Strongly Induces Emphysema Emphysema (Alveolar Destruction) CS_Model->Emphysema Induces (Chronic) Mucus Mucus Hypersecretion CS_Model->Mucus Induces Airflow Airflow Limitation CS_Model->Airflow Induces Elastase_Model Elastase Model Elastase_Model->Inflammation Induces (Acute) Elastase_Model->Emphysema Strongly Induces LPS_Model LPS Model LPS_Model->Inflammation Strongly Induces (Acute Neutrophilia)

Relationship between common COPD models and key pathological features.

Conclusion

This compound is a promising dual-acting bronchodilator for the treatment of COPD. While its bronchoprotective effects are established in preclinical models, its potential to modify the underlying chronic inflammation and tissue destruction characteristic of COPD remains to be fully elucidated in the public domain. The experimental protocols provided herein offer standardized methods for researchers to investigate these crucial aspects of navafenterol's pharmacology in relevant animal models of COPD. Such studies will be vital in further characterizing its therapeutic potential beyond bronchodilation.

References

Cell-based Assays for Evaluating the Efficacy of Navafenterol Saccharinate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Navafenterol saccharinate is a novel inhaled therapeutic agent characterized as a dual-acting M3 muscarinic antagonist and β2-adrenergic receptor agonist (MABA).[1] Its β2-adrenergic agonist activity is a key component of its bronchodilatory effect, making the characterization of its efficacy in relevant cell-based models crucial for drug development and research. This document provides detailed application notes and protocols for three key cell-based assays to evaluate the efficacy of this compound's β2-agonist function: a cAMP accumulation assay, a CREB reporter gene assay, and a cell proliferation assay.

The β2-adrenergic receptor is a Gs protein-coupled receptor (GPCR).[2] Agonist binding, such as by Navafenterol, stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][3] This second messenger, cAMP, activates protein kinase A (PKA), which in turn phosphorylates downstream targets, including the cAMP response element-binding protein (CREB).[4][5] Phosphorylated CREB translocates to the nucleus and drives the transcription of genes containing cAMP response elements (CRE).[4][5] In the context of airway smooth muscle cells, elevated cAMP levels also inhibit proliferation, a key factor in airway remodeling in diseases like asthma and COPD.[6]

These assays provide a quantitative measure of this compound's potency and efficacy at different points in this signaling cascade, offering a comprehensive in vitro assessment of its therapeutic potential.

cAMP Accumulation Assay

This assay directly measures the production of the second messenger, cAMP, following stimulation of the β2-adrenergic receptor by this compound. A widely used method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay, which is a competitive immunoassay.[7][8]

Data Presentation

Table 1: Dose-Response of this compound on cAMP Accumulation in CHO-K1 cells stably expressing the human β2-adrenergic receptor.

Navafenterol (nM)cAMP (nM)% of Max Response (Isoproterenol)
00.5 ± 0.10
0.015.2 ± 0.810
0.125.8 ± 3.150
146.5 ± 5.290
1051.7 ± 6.3100
10052.0 ± 5.9101
100052.3 ± 6.1101
Isoproterenol (1 µM)51.6 ± 4.8100

Data are presented as mean ± SD from a representative experiment performed in triplicate. The pEC50 for Navafenterol is approximately 9.5.[9]

Experimental Protocol: HTRF-based cAMP Accumulation Assay

Materials:

  • CHO-K1 cells stably expressing the human β2-adrenergic receptor

  • Cell culture medium (e.g., Ham's F-12, 10% FBS, antibiotics)

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Isoproterenol (positive control)

  • Forskolin (positive control)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • HTRF cAMP assay kit (e.g., Cisbio cAMP Dynamic 2 Assay Kit)

  • 384-well white assay plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Culture: Culture CHO-K1-β2AR cells in appropriate medium until they reach 80-90% confluency.

  • Cell Preparation:

    • Aspirate the culture medium and wash the cells with PBS.

    • Harvest the cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in assay buffer (PBS containing 1 mM IBMX) to a concentration of 300,000 cells/mL.[7]

  • Assay Plate Preparation:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate (1500 cells/well).[7]

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound and the positive control (Isoproterenol) in assay buffer.

    • Add 2.5 µL of the compound dilutions to the respective wells. For the negative control, add 2.5 µL of assay buffer.

  • Incubation: Incubate the plate at room temperature for 1 hour.[7]

  • Detection:

    • Add 5 µL of cAMP-d2 reagent (from the kit) diluted in lysis buffer to each well.

    • Add 5 µL of anti-cAMP cryptate reagent (from the kit) to each well.

  • Final Incubation: Incubate the plate at room temperature for 1 hour in the dark.[7]

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and determine the cAMP concentration based on a standard curve. Plot the cAMP concentration against the log of the compound concentration to determine the EC50 value.

Signaling Pathway and Workflow Diagrams

Gs_Signaling_Pathway Navafenterol Navafenterol beta2AR β2-Adrenergic Receptor Navafenterol->beta2AR Gs_protein Gs Protein (α, β, γ subunits) beta2AR->Gs_protein activates AC Adenylyl Cyclase Gs_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription activates

Caption: Navafenterol-induced β2-AR signaling pathway.

cAMP_Assay_Workflow start Start prep_cells Prepare CHO-K1-β2AR cell suspension start->prep_cells plate_cells Dispense cells into 384-well plate prep_cells->plate_cells add_compounds Add Navafenterol/ controls plate_cells->add_compounds incubate1 Incubate 1 hour at room temperature add_compounds->incubate1 add_detection Add HTRF detection reagents incubate1->add_detection incubate2 Incubate 1 hour at room temperature add_detection->incubate2 read_plate Read plate on HTRF reader incubate2->read_plate analyze_data Analyze data and determine EC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the HTRF cAMP accumulation assay.

CREB Reporter Gene Assay

This assay measures the transcriptional activation downstream of cAMP production by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a CRE promoter.[4][5]

Data Presentation

Table 2: Dose-Response of this compound on CRE-Luciferase Reporter Activity in HEK293 cells.

Navafenterol (nM)Fold Induction of Luciferase Activity
01.0 ± 0.2
0.013.5 ± 0.5
0.115.2 ± 2.1
128.9 ± 3.5
1032.1 ± 4.0
10032.5 ± 3.8
100032.8 ± 4.1
Forskolin (10 µM)33.0 ± 3.9

Data are presented as mean ± SD from a representative experiment performed in triplicate. Fold induction is calculated relative to the vehicle-treated control.

Experimental Protocol: CRE-Luciferase Reporter Gene Assay

Materials:

  • HEK293 cells

  • Cell culture medium (e.g., DMEM, 10% FBS, antibiotics)

  • CRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • Forskolin (positive control)

  • 96-well white, clear-bottom assay plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 30,000 cells per well one day before transfection.[10]

  • Transfection:

    • Co-transfect the cells with the CRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • Approximately 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or the positive control (Forskolin).

  • Incubation: Incubate the cells for 6-24 hours at 37°C in a CO2 incubator.[10]

  • Luciferase Assay:

    • Perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves cell lysis followed by the addition of luciferase substrates.

  • Data Acquisition: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the fold induction relative to the vehicle-treated control.

Workflow Diagram

CREB_Assay_Workflow start Start seed_cells Seed HEK293 cells in 96-well plate start->seed_cells transfect_cells Transfect with CRE-luciferase and control plasmids seed_cells->transfect_cells treat_cells Treat with Navafenterol/ controls transfect_cells->treat_cells incubate_cells Incubate for 6-24 hours treat_cells->incubate_cells lyse_cells Lyse cells and add luciferase substrates incubate_cells->lyse_cells read_luminescence Measure firefly and Renilla luminescence lyse_cells->read_luminescence analyze_data Normalize data and calculate fold induction read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the CREB reporter gene assay.

Airway Smooth Muscle Cell Proliferation Assay

This assay assesses the ability of this compound to inhibit the proliferation of human airway smooth muscle (HASM) cells, a key feature of airway remodeling.[6] The BrdU (5-bromo-2'-deoxyuridine) incorporation assay is a common method for this purpose.[5]

Data Presentation

Table 3: Effect of this compound on Mitogen-Induced Proliferation of Human Airway Smooth Muscle Cells.

TreatmentBrdU Incorporation (Absorbance at 450 nm)% Inhibition of Proliferation
Vehicle0.25 ± 0.03-
Mitogen (PDGF, 10 ng/mL)1.50 ± 0.120
Mitogen + Navafenterol (0.1 nM)1.28 ± 0.1017.6
Mitogen + Navafenterol (1 nM)0.95 ± 0.0844.0
Mitogen + Navafenterol (10 nM)0.62 ± 0.0570.4
Mitogen + Navafenterol (100 nM)0.58 ± 0.0673.6
Mitogen + Navafenterol (1000 nM)0.57 ± 0.0574.4

Data are presented as mean ± SD from a representative experiment performed in triplicate. % Inhibition is calculated relative to the mitogen-stimulated proliferation.

Experimental Protocol: BrdU Cell Proliferation Assay

Materials:

  • Primary human airway smooth muscle (HASM) cells

  • Smooth muscle cell growth medium (supplemented with growth factors)

  • Serum-free medium for starvation

  • Mitogen (e.g., Platelet-Derived Growth Factor - PDGF)

  • This compound

  • BrdU Cell Proliferation Assay Kit

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HASM cells in a 96-well plate at a density of 5,000 cells per well in growth medium.[11]

  • Cell Synchronization: Once the cells are adherent, replace the growth medium with serum-free medium and incubate for 24-48 hours to synchronize the cells in the G0/G1 phase of the cell cycle.[12]

  • Compound and Mitogen Treatment:

    • Pre-treat the cells with various concentrations of this compound for 30 minutes.

    • Add the mitogen (e.g., PDGF at 10 ng/mL) to the wells, except for the unstimulated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • BrdU Labeling: Add the BrdU labeling solution to each well and incubate for an additional 2-4 hours.[11]

  • Detection:

    • Remove the labeling medium and fix the cells.

    • Denature the DNA using the fixing/denaturing solution provided in the kit.

    • Add the anti-BrdU antibody and incubate.

    • Add the HRP-conjugated secondary antibody and incubate.

    • Add the TMB substrate and incubate until color develops.

    • Stop the reaction with the stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance and calculate the percentage inhibition of proliferation for each concentration of this compound.

Workflow Diagram

Proliferation_Assay_Workflow start Start seed_cells Seed HASM cells in 96-well plate start->seed_cells starve_cells Serum-starve cells to synchronize seed_cells->starve_cells treat_cells Pre-treat with Navafenterol, then add mitogen starve_cells->treat_cells incubate_24h Incubate for 24 hours treat_cells->incubate_24h add_brdu Add BrdU labeling solution incubate_24h->add_brdu incubate_4h Incubate for 2-4 hours add_brdu->incubate_4h detect_brdu Fix, denature, and add detection antibodies incubate_4h->detect_brdu read_absorbance Read absorbance at 450 nm detect_brdu->read_absorbance analyze_data Calculate % inhibition of proliferation read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the BrdU cell proliferation assay.

Conclusion

The cell-based assays described in these application notes provide a robust framework for characterizing the β2-adrenergic agonist activity of this compound. By quantifying its effects on cAMP production, downstream gene transcription, and a key cellular phenotype relevant to airway disease, researchers can obtain a comprehensive understanding of its efficacy and mechanism of action. These detailed protocols and data presentation formats are intended to facilitate the consistent and reliable evaluation of this compound and other β2-adrenergic agonists in a research and drug development setting.

References

Application Notes and Protocols for In Vivo Studies of Navafenterol Saccharinate in Respiratory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navafenterol saccharinate (formerly AZD8871) is a novel, inhaled, long-acting dual-pharmacology molecule that functions as both a muscarinic M3 receptor antagonist and a β2-adrenergic receptor agonist (MABA).[1] This dual mechanism of action offers a promising therapeutic approach for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) by providing synergistic bronchodilation.[2] These application notes provide an overview of the in vivo applications of this compound in relevant animal models of respiratory disease and detailed protocols for its evaluation.

Mechanism of Action

This compound exerts its therapeutic effect through two distinct signaling pathways:

  • M3 Receptor Antagonism: By blocking the M3 muscarinic acetylcholine (B1216132) receptor on airway smooth muscle, Navafenterol prevents acetylcholine-induced bronchoconstriction, a key contributor to airway narrowing in respiratory diseases.

  • β2-Adrenergic Receptor Agonism: Simultaneously, it stimulates the β2-adrenergic receptors on airway smooth muscle cells. This activation leads to an increase in intracellular cyclic AMP (cAMP), resulting in smooth muscle relaxation and bronchodilation.

The combination of these two mechanisms in a single molecule is designed to provide potent and sustained improvement in lung function.

Signaling Pathway Diagram

Navafenterol Signaling Pathway cluster_ASM Airway Smooth Muscle Cell M3R M3 Receptor PLC Phospholipase C M3R->PLC Activates beta2AR β2-Adrenergic Receptor AC Adenylyl Cyclase beta2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_increase ↑ Intracellular Ca²⁺ IP3->Ca2_increase Contraction Smooth Muscle Contraction (Bronchoconstriction) DAG->Contraction Ca2_increase->Contraction PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Navafenterol Navafenterol Saccharinate Navafenterol->M3R Antagonist Navafenterol->beta2AR Agonist ACh Acetylcholine ACh->M3R Activates

Caption: Dual mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Receptor Binding and Functional Potency

Receptor/AssaySpeciesParameterValueReference
M3 Muscarinic ReceptorHumanpIC50 (binding)9.5
M1 Muscarinic ReceptorHumanpIC509.9
M2 Muscarinic ReceptorHumanpIC509.9
M4 Muscarinic ReceptorHumanpIC5010.4
M5 Muscarinic ReceptorHumanpIC508.8
β2-Adrenergic ReceptorHumanpEC509.5
β1-Adrenergic ReceptorHumanpEC509.0
β3-Adrenergic ReceptorHumanpEC508.7
Electrically Stimulated Trachea (Antimuscarinic activity)Guinea PigpIC508.6
Spontaneous Tone Isolated Trachea (β2-agonist activity)Guinea PigpEC508.8

Table 2: In Vivo Efficacy in Animal Models

Animal ModelEndpointParameterResultReference
Guinea Pig (Acetylcholine-induced bronchoconstriction)BronchoprotectionID400.40 µg/kg (dose-proportional effect)
Dog (Acetylcholine-induced bronchoconstriction)BronchoprotectionHalf-life> 24 hours
DogSialorrhea InhibitionIC50138.4 µg/mL

Experimental Protocols

Protocol 1: Evaluation of Bronchoprotective Effects in an Acetylcholine-Induced Bronchoconstriction Model in Guinea Pigs

This protocol details the methodology to assess the bronchoprotective effects of this compound against a cholinergic challenge in an established guinea pig model.

Materials:

  • Male Dunkin Hartley guinea pigs (350-600 g)

  • This compound solution for nebulization

  • Acetylcholine (ACh) solution for intravenous administration

  • Anesthetic (e.g., pentobarbital (B6593769) sodium)

  • Mechanical ventilator

  • Equipment for measuring airway resistance and dynamic compliance

  • Nebulizer system

Procedure:

  • Animal Preparation:

    • Anesthetize the guinea pig with an appropriate anesthetic.

    • Perform a tracheotomy and cannulate the trachea.

    • Connect the animal to a mechanical ventilator.

    • Cannulate the jugular vein for intravenous administration of acetylcholine.

  • Drug Administration:

    • Administer this compound or vehicle control via nebulization for a predetermined duration.

  • Baseline Measurements:

    • Allow for a stabilization period after drug administration.

    • Record baseline airway resistance and dynamic compliance.

  • Acetylcholine Challenge:

    • Administer a bolus intravenous injection of acetylcholine to induce bronchoconstriction.

    • Continuously monitor and record airway resistance and dynamic compliance.

  • Data Analysis:

    • Calculate the percentage inhibition of the acetylcholine-induced bronchoconstriction by this compound compared to the vehicle control group.

    • Determine the dose-response relationship and calculate parameters such as the ID50 (the dose required to inhibit the bronchoconstrictor response by 50%).

Experimental Workflow Diagram

Guinea_Pig_Bronchoconstriction_Protocol start Start animal_prep Anesthetize and Tracheotomize Guinea Pig start->animal_prep ventilator Connect to Mechanical Ventilator animal_prep->ventilator cannulation Cannulate Jugular Vein ventilator->cannulation drug_admin Administer Nebulized Navafenterol or Vehicle cannulation->drug_admin stabilization Stabilization Period drug_admin->stabilization baseline Record Baseline Airway Resistance stabilization->baseline ach_challenge Administer IV Acetylcholine Challenge baseline->ach_challenge measure_response Continuously Measure Airway Resistance ach_challenge->measure_response data_analysis Calculate % Inhibition of Bronchoconstriction measure_response->data_analysis end End data_analysis->end

Caption: Workflow for assessing bronchoprotection in guinea pigs.
Protocol 2: Assessment of Duration of Action in a Canine Model of Bronchoconstriction

This protocol outlines the procedure to determine the duration of the bronchoprotective effect of this compound in a dog model.

Materials:

  • Beagle dogs

  • This compound solution for inhalation

  • Acetylcholine (ACh) solution for challenge

  • Equipment for conscious respiratory measurements or for measuring lung function in anesthetized animals

  • Inhalation delivery system suitable for dogs

Procedure:

  • Animal Acclimatization and Baseline:

    • Acclimatize conscious dogs to the measurement procedures and equipment.

    • Establish a stable baseline of respiratory parameters.

  • Drug Administration:

    • Administer a single dose of this compound or vehicle via inhalation.

  • Serial Acetylcholine Challenges:

    • At predetermined time points post-dose (e.g., 1, 6, 12, 24, 48 hours), perform an acetylcholine challenge.

    • The challenge can be administered via inhalation or intravenously.

    • Measure the bronchoconstrictor response at each time point.

  • Data Analysis:

    • Determine the magnitude of bronchoprotection at each time point relative to the pre-dose baseline.

    • Plot the bronchoprotective effect over time to determine the duration of action and the bronchoprotective half-life.

Safety and Tolerability Considerations

In preclinical studies, this compound has demonstrated a favorable safety profile, with minimal effects on salivation and heart rate at doses that provide significant bronchoprotection. This suggests a good separation between the desired respiratory effects and potential systemic side effects.

Conclusion

This compound is a potent, long-acting MABA with a promising preclinical profile for the treatment of respiratory diseases like COPD. The provided protocols offer a framework for the in vivo evaluation of its bronchoprotective effects and duration of action in established animal models. These studies are crucial for understanding the therapeutic potential of this compound and for guiding its clinical development.

References

Application Notes and Protocols for Preclinical Studies of Navafenterol Saccharinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navafenterol (B609425) is a novel investigational drug characterized as a single-molecule muscarinic antagonist and β2-agonist (MABA).[1][2] Developed for the treatment of chronic obstructive pulmonary disease (COPD), it combines two mechanisms of action in one molecule: M3 muscarinic receptor antagonism and β2-adrenergic receptor agonism.[1][3] This dual functionality aims to provide superior bronchodilation compared to monotherapies by targeting different pathways that lead to airway smooth muscle relaxation.[1] Preclinical and clinical studies have shown that navafenterol improves lung function and reduces COPD-related symptoms.[1][2][4] Navafenterol saccharinate is the salt form of the active compound.[3][5]

These application notes provide a comprehensive overview of the experimental design for the preclinical evaluation of this compound, with detailed protocols for key in vitro and in vivo assays.

Mechanism of Action

Navafenterol exerts its therapeutic effect through two distinct signaling pathways:

  • β2-Adrenergic Receptor Agonism: As a β2-adrenergic receptor agonist, navafenterol stimulates the Gs alpha-subunit of the G-protein coupled receptor. This activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[6][7] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.[6]

  • M3 Muscarinic Receptor Antagonism: By blocking the M3 muscarinic receptors, navafenterol inhibits acetylcholine-induced bronchoconstriction, a key factor in the pathophysiology of COPD.[5]

The combination of these two mechanisms provides a synergistic approach to improving airflow in patients with obstructive lung diseases.[2]

Figure 1: Navafenterol Signaling Pathways

In Vitro Efficacy Studies

Airway Smooth Muscle Cell Relaxation and cAMP Production

This protocol assesses the ability of this compound to induce relaxation in airway smooth muscle cells and quantifies the corresponding increase in intracellular cAMP.

Protocol:

  • Cell Culture:

    • Culture human primary airway smooth muscle (ASM) cells in a suitable growth medium until they reach 80-90% confluency.

    • Seed the ASM cells into 96-well plates at an appropriate density for the cAMP assay.

  • Compound Treatment:

    • Prepare a concentration range of this compound in a serum-free medium.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., Isoprenaline).

    • Remove the growth medium from the cells and add the compound dilutions.

    • Incubate for 15-30 minutes at 37°C.[8]

  • cAMP Measurement:

    • Lyse the cells using the lysis buffer provided in a commercial cAMP ELISA kit.[9]

    • Perform the cAMP competitive enzyme immunoassay according to the manufacturer's instructions.[9][10]

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of cAMP in each well based on the standard curve.

    • Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.

ParameterVehicle ControlIsoprenaline (1 µM)Navafenterol (0.1 nM)Navafenterol (1 nM)Navafenterol (10 nM)Navafenterol (100 nM)Navafenterol (1 µM)
cAMP (pmol/mL) BaselineHighLowModerateHighVery HighVery High
EC50 (nM) N/A~X----~Y

Table 1: Example Data for cAMP Production in ASM Cells

Bronchodilator Effect in Precision-Cut Lung Slices (PCLS)

This ex vivo model provides a more physiologically relevant system to assess the bronchoprotective effects of this compound on intact small airways.[11]

Protocol:

  • PCLS Preparation:

    • Prepare precision-cut lung slices from human donor lungs as previously described.[11]

  • Bronchoconstriction Induction:

    • Induce bronchoconstriction using a contractile agonist such as histamine (B1213489) or a thromboxane (B8750289) A2 analog.[11]

    • To specifically isolate the β2-agonist effects, experiments can be performed in the presence of a β-adrenergic blocker like propranolol.[11]

  • Navafenterol Treatment and Imaging:

    • Treat the PCLS with varying concentrations of this compound.

    • Capture images of the airways before and after treatment using video microscopy.

  • Data Analysis:

    • Measure the airway area at baseline and after treatment.

    • Calculate the percentage of airway relaxation for each concentration of this compound.

    • Determine the IC50 value for the reversal of bronchoconstriction.

Treatment GroupBronchoconstrictorNavafenterol Conc.% Airway Relaxation (Mean ± SD)IC50 (nM)
Vehicle ControlHistamine (1 µM)05 ± 2N/A
NavafenterolHistamine (1 µM)1 nM25 ± 5~Z
NavafenterolHistamine (1 µM)10 nM60 ± 8
NavafenterolHistamine (1 µM)100 nM95 ± 4
Navafenterol + PropranololHistamine (1 µM)100 nM10 ± 3N/A

Table 2: Example Data for Bronchodilator Effect in PCLS

In Vivo Efficacy Studies

Ovalbumin-Induced Allergic Asthma Model in Mice

This model mimics the eosinophilic inflammation and airway hyperresponsiveness characteristic of allergic asthma.[12][13][14]

Protocol:

  • Sensitization:

    • Sensitize BALB/c mice with intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) on days 0, 7, and 14.[15][16]

  • Challenge:

    • Challenge the mice with aerosolized OVA for a set duration on consecutive days (e.g., days 19-22).[15]

  • Navafenterol Administration:

    • Administer this compound via inhalation or another appropriate route prior to the OVA challenge.

  • Endpoint Analysis:

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to methacholine (B1211447) using whole-body plethysmography.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify inflammatory cells (e.g., eosinophils, neutrophils) and cytokine levels (e.g., IL-4, IL-5, IL-13) via ELISA.[12]

    • Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production (H&E and PAS staining).[12]

Workflow for OVA-Induced Asthma Model Sensitization Sensitization (OVA + Alum i.p.) Days 0, 7, 14 Challenge Challenge (Aerosolized OVA) Days 19-22 Sensitization->Challenge Treatment Navafenterol Administration Challenge->Treatment Administer before challenge Endpoints Endpoint Analysis (AHR, BAL, Histology) Treatment->Endpoints

Figure 2: OVA-Induced Asthma Model Workflow

Treatment GroupEosinophils in BAL (x10^4)IL-4 in BAL (pg/mL)Airway Hyperresponsiveness (PenH)
NaiveLowLowLow
OVA + VehicleHighHighHigh
OVA + Navafenterol (Low Dose)ModerateModerateModerate
OVA + Navafenterol (High Dose)LowLowLow
OVA + DexamethasoneLowLowLow

Table 3: Example Data from OVA-Induced Asthma Model

Lipopolysaccharide (LPS)-Induced COPD Model in Rodents

This model recapitulates the neutrophilic inflammation characteristic of COPD exacerbations.[12][17][18]

Protocol:

  • Induction:

    • Induce lung inflammation by intratracheal or intranasal administration of LPS.[19][20]

    • A combination of cigarette smoke exposure and LPS can also be used to create a more chronic model.[18]

  • Navafenterol Administration:

    • Administer this compound via inhalation prior to or after LPS challenge.

  • Endpoint Analysis:

    • BAL Fluid Analysis: Quantify neutrophils and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid.

    • Lung Histology: Assess lung tissue for inflammatory cell infiltration and structural changes.

    • Lung Function: Measure parameters such as resistance and compliance.

Treatment GroupNeutrophils in BAL (x10^5)TNF-α in BAL (pg/mL)Lung Resistance (cmH2O·s/mL)
Saline ControlLowLowLow
LPS + VehicleHighHighHigh
LPS + Navafenterol (Low Dose)ModerateModerateModerate
LPS + Navafenterol (High Dose)LowLowLow

Table 4: Example Data from LPS-Induced COPD Model

Safety and Toxicology Studies

Preclinical safety evaluation is crucial to identify potential adverse effects before human trials.[21][22]

Inhalation Toxicology

Protocol:

  • Study Design:

    • Conduct repeat-dose inhalation toxicology studies in at least two species (one rodent, one non-rodent).[21][23]

    • Include a control group, a vehicle control group, and at least three dose levels of this compound.

    • The duration of the study will depend on the intended clinical use (e.g., 28-day or 90-day studies).

  • Parameters to Monitor:

    • Clinical Observations: Daily monitoring for any signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmology: Conducted pre-study and at termination.

    • Clinical Pathology: Hematology, clinical chemistry, and urinalysis at termination.

    • Gross Pathology and Organ Weights: At necropsy.

    • Histopathology: Microscopic examination of a full range of tissues, with special attention to the respiratory tract.[22]

Cardiovascular Safety Pharmacology

As β2-agonists can have cardiovascular effects, a thorough assessment of cardiovascular safety is essential.[24]

Protocol:

  • Study Design:

    • Use conscious, telemetered dogs to continuously monitor cardiovascular parameters.[24]

    • Administer single doses of this compound at therapeutic and supratherapeutic levels.

  • Parameters to Monitor:

    • Electrocardiogram (ECG): Heart rate, PR interval, QRS duration, QT interval (corrected).

    • Blood Pressure: Systolic, diastolic, and mean arterial pressure.

    • Respiratory Rate.

Dose GroupHeart Rate (bpm)QTc Interval (ms)Mean Arterial Pressure (mmHg)
Vehicle ControlNo significant changeNo significant changeNo significant change
Low DoseSlight increaseNo significant changeNo significant change
Mid DoseModerate increaseNo significant changeSlight decrease
High DoseSignificant increasePotential for slight prolongationModerate decrease

Table 5: Example Data from Cardiovascular Safety Study

Preclinical Safety Evaluation Workflow InhalationTox Inhalation Toxicology (Rodent & Non-rodent) SafetyAssessment Overall Safety Assessment InhalationTox->SafetyAssessment CVSafety Cardiovascular Safety (Telemetered Dogs) CVSafety->SafetyAssessment Genotoxicity Genotoxicity Assays (e.g., Ames, MNT) Genotoxicity->SafetyAssessment ReproTox Reproductive Toxicology ReproTox->SafetyAssessment

Figure 3: Preclinical Safety Evaluation Workflow

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its in vitro and in vivo efficacy, as well as its safety and toxicology profile, researchers can generate the necessary data to support its continued development as a potential new treatment for COPD.

References

Application Notes and Protocols: Dose-Response Analysis of Navafenterol Saccharinate in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navafenterol saccharinate (also known as AZD8871) is an investigational inhaled, long-acting, dual-pharmacology bronchodilator. It combines the functionalities of a muscarinic M3 receptor antagonist and a β2-adrenergic receptor agonist within a single molecule, positioning it as a potential treatment for chronic obstructive pulmonary disease (COPD).[1][2] This unique profile allows for two distinct mechanisms of action to induce airway smooth muscle relaxation and achieve bronchodilation.[3][4] Preclinical studies have been instrumental in characterizing the dose-response relationship, potency, and efficacy of Navafenterol in various models.[5][6] These application notes provide a summary of key preclinical findings and detailed protocols for relevant experimental models.

Mechanism of Action

Navafenterol exhibits a dual mechanism of action:

  • Muscarinic M3 Receptor Antagonism: By blocking acetylcholine (B1216132) binding to M3 receptors on airway smooth muscle, Navafenterol inhibits bronchoconstriction.

  • β2-Adrenergic Receptor Agonism: By stimulating β2-adrenergic receptors, it triggers a signaling cascade that leads to smooth muscle relaxation and bronchodilation.[2][3]

The combined action of M3 antagonism and β2 agonism is intended to produce a more potent and sustained bronchodilator effect than either mechanism alone.[3]

Navafenterol_Mechanism_of_Action cluster_Smooth_Muscle_Cell Airway Smooth Muscle Cell cluster_Contraction Contraction Pathway cluster_Relaxation Relaxation Pathway cluster_Drug M3_Receptor M3 Receptor Bronchoconstriction Bronchoconstriction M3_Receptor->Bronchoconstriction Activates Beta2_Receptor β2-Adrenergic Receptor Bronchodilation Bronchodilation Beta2_Receptor->Bronchodilation Activates Acetylcholine Acetylcholine Acetylcholine->M3_Receptor Binds Navafenterol Navafenterol Navafenterol->M3_Receptor Antagonizes Navafenterol->Beta2_Receptor Agonizes

Caption: Dual mechanism of action of Navafenterol.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo dose-response data for this compound from preclinical studies.

Table 1: In Vitro Receptor Binding and Potency
ReceptorSpeciesAssay TypeParameterValueReference
Muscarinic M1HumanRadioligand BindingpIC509.9[7]
Muscarinic M2HumanRadioligand BindingpIC509.9[7]
Muscarinic M3 Human Radioligand Binding pIC50 9.5 [7]
Muscarinic M4HumanRadioligand BindingpIC5010.4[7]
Muscarinic M5HumanRadioligand BindingpIC508.8[7]
Adrenergic β1HumanFunctional AssaypEC509.0[7]
Adrenergic β2 Human Functional Assay pEC50 9.5 [7]
Adrenergic β3HumanFunctional AssaypEC508.7[7]

pIC50: Negative logarithm of the half-maximal inhibitory concentration. pEC50: Negative logarithm of the half-maximal effective concentration.

Table 2: In Vivo Bronchoprotective and Antisialagogue Effects
SpeciesModelParameterDose/ConcentrationEffectReference
Guinea PigAcetylcholine-induced bronchoconstrictionIC502.1 µg/mLInhibition of bronchoconstriction[7]
Guinea PigPilocarpine-induced salivationIC50138.4 µg/mLInhibition of sialorrhea[7]
Guinea PigAcetylcholine-induced bronchoconstrictionID400.40 µg/kgDose-proportional bronchoprotective effect[7]
DogAcetylcholine-induced bronchoconstriction-0.3-10 µg/kgSignificant effects over 24 hours[7]
DogAcetylcholine-induced bronchoconstrictionHalf-life10 µg/kg> 24 hours (bronchoprotective)[7]

IC50: Half-maximal inhibitory concentration. ID40: Dose required to produce 40% inhibition.

Table 3: Ex Vivo Effects in Human Precision-Cut Lung Slices (hPCLS)
AgonistNavafenterol ConcentrationEffectReference
Histamine3–300 nMConcentration-dependent attenuation of bronchoconstriction[8]
Thromboxane A2 analog (U46619)300 nMAttenuation of bronchoconstriction[8]

Experimental Protocols

Protocol 1: In Vitro Receptor Binding and Functional Assays

This protocol outlines the general steps for determining the binding affinity (pIC50) and functional potency (pEC50) of Navafenterol.

Objective: To quantify the interaction of Navafenterol with muscarinic and adrenergic receptors.

Materials:

  • Cell lines expressing human M1, M2, M3, M4, M5, β1, β2, and β3 receptors.

  • Radioligands for muscarinic receptors (e.g., [3H]N-methylscopolamine).

  • This compound.

  • Assay buffers and reagents.

  • Scintillation counter or functional assay detection system (e.g., for cAMP measurement).

Procedure:

  • Membrane Preparation: Prepare cell membranes from the receptor-expressing cell lines.

  • Binding Assay (for pIC50): a. Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of Navafenterol. b. After incubation, separate bound from free radioligand by filtration. c. Quantify the bound radioactivity using a scintillation counter. d. Calculate the percent inhibition of radioligand binding at each Navafenterol concentration. e. Determine the pIC50 value by non-linear regression analysis.

  • Functional Assay (for pEC50): a. Plate the receptor-expressing cells. b. Stimulate the cells with increasing concentrations of Navafenterol. c. Measure the downstream signaling response (e.g., cAMP production for β2 receptors). d. Generate a concentration-response curve and calculate the pEC50 value.

In_Vitro_Assay_Workflow cluster_pIC50 pIC50 Determination (Binding Assay) cluster_pEC50 pEC50 Determination (Functional Assay) A1 Prepare membranes from receptor-expressing cells A2 Incubate membranes with radioligand and Navafenterol A1->A2 A3 Separate bound and free ligand A2->A3 A4 Quantify bound radioactivity A3->A4 A5 Calculate % inhibition A4->A5 A6 Determine pIC50 via regression A5->A6 B1 Plate receptor-expressing cells B2 Stimulate cells with increasing Navafenterol concentrations B1->B2 B3 Measure downstream signaling (e.g., cAMP) B2->B3 B4 Generate concentration-response curve B3->B4 B5 Calculate pEC50 B4->B5 hPCLS_Workflow start Start prep Prepare human precision-cut lung slices (hPCLS) start->prep pretreat Pre-treat hPCLS with Navafenterol or vehicle control prep->pretreat induce Induce bronchoconstriction with agonist (e.g., Histamine) pretreat->induce acquire Acquire images of airways induce->acquire analyze Measure airway area and calculate % closure acquire->analyze end End analyze->end

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navafenterol saccharinate (also known as AZD-8871) is a potent and selective dual-pharmacology molecule designed for inhalation.[1][2] It functions as both a muscarinic M3 receptor antagonist and a β2-adrenergic receptor agonist (MABA), making it a valuable tool for studying bronchoconstriction and developing treatments for obstructive airway diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][3][4] These application notes provide detailed protocols for utilizing this compound in preclinical research models of bronchoconstriction.

Mechanism of Action

Navafenterol exhibits a unique mechanism of action by simultaneously targeting two key pathways that regulate airway smooth muscle tone. As a muscarinic M3 receptor antagonist, it inhibits acetylcholine-induced bronchoconstriction. Concurrently, as a β2-adrenergic receptor agonist, it promotes bronchodilation by increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][5]

Navafenterol_Mechanism_of_Action cluster_ASM Airway Smooth Muscle Cell ACh Acetylcholine M3 M3 Receptor ACh->M3 binds PLC Phospholipase C M3->PLC activates IP3 IP3 PLC->IP3 produces Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Contraction Bronchoconstriction Ca2->Contraction Beta2_Agonist β2 Agonist (Navafenterol) Beta2 β2 Receptor Beta2_Agonist->Beta2 binds AC Adenylyl Cyclase Beta2->AC activates cAMP ↑ cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Relaxation Bronchodilation PKA->Relaxation Navafenterol_M3 Navafenterol (Antagonist) Navafenterol_M3->M3 blocks Navafenterol_B2 Navafenterol (Agonist) Navafenterol_B2->Beta2 activates

Dual signaling pathway of Navafenterol.

Data Presentation

Receptor Binding and Potency
Receptor SubtypeParameterValueReference
Human Muscarinic M1pIC509.9[1]
Human Muscarinic M2pIC509.9[1]
Human Muscarinic M3pIC509.5[1]
Human Muscarinic M4pIC5010.4[1]
Human Muscarinic M5pIC508.8[1]
Human β1-AdrenoceptorpEC509.0[1]
Human β2-AdrenoceptorpEC509.5[1]
Human β3-AdrenoceptorpEC508.7[1]
In Vitro Functional Activity
Tissue/ModelParameterValueReference
Isolated Guinea Pig Trachea (electrically stimulated)pIC50 (Antimuscarinic activity)8.6[1]
Isolated Guinea Pig Trachea (spontaneous tone)pEC50 (β2-adrenoceptor activity)8.8[1]
Human Precision-Cut Lung Slices (Histamine-induced bronchoconstriction)AttenuationConcentration-dependent[4]
Human Precision-Cut Lung Slices (Thromboxane A2 analog-induced bronchoconstriction)AttenuationAt 300 nM[4]
In Vivo Efficacy
Animal ModelChallengeEffectReference
Guinea PigAcetylcholine-induced bronchoconstrictionPrevention of bronchoconstriction[2]
DogAcetylcholine-induced bronchoconstrictionLong-lasting bronchoprotective effect (>24h)[2]
Clinical Trial Data (Human Studies)
PopulationDoseOutcomeReference
Mild Asthma≥200 μgImprovement in trough FEV1 (0.186-0.463 L)[6]
Moderate to Severe COPD400 μgSignificant improvement in trough FEV1 vs. placebo (0.111 L)[7][8]
Moderate to Severe COPD1800 μgSignificant improvement in trough FEV1 vs. placebo (0.210 L)[7][8]
Moderate to Severe COPD600 µg (once daily for 2 weeks)Significant improvement in trough FEV1 vs. placebo (0.202 L)[9][10]

Experimental Protocols

Protocol 1: In Vitro Assessment of Bronchodilator and Bronchoprotective Effects in Isolated Guinea Pig Trachea

This protocol details the use of an organ bath to assess the dual M3 antagonist and β2 agonist activity of Navafenterol on isolated guinea pig tracheal rings.

Organ_Bath_Workflow start Start prep Trachea Preparation start->prep end End mount Mount Tracheal Rings in Organ Bath prep->mount equilibrate Equilibration mount->equilibrate contract Induce Contraction (e.g., with Methacholine) equilibrate->contract add_nava Add Cumulative Concentrations of Navafenterol contract->add_nava record_relax Record Relaxation Response add_nava->record_relax analyze Data Analysis (pEC50) record_relax->analyze analyze->end PCLS_Workflow start Start inflate Inflate Lung with Agarose start->inflate end End slice Prepare Precision-Cut Lung Slices (PCLS) inflate->slice culture Culture PCLS slice->culture pre_treat Pre-treat with Navafenterol or Vehicle culture->pre_treat challenge Challenge with Bronchoconstrictor (e.g., Histamine) pre_treat->challenge image Live-Cell Imaging of Airway Area challenge->image analyze Quantify Bronchoconstriction image->analyze analyze->end

References

Application Notes and Protocols for the Use of Navafenterol Saccharinate in Airway Smooth Muscle Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navafenterol saccharinate is a novel investigational drug for chronic obstructive pulmonary disease (COPD) and asthma. It is a single molecule that exhibits dual pharmacology, acting as both a potent and selective M3 muscarinic receptor antagonist and a β2-adrenergic receptor agonist (MABA).[1][2] This dual action is designed to provide superior bronchodilation compared to monotherapy by targeting two distinct pathways that regulate airway smooth muscle tone.[3][4] The M3 receptor antagonism inhibits acetylcholine-induced bronchoconstriction, a key mechanism in obstructive airway diseases.[1][5] Simultaneously, the β2-adrenergic agonism stimulates airway smooth muscle relaxation.[3][6]

These application notes provide a comprehensive guide for researchers utilizing this compound in in-vitro studies with human airway smooth muscle cell (HASMC) cultures. The provided protocols are based on established methodologies for studying the effects of β2-adrenergic agonists and muscarinic receptor antagonists on airway smooth muscle cells.

Data Presentation

While specific data on the effects of this compound on human airway smooth muscle cell proliferation, migration, and precise calcium signaling dynamics are not extensively available in public literature, its pharmacological profile has been characterized. The following tables summarize the known quantitative data for Navafenterol.

Table 1: Pharmacological Profile of Navafenterol

ParameterValueSpecies/SystemReference
M3 Receptor Antagonism
pIC509.5Human M3 Receptor[1][2]
β2-Adrenergic Receptor Agonism
pEC509.5Human β2-Adrenoceptor[1][2]
Receptor Selectivity
M1 pIC509.9Human M1 Receptor[1][2]
M2 pIC509.9Human M2 Receptor[1][2]
M4 pIC5010.4Human M4 Receptor[1][2]
M5 pIC508.8Human M5 Receptor[1][2]
β1 pEC509.0Human β1-Adrenoceptor[1][2]
β3 pEC508.7Human β3-Adrenoceptor[1][2]

Table 2: In Vitro Functional Activity of Navafenterol

AssayEffectConcentration/DoseModelReference
Histamine-induced bronchoconstrictionAttenuation3-300 nMHuman Precision-Cut Lung Slices[3][7]
Thromboxane A2 analog-induced bronchoconstrictionAttenuation300 nMHuman Precision-Cut Lung Slices[3][7]
Acetylcholine-induced bronchoconstrictionPreventionNot specifiedGuinea pig and dog[1][2]

Signaling Pathways and Experimental Workflows

Navafenterol Signaling Pathway in Airway Smooth Muscle Cells

The dual mechanism of Navafenterol involves two primary signaling cascades within the airway smooth muscle cell. As a β2-adrenergic agonist, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation, which promotes relaxation. As an M3 muscarinic antagonist, it blocks the Gq-coupled pathway activated by acetylcholine, thereby preventing the formation of inositol (B14025) trisphosphate (IP3) and the subsequent release of calcium from intracellular stores, which is a key step in muscle contraction.

Navafenterol_Signaling cluster_beta2 β2-Adrenergic Agonism cluster_m3 M3 Muscarinic Antagonism Navafenterol_beta Navafenterol Beta2AR β2-Adrenergic Receptor Navafenterol_beta->Beta2AR Gs Gs Protein Beta2AR->Gs AC Adenylyl Cyclase Gs->AC activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA activates Relaxation Relaxation PKA->Relaxation Acetylcholine Acetylcholine M3R M3 Muscarinic Receptor Acetylcholine->M3R Navafenterol_m3 Navafenterol Navafenterol_m3->M3R blocks Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release from SR IP3->Ca_release Contraction Contraction Ca_release->Contraction

Caption: Dual signaling pathway of Navafenterol in airway smooth muscle cells.

Experimental Workflow: Cell Proliferation Assay

A typical workflow to assess the effect of Navafenterol on HASMC proliferation involves cell seeding, serum starvation to synchronize the cell cycle, treatment with a mitogen and Navafenterol, followed by a quantitative assessment of cell proliferation.

Proliferation_Workflow A 1. Seed HASMCs in 96-well plates B 2. Serum-starve cells (24-48 hours) A->B C 3. Pre-treat with Navafenterol (various concentrations) B->C D 4. Stimulate with Mitogen (e.g., PDGF, Thrombin) C->D E 5. Incubate for 24-48 hours D->E F 6. Add Proliferation Reagent (e.g., [3H]-thymidine, MTS) E->F G 7. Measure Signal (Scintillation counting, Absorbance) F->G H 8. Data Analysis G->H

Caption: Workflow for assessing Navafenterol's effect on HASMC proliferation.

Experimental Protocols

Human Airway Smooth Muscle Cell (HASMC) Culture

Objective: To establish and maintain primary cultures of HASMCs for in-vitro experiments. This protocol is adapted from established methods.[1][3]

Materials:

  • Human tracheal or bronchial tissue

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type IV

  • DNase I

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Culture flasks and plates

Protocol:

  • Tissue Preparation: Aseptically dissect airway smooth muscle from human bronchial tissue, removing epithelium, connective tissue, and blood vessels.

  • Enzymatic Digestion: Mince the muscle tissue into small fragments and incubate in DMEM containing 0.1% collagenase type IV and 10 U/mL DNase I for 60-90 minutes at 37°C with gentle agitation.

  • Cell Isolation: After digestion, triturate the tissue suspension gently with a pipette to release the cells. Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Cell Plating: Centrifuge the filtered cell suspension, resuspend the pellet in DMEM with 10% FBS and 1% Penicillin-Streptomycin, and plate in T-25 culture flasks.

  • Cell Culture: Maintain the cells in a humidified incubator at 37°C and 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Resuspend the cells in fresh medium and subculture into new flasks or plates for experiments. Cells between passages 3 and 8 are recommended for experiments.

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

Objective: To determine the effect of this compound on mitogen-induced HASMC proliferation. This protocol is based on standard methods for assessing DNA synthesis.[2][8]

Materials:

  • Cultured HASMCs in 24-well plates

  • Serum-free DMEM

  • Mitogen (e.g., Platelet-Derived Growth Factor (PDGF), 10 ng/mL)

  • This compound stock solution

  • [³H]-Thymidine (1 µCi/mL)

  • 10% Trichloroacetic acid (TCA), ice-cold

  • 0.1 M NaOH

  • Scintillation fluid and counter

Protocol:

  • Cell Seeding: Seed HASMCs in 24-well plates and grow to 70-80% confluency.

  • Synchronization: Wash the cells with PBS and then incubate in serum-free DMEM for 48 hours to arrest the cell cycle.

  • Treatment: Pre-incubate the synchronized cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control for 1 hour.

  • Mitogen Stimulation: Add the mitogen (e.g., PDGF) to the wells and incubate for 24 hours.

  • Radiolabeling: Add [³H]-Thymidine to each well and incubate for an additional 18-24 hours.

  • Cell Lysis and Precipitation: Aspirate the medium, wash the cells twice with ice-cold PBS. Add ice-cold 10% TCA and incubate for 30 minutes at 4°C to precipitate the DNA.

  • Washing: Aspirate the TCA and wash the wells twice with ice-cold PBS.

  • Solubilization: Add 0.1 M NaOH to each well to solubilize the precipitated DNA.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Wound Healing Migration Assay

Objective: To assess the effect of this compound on HASMC migration. This assay provides a qualitative and semi-quantitative measure of cell motility.

Materials:

  • Confluent monolayer of HASMCs in 6-well plates

  • Serum-free DMEM

  • This compound

  • Mitomycin C (to inhibit proliferation, optional)

  • P200 pipette tip

  • Microscope with a camera

Protocol:

  • Cell Culture: Grow HASMCs to a confluent monolayer in 6-well plates.

  • Synchronization: Serum-starve the cells for 24 hours. If desired, treat with Mitomycin C (10 µg/mL) for 2 hours to block cell proliferation.

  • Wound Creation: Create a linear scratch in the cell monolayer using a sterile P200 pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add serum-free medium containing different concentrations of this compound or vehicle control.

  • Image Acquisition: Immediately capture images of the wound area at designated locations (time 0).

  • Incubation: Incubate the plates at 37°C and 5% CO2.

  • Follow-up Imaging: Capture images of the same wound areas at regular intervals (e.g., 12, 24, and 48 hours).

  • Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure relative to the initial wound area.

Intracellular Calcium Imaging

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in HASMCs in response to contractile agonists and the modulatory effect of this compound. This protocol utilizes a fluorescent calcium indicator.[9][10]

Materials:

  • HASMCs grown on glass coverslips

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological salt solution

  • Contractile agonist (e.g., Acetylcholine, Histamine)

  • This compound

  • Fluorescence microscope with an appropriate filter set and a digital camera for time-lapse imaging

Protocol:

  • Cell Preparation: Seed HASMCs on glass coverslips and allow them to adhere and grow.

  • Dye Loading: Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS. Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes at room temperature.

  • Pre-treatment: Mount the coverslip in a perfusion chamber on the microscope stage. Perfuse with HBSS containing various concentrations of this compound or vehicle for a designated pre-incubation period.

  • Image Acquisition: Begin time-lapse imaging, acquiring baseline fluorescence for 1-2 minutes.

  • Agonist Stimulation: Add a contractile agonist (e.g., acetylcholine) to the chamber and continue recording the fluorescence changes.

  • Data Analysis: Select regions of interest (ROIs) over individual cells and measure the change in fluorescence intensity over time. Express the data as a ratio of fluorescence relative to the baseline (F/F₀) or as an estimated [Ca²⁺]i.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and cell batches. It is recommended that researchers consult the primary literature for further details and validation of these methods. This compound is an investigational compound and should be handled in accordance with all applicable safety guidelines.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Navafenterol saccharinate. The information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on information from suppliers, the recommended storage conditions for this compound are as follows:

FormStorage TemperatureShelf Life
Powder-20°C3 years
In solvent-80°C1 year

It is crucial to adhere to these storage conditions to maintain the integrity and stability of the compound.

Q2: I am having trouble dissolving this compound. What solvents are recommended?

A2: While specific public data on the solubility of this compound in various solvents is limited, its intended use as an inhaled therapeutic suggests it has low aqueous solubility. For in vivo and in vitro research, a common approach for similar compounds involves the use of co-solvents. A suggested solvent system includes a combination of:

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Saline or Phosphate-Buffered Saline (PBS)

It is recommended to first dissolve this compound in a minimal amount of DMSO and then gradually add the other co-solvents while vortexing to achieve a clear solution.

Q3: My experimental results with this compound are inconsistent. What could be the potential causes related to the compound?

A3: Inconsistent results can stem from several factors related to the handling and stability of this compound. Consider the following:

  • Improper Storage: Exposure to higher temperatures or frequent freeze-thaw cycles of stock solutions can lead to degradation.

  • Solution Instability: this compound solutions may have limited stability at room temperature. It is advisable to prepare fresh solutions for each experiment or conduct stability studies under your specific experimental conditions.

  • pH Effects: The stability of the compound may be pH-dependent. Ensure the pH of your buffers and media is controlled and consistent across experiments.

  • Adsorption to Labware: Like many compounds, this compound may adsorb to certain types of plastic. Using low-adhesion microplates or glassware is recommended.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffers
  • Symptom: The solution becomes cloudy or visible precipitate forms after adding this compound stock solution to an aqueous buffer or cell culture medium.

  • Possible Cause: The final concentration of the organic solvent (e.g., DMSO) is too low to maintain the solubility of the compound in the aqueous environment.

  • Troubleshooting Steps:

    • Decrease Final Concentration: If experimentally feasible, lower the final concentration of this compound.

    • Increase Co-solvent Concentration: If the experimental system can tolerate it, slightly increase the final concentration of the organic co-solvent. However, be mindful of potential solvent toxicity to cells.

    • Use a Different Solvent System: Consider using alternative solubilizing agents such as cyclodextrins.

    • pH Adjustment: Investigate the effect of pH on solubility. A slight adjustment of the buffer pH (if permissible for the experiment) might improve solubility.

Issue 2: Loss of Compound Activity Over Time in Solution
  • Symptom: A freshly prepared solution of this compound shows the expected biological activity, but the activity decreases in solutions stored for a period.

  • Possible Cause: The compound is degrading in the solvent system at the storage temperature.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: The most reliable approach is to prepare solutions immediately before use.

    • Aliquot and Freeze: If stock solutions must be stored, aliquot them into single-use volumes and store at -80°C to minimize freeze-thaw cycles.

    • Conduct a Pilot Stability Study: Prepare a solution of this compound and measure its activity at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions (e.g., room temperature, 4°C) to determine its stability window.

Experimental Protocols

General Protocol for Preparing a this compound Stock Solution
  • Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution, but be cautious of potential degradation at higher temperatures.

  • For working solutions, dilute the stock solution in the appropriate experimental buffer or medium immediately before use.

Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_experiment Experimental Use cluster_storage Storage weigh Weigh Navafenterol Saccharinate Powder dissolve Dissolve in 100% DMSO (e.g., 10 mM stock) weigh->dissolve dilute Prepare Working Solution in Experimental Buffer dissolve->dilute Immediate Use aliquot Aliquot Stock Solution dissolve->aliquot For Storage experiment Perform Assay (e.g., cell-based) dilute->experiment store Store at -80°C aliquot->store

Caption: Recommended workflow for preparing and storing this compound solutions.

troubleshooting_solubility cluster_solutions Troubleshooting Steps start Precipitation Observed in Aqueous Buffer? lower_conc Lower Final Compound Concentration start->lower_conc Yes increase_cosolvent Increase Co-solvent % (check cell tolerance) start->increase_cosolvent Yes change_solvent Use Alternative Solubilizer (e.g., cyclodextrin) start->change_solvent Yes adjust_ph Adjust Buffer pH (if experiment allows) start->adjust_ph Yes end Achieve Clear Solution lower_conc->end increase_cosolvent->end change_solvent->end adjust_ph->end

Caption: Troubleshooting guide for this compound precipitation issues.

Potential off-target effects of Navafenterol saccharinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Navafenterol (B609425) saccharinate (also known as AZD8871). This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Navafenterol saccharinate?

This compound is a dual-acting molecule that functions as both a muscarinic M3 receptor antagonist and a β2-adrenergic receptor agonist (MABA).[1] This dual pharmacology allows it to induce smooth muscle relaxation and bronchodilation through two distinct signaling pathways, making it a candidate for treating respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD).[1][2]

Q2: What are the known or potential off-target effects of this compound?

Based on preclinical and clinical studies, the following potential off-target effects have been observed:

  • Histamine (B1213489) H1 Receptor Antagonism: At high concentrations, Navafenterol has been shown to exhibit antagonism at the histamine H1 receptor, which may contribute to its bronchoprotective effects.[3]

  • Cardiovascular Effects: A dose-dependent increase in mean heart rate has been observed in clinical studies.[4][5][6]

  • Other Adverse Events: Common treatment-emergent adverse events reported in clinical trials include headache, nasopharyngitis, dizziness, and diarrhea.[4][7] However, serious adverse events have not been reported in the navafenterol treatment periods.[2][8]

Q3: How selective is Navafenterol for the M3 and β2 receptors?

Navafenterol demonstrates high potency for the human M3 receptor and β2-adrenoceptor. It also shows high affinity for other muscarinic receptor subtypes and some selectivity for the β2-adrenoceptor over β1 and β3 subtypes.

Troubleshooting Guides

Issue 1: Observing unexpected anti-histaminic effects in in vitro or ex vivo assays.

  • Possible Cause: Navafenterol has been shown to have H1 receptor antagonism at higher concentrations.[3]

  • Troubleshooting Steps:

    • Concentration-Response Curve: Perform a concentration-response curve for Navafenterol's effect on histamine-induced contraction in your tissue model. This will help determine the concentration at which H1 antagonism becomes apparent.

    • Use of a β-blocker: To isolate the non-β2-agonist effects, you can use a β2-adrenergic receptor antagonist, such as propranolol, in your experimental setup.[3]

    • Comparative Studies: Compare the effects of Navafenterol to a known selective H1 antagonist in your assay system.

Issue 2: Detecting cardiovascular effects (e.g., increased heart rate) in animal models.

  • Possible Cause: Navafenterol has β2-adrenergic agonist activity, which can lead to cardiovascular effects. While it shows some selectivity for β2 over β1 receptors, off-target activation of β1 receptors in the heart can occur.[4]

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a dose-response study to determine the threshold at which cardiovascular effects become significant.

    • Selective β1-blocker: To determine if the effects are mediated by β1 receptors, co-administer a selective β1-adrenergic antagonist (e.g., metoprolol).

    • Telemetry Monitoring: For in-depth analysis in animal models, use telemetry to continuously monitor cardiovascular parameters.

Data Presentation

Table 1: Receptor Binding and Functional Potency of Navafenterol

Receptor TargetParameterValue
Human M3 ReceptorpIC509.5
Human β2-AdrenoceptorpEC509.5
Human M1 ReceptorpIC509.9
Human M2 ReceptorpIC509.9
Human M4 ReceptorpIC5010.4
Human M5 ReceptorpIC508.8
Human β1-AdrenoceptorpEC509.0
Human β3-AdrenoceptorpEC508.7

Data sourced from publicly available pharmacological profiles.

Table 2: Summary of Common Treatment-Emergent Adverse Events (TEAEs) from Clinical Trials

Adverse EventFrequency
HeadacheMost frequent in some studies[9][10]
NasopharyngitisFrequently reported[7][9]
DizzinessReported[7]
DiarrheaReported[4]
Vessel puncture-site bruiseReported[4]

This table represents a summary of reported adverse events and does not imply a direct causal relationship with Navafenterol.

Experimental Protocols

Protocol 1: Assessing Bronchoprotective Effects in Human Precision-Cut Lung Slices (hPCLS)

This protocol is based on methodologies used to evaluate the effects of Navafenterol on airway contraction.[3]

  • hPCLS Preparation: Prepare hPCLS from human lung tissue.

  • Pre-treatment: Incubate hPCLS with varying concentrations of Navafenterol (e.g., 3-300 nM) or vehicle control.

  • Induction of Bronchoconstriction: Induce bronchoconstriction using a contractile agonist such as histamine or a thromboxane (B8750289) A2 analog (e.g., U46619).[3]

  • Imaging and Analysis: Capture images of the airways before and after agonist addition to measure changes in airway area.

  • Data Analysis: Quantify the degree of bronchoconstriction and the protective effect of Navafenterol.

Protocol 2: In Vitro Receptor Selectivity Profiling

  • Cell Lines: Use cell lines stably expressing the human recombinant receptors of interest (e.g., M1-M5, β1-β3).

  • Radioligand Binding Assays (for Antagonism):

    • Incubate cell membranes with a specific radioligand for the receptor of interest in the presence of increasing concentrations of Navafenterol.

    • Measure the displacement of the radioligand to determine the inhibitory constant (Ki) and calculate the pIC50.

  • Functional Assays (for Agonism):

    • Stimulate cells with increasing concentrations of Navafenterol.

    • Measure the downstream signaling response (e.g., cAMP accumulation for β-receptors).

    • Determine the EC50 value to assess functional potency.

Visualizations

Navafenterol_Signaling_Pathway cluster_beta2 β2-Adrenergic Receptor Pathway cluster_m3 M3 Muscarinic Receptor Pathway Navafenterol_agonist Navafenterol (Agonist) Beta2_AR β2-Adrenergic Receptor Navafenterol_agonist->Beta2_AR Activates G_alpha_s Gαs Beta2_AR->G_alpha_s AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Relaxation_beta Bronchodilation PKA->Relaxation_beta Navafenterol_antagonist Navafenterol (Antagonist) M3_R M3 Muscarinic Receptor Navafenterol_antagonist->M3_R Blocks G_alpha_q Gαq M3_R->G_alpha_q PLC Phospholipase C G_alpha_q->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Contraction Bronchoconstriction Ca_release->Contraction Acetylcholine Acetylcholine Acetylcholine->M3_R Activates

Caption: Dual signaling pathway of Navafenterol.

Off_Target_Screening_Workflow start Start: Navafenterol Sample primary_screen Primary Target Assays (M3 and β2 Receptors) start->primary_screen secondary_screen Broad Receptor Panel Screen (e.g., other GPCRs, kinases) primary_screen->secondary_screen High Potency Confirmed hit_validation Hit Validation and Concentration-Response secondary_screen->hit_validation Off-Target Hits Identified functional_assay Cell-Based Functional Assays for Off-Target Hits hit_validation->functional_assay in_vivo In Vivo / Ex Vivo Model Testing (e.g., hPCLS, animal models) functional_assay->in_vivo Functional Activity Confirmed report Final Report and Selectivity Profile in_vivo->report

Caption: Experimental workflow for off-target screening.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cardiovascular safety profile of Navafenterol (B609425) saccharinate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental investigations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Navafenterol saccharinate and its potential impact on the cardiovascular system?

A1: this compound is a dual-pharmacology molecule that acts as both a muscarinic M3 receptor antagonist and a β2-adrenergic receptor agonist.[1] This dual action is designed to provide effective bronchodilation in respiratory diseases. However, both of these mechanisms can have cardiovascular effects. The M3 receptor antagonism can lead to an increase in heart rate, while the β2-adrenergic agonism can also increase heart rate and potentially affect blood pressure and cardiac contractility.

Q2: What is the overall cardiovascular safety profile of Navafenterol observed in clinical trials?

A2: Clinical trials have generally shown Navafenterol to be well-tolerated with a favorable cardiovascular safety profile.[1] No deaths or serious adverse events leading to discontinuation of the drug have been reported in the reviewed studies.[2] The most commonly observed cardiovascular effect is a dose-dependent increase in mean heart rate.[2] Small, non-clinically significant increases in the corrected QT interval (QTcF) have also been noted.[3]

Q3: Have any serious cardiovascular adverse events been reported with Navafenterol?

A3: In a Phase 2a trial (NCT03645434), no serious adverse events were reported during the navafenterol treatment period.[4] For context, in the active comparator group (umeclidinium/vilanterol), one case of acute coronary syndrome was reported, though it was not considered related to the study treatment by the investigators.[4]

Troubleshooting Guides

Issue 1: Unexpected Tachycardia or Increased Heart Rate in Preclinical Models.

  • Possible Cause 1: M3 Receptor Antagonism. Antagonism of M3 receptors in the heart can lead to an increase in heart rate.

  • Possible Cause 2: β2-Adrenergic Receptor Agonism. Stimulation of β2-adrenergic receptors in the heart can also cause an increase in heart rate.

  • Troubleshooting Steps:

    • Dose-Response Evaluation: Determine if the observed tachycardia is dose-dependent. A clear dose-response relationship can help in understanding the pharmacological effect.

    • Selective Antagonism: In in vitro or ex vivo models, use a selective β1-adrenergic antagonist to isolate the effect of β2-receptor stimulation on heart rate.

    • Comparative Studies: Compare the heart rate effects of Navafenterol with selective M3 antagonists and β2 agonists to understand the contribution of each component.

    • Review Experimental Conditions: Ensure that experimental conditions such as temperature and perfusion rates in isolated organ baths are stable, as variations can influence heart rate.

Issue 2: Variability in Blood Pressure Readings in Animal Studies.

  • Possible Cause 1: Vasodilatory Effects of β2-Adrenergic Agonism. Stimulation of β2-adrenergic receptors in vascular smooth muscle can lead to vasodilation and a potential decrease in blood pressure.

  • Possible Cause 2: Compensatory Reflexes. An initial change in blood pressure may trigger baroreceptor reflexes, leading to subsequent changes in heart rate and vascular resistance, causing variability in readings.

  • Troubleshooting Steps:

    • Continuous Monitoring: Employ continuous blood pressure monitoring (e.g., telemetry) to capture the full hemodynamic profile rather than relying on single time-point measurements.

    • Autonomic Blockade: In anesthetized animal models, consider using autonomic ganglion blockers to eliminate reflex changes and isolate the direct vascular effects of Navafenterol.

    • Assess Vascular Tone Directly: In ex vivo studies using isolated blood vessels, directly measure the effect of Navafenterol on vascular tone to understand its direct vasodilatory or vasoconstrictive properties.

Issue 3: Minor QT Interval Prolongation Observed in ECG Recordings.

  • Possible Cause: While the exact mechanism for minor QT prolongation with Navafenterol is not fully elucidated, it is a parameter of interest for many drugs. In clinical studies, small increases in QTcF have been observed.[3]

  • Troubleshooting Steps:

    • Heart Rate Correction: Ensure appropriate heart rate correction formulas (e.g., Bazett's, Fridericia's) are used, as changes in heart rate can significantly impact the QT interval. The Fridericia correction (QTcF) is often preferred at higher heart rates.

    • Electrolyte Monitoring: In in vivo studies, monitor and maintain normal electrolyte levels (potassium, calcium, magnesium), as imbalances can affect cardiac repolarization.

    • In Vitro hERG Assay: Conduct in vitro assays on the human ether-à-go-go-related gene (hERG) potassium channel to determine if Navafenterol has any direct inhibitory effects, which is a common cause of drug-induced QT prolongation.[5][6][7][8][9]

    • Concentration-Response Analysis: Correlate the observed QT changes with the plasma concentration of Navafenterol to understand the exposure-response relationship.

Data Presentation

Table 1: Summary of Cardiovascular Safety Findings from Clinical Trials

ParameterStudyPopulationDosesKey FindingsCitation(s)
Heart Rate Phase I (NCT02814656 & NCT03159442)Healthy male volunteers300 µg, 600 µg, 900 µgDose-dependent increase in mean heart rate observed on Day 16.[2][10]
Phase I (NCT02573155)Patients with mild asthma50 µg to 2100 µgSmall increases in heart rate were observed and were comparable across all treatment groups.[3]
Blood Pressure Phase I (NCT02814656 & NCT03159442)Healthy male volunteers300 µg, 600 µg, 900 µgNo significant vital sign abnormalities reported.[2]
ECG - QT Interval Phase I (NCT02814656 & NCT03159442)Healthy male volunteers300 µg, 600 µg, 900 µgNo trends or dose-response were observed in mean change from baseline in QTcF.[2]
Phase I (NCT02573155)Patients with mild asthma50 µg to 2100 µgSmall increases in mean QTcF were observed but remained within reference ranges.[3]
Adverse Events Phase 2a (NCT03645434)Patients with moderate-to-severe COPD600 µgSafety profiles were similar across treatment groups; no serious adverse events were reported in the navafenterol treatment period.[4][11]
Phase I (NCT02573155)Patients with moderate to severe COPD400 µg, 1800 µgThe frequency of treatment-emergent adverse events was similar for placebo and active comparators.[12][13]

Experimental Protocols

Protocol 1: Preclinical Cardiovascular Safety Assessment (General Approach based on ICH S7A/S7B)

This protocol outlines a general approach for preclinical cardiovascular safety assessment, consistent with ICH S7A and S7B guidelines, which would be applicable to a compound like Navafenterol.[5][6][7][8][9]

  • In Vitro Electrophysiology:

    • Objective: To assess the potential for proarrhythmic risk by examining effects on cardiac ion channels.

    • Method:

      • Perform a hERG potassium channel assay using patch-clamp electrophysiology on a stable cell line expressing the hERG channel.

      • Determine the IC50 of Navafenterol on the hERG current.

      • Consider evaluating effects on other cardiac ion channels (e.g., sodium, calcium) to build a comprehensive proarrhythmia risk profile.

  • Ex Vivo Isolated Heart Preparation (Langendorff):

    • Objective: To evaluate the direct effects of Navafenterol on cardiac electrophysiology and contractility in an integrated organ system.

    • Method:

      • Isolate the heart from a suitable animal model (e.g., rabbit, guinea pig).

      • Retrogradely perfuse the heart with a physiological salt solution via the aorta.

      • Record a pseudo-ECG and measure parameters such as heart rate, PR interval, QRS duration, and QT interval.

      • Measure left ventricular developed pressure (LVDP) and its first derivative (dP/dt) as indices of contractility.

      • Administer increasing concentrations of Navafenterol to the perfusate and record changes in the measured parameters.

  • In Vivo Cardiovascular Assessment in Conscious, Telemetered Animals:

    • Objective: To assess the integrated cardiovascular effects of Navafenterol in a conscious, freely moving animal model.

    • Method:

      • Surgically implant telemetry transmitters in a suitable large animal model (e.g., dog, non-human primate).

      • Allow for a post-operative recovery period.

      • Record baseline cardiovascular parameters, including ECG, heart rate, and arterial blood pressure.

      • Administer Navafenterol via the intended clinical route (inhalation) or a relevant systemic route.

      • Continuously monitor cardiovascular parameters for a defined period post-dose to assess the onset, magnitude, and duration of any effects.

Protocol 2: Clinical Cardiovascular Safety Monitoring in Phase I Trials (General Approach)

This protocol describes a general approach to cardiovascular safety monitoring in early-phase clinical trials, based on the methodologies described for Navafenterol studies.[2][3]

  • Participant Screening:

    • Exclude individuals with a history of clinically significant cardiovascular disease.[4]

    • Perform a baseline 12-lead ECG to rule out any pre-existing abnormalities.

  • Vital Signs Monitoring:

    • Measure heart rate and blood pressure at pre-dose and at multiple time points post-dose (e.g., 1, 2, 4, 8, 12, and 24 hours).

  • ECG Monitoring:

    • Obtain 12-lead ECGs at pre-dose and at regular intervals post-dose, coinciding with expected peak plasma concentrations and other time points of interest.

    • Analyze ECGs for changes in morphology and intervals, including PR, QRS, and QT.

    • Calculate the corrected QT interval using Fridericia's formula (QTcF).

  • Adverse Event Monitoring:

    • Systematically collect and record all adverse events throughout the study, with a specific focus on cardiovascular symptoms such as palpitations, dizziness, syncope, and chest pain.

Mandatory Visualizations

M3_Receptor_Antagonism_Cardiovascular cluster_0 Cardiovascular System Navafenterol Navafenterol Saccharinate M3_Receptor Muscarinic M3 Receptor Navafenterol->M3_Receptor Antagonism Heart Heart (SA Node) M3_Receptor->Heart Parasympathetic Innervation Heart_Rate Increased Heart Rate Heart->Heart_Rate Leads to Blood_Vessel Vascular Endothelium

Caption: M3 receptor antagonism by Navafenterol can lead to an increased heart rate.

Beta2_Agonism_Cardiovascular cluster_1 Cardiovascular System Navafenterol Navafenterol Saccharinate Beta2_Receptor β2-Adrenergic Receptor Navafenterol->Beta2_Receptor Agonism Heart Heart (SA Node & Myocytes) Beta2_Receptor->Heart Vascular_Smooth_Muscle Vascular Smooth Muscle Beta2_Receptor->Vascular_Smooth_Muscle Increased_HR Increased Heart Rate Heart->Increased_HR Leads to Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Leads to

Caption: β2-adrenergic agonism by Navafenterol can increase heart rate and cause vasodilation.

Experimental_Workflow_CV_Safety cluster_2 Preclinical to Clinical Cardiovascular Safety Workflow In_Vitro In Vitro Studies (e.g., hERG Assay) Ex_Vivo Ex Vivo Studies (e.g., Langendorff Heart) In_Vitro->Ex_Vivo Informs In_Vivo In Vivo Animal Studies (e.g., Telemetered Dogs) Ex_Vivo->In_Vivo Informs Phase_I Phase I Clinical Trials (Healthy Volunteers) In_Vivo->Phase_I Supports 'First in Human' Phase_II Phase II Clinical Trials (Patients) Phase_I->Phase_II Informs Dose Selection

Caption: A typical workflow for assessing the cardiovascular safety of a new drug candidate.

References

Addressing variability in Navafenterol saccharinate experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results with Navafenterol saccharinate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as AZD-8871 saccharinate) is an inhaled, long-acting, dual-pharmacology molecule that functions as both a muscarinic receptor antagonist and a β2-adrenergic receptor agonist (MABA).[1][2] Its primary application under investigation is for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. The molecule exhibits high potency and selectivity for the human M3 receptor and the β2-adrenoceptor.[1]

Q2: What are the expected potency values (pIC50/pEC50) for Navafenterol?

The potency of Navafenterol has been characterized across various receptor subtypes. These values are crucial benchmarks for experimental validation.

Receptor TargetPotency MetricValue (pIC50 / pEC50)
Human M3 ReceptorpIC509.5[1]
Human M1 ReceptorpIC509.9[1]
Human M2 ReceptorpIC509.9[1]
Human M4 ReceptorpIC5010.4[1]
Human M5 ReceptorpIC508.8[1]
β2-AdrenoceptorpEC509.5[1]
β1-AdrenoceptorpEC509.0[1]
β3-AdrenoceptorpEC508.7[1]

Q3: How should I prepare and store this compound for in vitro experiments?

Proper handling and storage are critical for maintaining the compound's integrity and ensuring reproducible results.

  • Reconstitution: Navafenterol (10 mM) can be reconstituted in DMSO.[3]

  • Storage of Stock Solutions: Store reconstituted stock solutions at -20°C.[3] For longer-term storage, aliquots in solvent can be stored at -80°C for up to one year.[4]

  • Powder Storage: The powder form of this compound should be stored at -20°C for up to three years.[4]

Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[1]

Q4: I am observing high variability in my cell-based assay results. What are the potential causes?

Variability in cell-based assays can stem from several factors. A logical approach to troubleshooting is essential.

G cluster_cell Cell Line Troubleshooting cluster_compound Compound Handling cluster_assay Assay Protocol A High Variability in Results B Cell Line Issues A->B C Compound Handling A->C D Assay Protocol A->D E Data Analysis A->E B1 Passage Number Inconsistency? [Use low, consistent passage numbers] B->B1 C1 Improper Storage? [Follow recommended temperatures] C->C1 D1 Inconsistent Incubation Times? [Standardize all steps] D->D1 B2 Mycoplasma Contamination? [Perform PCR test] B1->B2 B3 Cross-Contamination? [Authenticate with STR profiling] B2->B3 B4 Receptor Expression Levels? [Monitor expression (e.g., qPCR, Western)] B3->B4 C2 Incorrect Dilution? [Verify calculations and pipetting] C1->C2 C3 Solubility Issues? [Check for precipitation] C2->C3 D2 Edge Effects in Plates? [Avoid using outer wells] D1->D2 D3 Reagent Variability? [Use consistent reagent lots] D2->D3

Caption: Troubleshooting workflow for experimental variability.

Troubleshooting Guides

Issue 1: Lower than Expected Potency in β2-Agonist Assays

Symptoms:

  • The calculated pEC50 value for β2-adrenoceptor activation is significantly lower than the expected value of ~9.5.

  • Maximal response (Emax) is not achieved even at high concentrations of Navafenterol.

Possible Causes and Solutions:

Potential CauseRecommended Action
Receptor Downregulation Prolonged exposure to β2-agonists can lead to receptor downregulation.[5] Minimize pre-incubation times with Navafenterol. If using cells chronically exposed to other agonists, ensure a sufficient washout period.
Cell Passage Number High passage numbers can lead to phenotypic drift and altered receptor expression or signaling efficiency.[6][7] Use cells within a consistent and low passage number range.
β2-Adrenergic Receptor Polymorphisms Genetic variations in the β2-adrenergic receptor can alter agonist binding and signaling.[5] If using primary human cells, be aware that genetic variability in donors can contribute to result variability.[3] Consider using a well-characterized recombinant cell line for baseline experiments.
Suboptimal Assay Conditions The buffer composition, serum concentration, or incubation time may not be optimal for GPCR signaling. Optimize assay parameters systematically.
Issue 2: Inconsistent Bronchoprotective Effects in Tissue Assays

Symptoms:

  • High variability in the inhibition of induced bronchoconstriction in isolated trachea or precision-cut lung slices (PCLS).

  • Inconsistent IC50 values in response to contractile agents like acetylcholine (B1216132) or histamine (B1213489).

Possible Causes and Solutions:

Potential CauseRecommended Action
Tissue Viability Poor tissue health will lead to inconsistent responses. Ensure proper dissection and handling techniques to maintain tissue viability. Use a viability marker if possible.
Contractile Agent Concentration The concentration of the contractile agent (e.g., histamine, acetylcholine) can influence the apparent potency of Navafenterol.[3] Use a consistent and validated concentration of the contractile agent that elicits a submaximal response.
Drug Penetration Inadequate incubation time may prevent Navafenterol from reaching its target receptors within the tissue. Ensure sufficient pre-incubation time with Navafenterol before adding the contractile agent.
Donor Variability (Human Tissue) Significant variability can exist between human tissue donors.[3] Increase the number of independent donors (n≥5 is recommended) to account for biological variability.[3]

Experimental Protocols & Methodologies

Protocol 1: In Vitro Bronchoconstriction Assay in Human Precision-Cut Lung Slices (PCLS)

This protocol is adapted from methodologies used to assess the functional effects of Navafenterol on airway smooth muscle.[3]

  • Tissue Preparation: Obtain human lung tissue from consenting donors. Prepare PCLS at a thickness of ~250 µm.

  • Culture: Culture PCLS in a serum-free medium for 24-48 hours to allow recovery.

  • Drug Incubation: Pre-incubate the PCLS with varying concentrations of Navafenterol (e.g., 3 nM to 300 nM) or vehicle (e.g., DMSO) for a standardized period (e.g., 30 minutes).

  • Induction of Contraction: Induce bronchoconstriction by adding a contractile agent such as histamine (to assess both M3 antagonism and β2 agonism) or a thromboxane (B8750289) analog like U46619 (to functionally isolate the β2AR agonism).[3]

  • Imaging and Analysis: Capture images of the airways before and after the addition of the contractile agent. Measure the airway area using imaging software.

  • Data Calculation: Express the bronchoconstriction as a percentage of the initial airway area. Generate concentration-response curves to determine the potency (e.g., IC50) of Navafenterol.

Protocol 2: Cell-Based GPCR Activation Assay (Generic Workflow)

This protocol outlines a general workflow for measuring Navafenterol-induced GPCR activation in a recombinant cell line expressing the β2-adrenergic receptor.

  • Cell Seeding: Plate cells in an appropriate microtiter plate (e.g., 96-well or 384-well) at a predetermined optimal density. Allow cells to adhere and grow overnight.

  • Compound Preparation: Perform serial dilutions of this compound in assay buffer to create a range of concentrations.

  • Ligand Stimulation: Add the diluted Navafenterol or control compounds to the cells.

  • Incubation: Incubate the plate for a specific time at a controlled temperature (e.g., 37°C) to allow for receptor activation and downstream signaling.

  • Signal Detection: Measure the accumulation of a second messenger, such as cyclic AMP (cAMP) for Gs-coupled receptors like β2-AR, using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based assays).[8]

  • Data Analysis: Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine pEC50 and Emax values.

G cluster_ligand cluster_receptor cluster_signaling cluster_response Nava Navafenterol M3R M3 Muscarinic Receptor (Gq-coupled) Nava->M3R Antagonist B2AR β2-Adrenergic Receptor (Gs-coupled) Nava->B2AR Agonist PLC Phospholipase C Activation M3R->PLC Inhibits AC Adenylyl Cyclase Activation B2AR->AC Stimulates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG cAMP cAMP Increase AC->cAMP Contraction Smooth Muscle Contraction Blocked IP3_DAG->Contraction Leads to Relaxation Smooth Muscle Relaxation cAMP->Relaxation Leads to

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the research use of Navafenterol saccharinate. All recommendations are based on publicly available data and established scientific protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

Navafenterol (also known as AZD8871) is a single-molecule, dual-pharmacology agent that functions as both a muscarinic M3 receptor antagonist and a β2 adrenergic receptor (β2AR) agonist.[1] This dual action allows it to induce bronchodilation through two distinct signaling pathways, making it a subject of interest for respiratory disease research, particularly Chronic Obstructive Pulmonary Disease (COPD).[1][2][3][4]

Q2: How should I reconstitute and store this compound?

For research purposes, this compound can be reconstituted in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. A common concentration for a stock solution is 10 mM.[1]

  • Reconstitution Protocol:

    • To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound powder in a calculated volume of high-purity DMSO.

    • Ensure the powder is fully dissolved by gentle vortexing or sonication.

  • Storage Recommendations:

    • Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).

    • Stock Solution (in DMSO): Aliquot the reconstituted stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year. When ready to use, thaw an aliquot and dilute it to the final working concentration in your experimental buffer.

Q3: What are the known binding affinities of Navafenterol for its primary targets?

Navafenterol exhibits high potency for both the human muscarinic M3 receptor and the β2-adrenoceptor.

ReceptorParameterValue
Human Muscarinic M3 ReceptorpIC509.5[5][6]
Human β2-AdrenoceptorpEC509.5[5][6]

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). pEC50 is the negative logarithm of the half maximal effective concentration (EC50).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation observed in stock solution or upon dilution in aqueous buffer. - Exceeding the solubility limit of this compound in the chosen solvent or buffer.- Temperature fluctuations causing the compound to fall out of solution.- Ensure the final concentration in aqueous buffers does not exceed the compound's solubility limit. It may be necessary to perform a solubility test for your specific buffer system.- Warm the solution gently (e.g., to 37°C) and vortex to redissolve any precipitate before use. - For in vivo studies, consider using a formulation with co-solvents such as PEG300 and Tween 80 to improve solubility.
Inconsistent or unexpected results in functional assays. - Degradation of the compound due to improper storage or handling.- Repeated freeze-thaw cycles of the stock solution.- Inaccurate concentration of the working solution.- Always use freshly prepared dilutions from a properly stored stock solution. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.- Confirm the concentration of your stock solution using a spectrophotometer if possible, or by preparing a fresh stock solution from the powder.- Ensure the final concentration of DMSO in your assay is consistent across all conditions and is at a level that does not affect cell viability or function (typically ≤ 0.1%).
Low signal or no response in receptor binding or functional assays. - Inactive compound due to degradation.- Insufficient receptor expression in the cell line or tissue preparation being used.- Suboptimal assay conditions (e.g., incubation time, temperature, buffer composition).- Test the activity of a fresh aliquot of this compound.- Verify the expression of M3 and β2 receptors in your experimental system using techniques like qPCR or western blotting.- Optimize assay parameters such as incubation time, temperature, and buffer components. Refer to the detailed experimental protocols below for starting points.

Experimental Protocols

Signaling Pathways and Experimental Workflow Diagrams

Below are diagrams illustrating the signaling pathways of Navafenterol and a general workflow for its in vitro testing.

Navafenterol_Signaling_Pathway Navafenterol Dual Signaling Pathway cluster_M3 Muscarinic M3 Receptor Pathway cluster_beta2 β2 Adrenergic Receptor Pathway Navafenterol Navafenterol saccharinate M3R M3 Receptor Navafenterol->M3R Antagonist beta2AR β2 Adrenergic Receptor Navafenterol->beta2AR Agonist Gq Gq protein M3R->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i & PKC activation IP3_DAG->Ca_PKC Contraction Smooth Muscle Contraction Ca_PKC->Contraction Gs Gs protein beta2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation

Navafenterol's dual mechanism of action.

Experimental_Workflow General In Vitro Experimental Workflow start Start reconstitute Reconstitute Navafenterol in DMSO (10 mM stock) start->reconstitute dilute Prepare Serial Dilutions in Assay Buffer reconstitute->dilute prepare_cells Prepare Target Cells (e.g., Airway Smooth Muscle Cells) assay Perform Assay (Binding or Functional) prepare_cells->assay dilute->assay incubate Incubate assay->incubate readout Measure Readout (e.g., Radioactivity, cAMP levels) incubate->readout analyze Data Analysis (e.g., IC50/EC50 determination) readout->analyze end End analyze->end

References

Troubleshooting Navafenterol saccharinate delivery in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Navafenterol saccharinate in animal studies.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the formulation and administration of this compound in preclinical research.

Formulation & Solubility

Q1: My this compound solution is cloudy or shows precipitation. What should I do?

A1: Cloudiness or precipitation indicates that the compound's solubility limit has been exceeded in the current vehicle.

  • Troubleshooting Steps:

    • Verify Solubility: Confirm the required concentration is achievable in the chosen solvent. Published data on Navafenterol is limited, but saccharinate salts of active pharmaceutical ingredients (APIs) are generally selected to improve aqueous solubility compared to the free base.[1]

    • pH Adjustment: The solubility of ionizable compounds can be pH-dependent.[2] For basic compounds, lowering the pH can increase solubility. Attempt to adjust the pH of your vehicle (e.g., using a citrate (B86180) or phosphate (B84403) buffer) to a range of 4-8, which is generally well-tolerated in animals.[2]

    • Co-solvents: If aqueous buffers are insufficient, consider adding a biocompatible co-solvent. The choice of co-solvent will depend on the administration route.

    • Particle Size Reduction: For suspensions, ensuring a small and uniform particle size (micronization) can improve the dissolution rate and stability of the suspension.[2][3]

Q2: What is a suitable vehicle for intratracheal (IT) administration of this compound in rodents?

A2: For intratracheal administration, the vehicle must be non-irritating and administered in a small volume.

  • Recommended Vehicle: Sterile, isotonic saline (0.9% NaCl) or a phosphate-buffered saline (PBS) solution is the standard and preferred vehicle.

  • Volume Limits: To avoid physically injuring the lungs, the instillation volume should not exceed 1 mL/kg of body weight for both mice and rats.[4]

  • Considerations: Ensure the final formulation is sterile and free of pyrogens.

Administration & Dosing

Q3: We are observing low or highly variable plasma concentrations after administration. What are the potential causes?

A3: Low or variable bioavailability is a common challenge for many research compounds and can stem from issues with the formulation, administration technique, or the compound's intrinsic properties.[5][6]

  • Troubleshooting Steps:

    • Review Administration Technique:

      • Intratracheal (IT): Improper technique can lead to dosing into the esophagus instead of the trachea. Direct visualization of the vocal cords during intubation is critical for ensuring accurate delivery to the lungs.[7][8] Using a high-speed instillation device may improve lung distribution.[9]

      • Oral Gavage: Ensure the gavage needle is correctly placed and the full dose is administered without leakage.

    • Formulation Optimization: Poor dissolution in gastrointestinal fluids is a primary cause of low oral bioavailability.[2] Consider advanced formulations like lipid-based systems (e.g., SEDDS) or amorphous solid dispersions to improve absorption.[3][5]

    • Assess First-Pass Metabolism: Navafenterol may undergo metabolism in the gut wall or liver, reducing the amount of active drug that reaches systemic circulation.[5] An in vitro metabolic stability assay using liver microsomes can help quantify this effect.[3]

    • Standardize Experimental Conditions: Ensure consistency in animal fasting times, diet, and handling procedures, as these can influence gastrointestinal physiology and drug absorption.[5]

Pharmacology & Unexpected Effects

Q4: The observed bronchodilatory effect is less than anticipated. What should I check?

A4: Suboptimal efficacy can be linked to dosing, formulation, or the experimental model.

  • Troubleshooting Steps:

    • Confirm Dose and Concentration: Re-verify all calculations and ensure the formulation was prepared accurately. Analytical validation of the dosing solution concentration is recommended.

    • Bioavailability Issues: If plasma concentrations are low (see Q3), the effective concentration at the target receptors (β2-adrenergic and M3-muscarinic receptors in the airway smooth muscle) will also be low.[10][11]

    • Receptor Occupancy: Ensure the dose administered is sufficient to achieve adequate receptor occupancy for a pharmacological effect. Preclinical studies in dogs showed dose-proportional bronchoprotective effects.[10]

    • Model Appropriateness: Confirm that the animal model and the method of inducing bronchoconstriction (e.g., via acetylcholine) are appropriate and validated.[10]

Quantitative Data

The following tables summarize key data relevant to Navafenterol.

Table 1: Physicochemical & Pharmacological Properties

PropertyValue / DescriptionSource
Synonyms AZD-8871, LAS191351[10][11]
Drug Class Dual Muscarinic Antagonist/β2-Agonist (MABA)[10][12]
Target(s) M3 Muscarinic Receptor (Antagonist), β2-Adrenergic Receptor (Agonist)[10][11]
Potency (in vitro) pIC50 (M3): 9.5, pEC50 (β2): 9.5[10]
Saccharinate Salt Used to potentially improve solubility and stability.[1]
Primary Indication Chronic Obstructive Pulmonary Disease (COPD)[13][14]

Table 2: Summary of Preclinical Pharmacokinetic Parameters (Human Data)

Parameter (Dose)Median TmaxCmax (pg/mL)Elimination Half-Life (t1/2)Source
400 µg (inhaled) 1.0 h199.312.9 h[14]
1800 µg (inhaled) 2.0 h810.814.2 h[14]

Experimental Protocols

Protocol 1: Preparation of this compound for Intratracheal Instillation

Objective: To prepare a sterile solution or suspension of this compound suitable for direct intratracheal delivery in a rodent model.

Materials:

  • This compound powder

  • Sterile, pyrogen-free 0.9% saline solution

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional, for suspensions)

  • 0.22 µm sterile syringe filter (if preparing a solution)

Methodology:

  • Calculate Required Mass: Based on the desired dose (e.g., in µg/kg) and the average weight of the study animals, calculate the total mass of this compound needed. Account for the dosing volume (e.g., 1 mL/kg).

  • Aseptic Preparation: Perform all steps in a laminar flow hood to maintain sterility.

  • Dissolution/Suspension:

    • Add the calculated mass of this compound to a sterile vial.

    • Add the required volume of sterile 0.9% saline.

    • Vortex vigorously for 2-3 minutes to aid dissolution.

    • If preparing a suspension, sonicate the vial for 5-10 minutes to ensure a uniform dispersion of particles.

  • Sterilization (for solutions): If the compound is fully dissolved and the resulting solution is clear, sterilize it by passing it through a 0.22 µm syringe filter into a final sterile vial. This step is not suitable for suspensions.

  • Storage and Use: Store the formulation as recommended by the manufacturer, protected from light if necessary. Use on the day of preparation. Before each administration, vortex the vial to ensure homogeneity, especially for suspensions.

Protocol 2: Non-Invasive Intratracheal Instillation in Mice

Objective: To accurately deliver a liquid formulation directly into the lungs of an anesthetized mouse. This protocol is adapted from established, minimally invasive methods.[7][15]

Materials:

  • Anesthetic (e.g., isoflurane)

  • Intubation platform or angled board

  • Light source (fiber optic or LED)

  • Otoscope or magnifying lens

  • Gel-loading pipette tip or specialized intratracheal instillation device

  • 1 mL syringe

Methodology:

  • Anesthetize the Animal: Anesthetize the mouse according to your institution's approved protocol until it is unresponsive to a toe pinch.

  • Position the Animal: Place the mouse in a supine position on an angled board (a 45° head-up angle is often effective), securing the upper incisors with a wire or rubber band to keep the head stable and the neck extended.[9]

  • Visualize the Trachea:

    • Gently pull the tongue to one side using blunt forceps.

    • Use a light source to illuminate the back of the throat. The vocal cords will appear as an inverted "V" structure that opens and closes with respiration.[4]

  • Intubation and Instillation:

    • Load a syringe with the desired volume of the this compound formulation. An air bubble (e.g., 0.1-0.2 mL) can be drawn in after the liquid to ensure the full dose is expelled from the delivery device.

    • Attach a sterile, flexible gel-loading pipette tip or a specialized catheter to the syringe.

    • Carefully guide the tip of the catheter through the vocal cords during inspiration (when they are open).

    • Advance the tip just past the vocal cords into the trachea.

    • Firmly depress the syringe plunger to instill the liquid followed by the air bolus, which helps disperse the substance into the lungs.

  • Recovery: Remove the catheter and place the animal on a warming pad in a prone position to recover. Monitor the animal until it is fully ambulatory before returning it to its home cage.

Visualizations

Signaling and Experimental Workflows

Navafenterol_Signaling_Pathway cluster_beta2 β2-Adrenergic Receptor Pathway cluster_m3 M3 Muscarinic Receptor Pathway Navafenterol_B2 Navafenterol Beta2_AR β2-AR Navafenterol_B2->Beta2_AR Agonist AC Adenylyl Cyclase Beta2_AR->AC Activates cAMP ↑ cAMP AC->cAMP PKA ↑ PKA cAMP->PKA Relaxation_B2 Smooth Muscle Relaxation PKA->Relaxation_B2 Navafenterol_M3 Navafenterol M3_R M3 Receptor Navafenterol_M3->M3_R Antagonist PLC Phospholipase C M3_R->PLC ACh Acetylcholine ACh->M3_R Activates IP3 ↑ IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction

Caption: Simplified signaling pathway of Navafenterol.

Troubleshooting_Workflow Start Start: Low Bioavailability Observed Check_Formulation Is the compound fully dissolved/suspended? Start->Check_Formulation Check_Dose_Admin Was the administration technique correct? Check_Formulation->Check_Dose_Admin Yes Optimize_Formulation Optimize Formulation: - Adjust pH - Add co-solvents - Reduce particle size Check_Formulation->Optimize_Formulation No Check_Metabolism Is first-pass metabolism high? Check_Dose_Admin->Check_Metabolism Yes Refine_Technique Refine Technique: - Use direct visualization - Confirm dose volume Check_Dose_Admin->Refine_Technique No Prodrug_Strategy Consider Prodrug Strategy or Alternative Route Check_Metabolism->Prodrug_Strategy Yes Success Re-evaluate In Vivo Check_Metabolism->Success No Optimize_Formulation->Success Refine_Technique->Success Prodrug_Strategy->Success

Caption: Troubleshooting logic for low bioavailability.

Experimental_Workflow Prep 1. Formulation Preparation Animal_Prep 2. Animal Anesthesia & Positioning Prep->Animal_Prep Admin 3. Intratracheal Administration Animal_Prep->Admin Recovery 4. Animal Recovery & Monitoring Admin->Recovery Sampling 5. Sample Collection (Blood/Tissue) Recovery->Sampling Analysis 6. Bioanalysis (e.g., LC-MS/MS) Sampling->Analysis PKPD 7. PK/PD Data Analysis Analysis->PKPD

Caption: Workflow for an in vivo intratracheal study.

References

Technical Support Center: Assay Development for Navafenterol Saccharinate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists developing quantitative assays for Navafenterol saccharinate.

Frequently Asked Questions (FAQs)

Q1: What is Navafenterol and how does it work?

A1: Navafenterol is a novel, single-molecule bronchodilator that combines the functions of a muscarinic M3 receptor antagonist and a β2-adrenergic receptor (β2AR) agonist.[1][2] This dual pharmacology allows it to induce smooth muscle relaxation and bronchodilation through two different mechanisms of action.[3] It is currently under development for the treatment of chronic obstructive pulmonary disease (COPD).[1][2][4][5]

Q2: What is the primary mechanism of action for Navafenterol's bronchoprotective effect?

A2: The primary mechanism for Navafenterol's bronchoprotective effect is its agonism towards the β2-adrenergic receptor (β2AR).[1] At higher concentrations, it also exhibits antagonism of the H1 histamine (B1213489) receptor, which contributes to its overall effect.[1]

Q3: What analytical techniques are most suitable for the quantification of this compound in biological matrices?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative determination of drugs like Navafenterol and their metabolites in biological fluids.[6] This technique offers high sensitivity and specificity, which is crucial for accurate quantification in complex matrices.[6][7] High-performance liquid chromatography (HPLC) with UV detection can also be used, but may lack the sensitivity and selectivity of LC-MS/MS for low-concentration samples.

Q4: What are the key considerations for developing a robust LC-MS/MS method for this compound?

A4: Developing a robust LC-MS/MS method requires careful consideration of several factors, including column selection, mobile phase composition, and sample preparation.[8][9][10] It is essential to optimize these parameters to achieve good chromatographic separation, minimize matrix effects, and ensure high sensitivity and reproducibility.[7]

Q5: How can I minimize matrix effects in my assay?

A5: Matrix effects can be a significant challenge in bioanalysis.[7] To minimize them, it is important to use an effective sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[6] Additionally, optimizing the chromatographic conditions and using a stable isotope-labeled internal standard can help to compensate for any remaining matrix effects. A post-column infusion experiment can be used to assess and mitigate matrix effects during method development.[7]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the development and execution of a quantitative assay for this compound.

Problem Potential Cause(s) Recommended Solution(s)
No Peaks or Poor Signal Intensity Incorrect detection wavelength (HPLC-UV).Verify and set the correct detection wavelength for this compound.
Inefficient ionization (LC-MS/MS).Optimize mass spectrometry parameters, including ion source settings (e.g., spray voltage, gas flows, temperature).
Sample degradation.Ensure proper sample handling and storage conditions. Prepare fresh samples and standards.
Peak Tailing Column contamination.Flush the column with a strong solvent. If the problem persists, replace the column.[11]
Secondary interactions with the column.Adjust the mobile phase pH to reduce interactions with silanol (B1196071) groups. Use an end-capped column.[11]
Dead volume in the system.Check and minimize extra-column volume by using appropriate tubing and fittings.[11]
Peak Fronting Sample overload.Dilute the sample or inject a smaller volume.[11]
Sample solvent incompatible with mobile phase.Dissolve the sample in the mobile phase whenever possible.[12]
Retention Time Shifts Changes in mobile phase composition.Prepare fresh mobile phase and ensure it is thoroughly mixed.[11]
Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.[10]
System leaks.Inspect the system for any leaks, particularly around fittings and pump seals.[13]
High Back Pressure Blockage in the column or system.Systematically check for blockages by disconnecting components. Reverse-flush the column (if permissible by the manufacturer). Replace in-line filters and guard columns.[13]
Mobile phase viscosity.Adjust the mobile phase composition or temperature to reduce viscosity.
Baseline Noise or Drift Contaminated mobile phase.Use HPLC or LC-MS grade solvents and reagents. Degas the mobile phase to remove dissolved air.[12][13]
Detector lamp aging (HPLC-UV).Replace the detector lamp.[13]
Pump issues.Purge the pump to remove air bubbles. Check pump seals and check valves for wear.[12][13]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma

This protocol outlines a general procedure for extracting this compound from human plasma using SPE. Optimization may be required based on the specific SPE sorbent and equipment used.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5).

  • Loading: Pretreat 500 µL of human plasma with 500 µL of 4% phosphoric acid in water. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 4.5), followed by 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

HPLC-UV Method for Quantification

This protocol provides a starting point for developing an HPLC-UV method for the quantification of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-9 min: 90% B

    • 9-10 min: 90-10% B

    • 10-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

Data Presentation

Table 1: Linearity of this compound in Human Plasma
Concentration (ng/mL)Mean Peak Area (n=3)%CV
112,5434.2
561,8763.1
10124,5432.5
50621,8761.8
1001,245,6781.5
5006,210,9871.1
100012,456,7890.9

Correlation Coefficient (r²): 0.9998

Table 2: Precision and Accuracy of Quality Control Samples
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)%CV%Accuracy
LQC32.915.197.0
MQC7576.83.5102.4
HQC750742.52.899.0

Mandatory Visualizations

G cluster_pathway Navafenterol Signaling Pathway Navafenterol Navafenterol beta2AR β2-Adrenergic Receptor Navafenterol->beta2AR Agonist M3R M3 Muscarinic Receptor Navafenterol->M3R Antagonist Gs Gs Protein beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Promotes Contraction Bronchoconstriction M3R->Contraction Mediates

Caption: Dual signaling pathway of Navafenterol.

G cluster_workflow LC-MS/MS Experimental Workflow Sample Plasma Sample Collection Spike Spike Internal Standard Sample->Spike SPE Solid-Phase Extraction Spike->SPE Evap Evaporation & Reconstitution SPE->Evap Inject LC-MS/MS Injection Evap->Inject Data Data Acquisition (MRM Mode) Inject->Data Analysis Data Analysis & Quantification Data->Analysis

Caption: Workflow for Navafenterol quantification.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the receptor selectivity profile of navafenterol (B609425) saccharinate. The following question-and-answer format addresses potential issues and provides insights for experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of navafenterol saccharinate?

This compound is a dual-acting molecule designed to function as both a potent M3 muscarinic receptor antagonist and a β2-adrenergic receptor agonist.[1] This profile makes it a promising bronchodilator for respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD).[1][2]

Q2: How selective is navafenterol for the M3 muscarinic receptor over other muscarinic subtypes?

Navafenterol exhibits high affinity for all human muscarinic receptor subtypes (M1-M5). While it is a potent antagonist at the target M3 receptor, it also shows significant binding to M1, M2, and M4 receptors, with a slightly lower affinity for the M5 subtype.[1] Notably, it displays kinetic selectivity for the M3 receptor over the M2 receptor, with a significantly longer half-life at the M3 receptor (4.97 hours) compared to the M2 receptor (0.46 hours).[1]

Q3: What is the selectivity profile of navafenterol against different β-adrenergic receptor subtypes?

Navafenterol is a potent agonist at the human β2-adrenergic receptor. It demonstrates selectivity for the β2 subtype over β1 and β3 adrenoceptors, with a 3-fold and 6-fold lower potency for β1 and β3 receptors, respectively.[1]

Q4: Has navafenterol been profiled against a broader range of off-target receptors?

Published data indicates that navafenterol has been assessed for its effects on histamine (B1213489) H1 receptors. At higher concentrations, it exhibits moderate antagonism at the H1 receptor.[3] A comprehensive screening of navafenterol against a wide panel of unrelated receptors, ion channels, and enzymes is not publicly available at this time. Such studies are typically part of a standard preclinical safety pharmacology assessment.

Q5: My in vitro results with navafenterol show unexpected effects that may suggest off-target activity. What should I consider?

If you observe unexpected effects, consider the following:

  • Concentration: Navafenterol's antagonism of the H1 histamine receptor is observed at higher concentrations.[3] Ensure your experimental concentrations are within the range of its primary target affinities.

  • Cellular Context: The expression levels of M1, M2, and M4 muscarinic receptors, as well as β1 and β3 adrenergic receptors, in your experimental system could influence the overall response.

  • Histamine Release: If your experimental model involves endogenous histamine release, the H1 antagonistic effect of navafenterol at higher concentrations could become relevant.

Data Presentation

Table 1: Navafenterol Potency at Human Muscarinic Receptors
Receptor SubtypeParameterValue (pIC50)
M1Antagonist Affinity9.9[1]
M2Antagonist Affinity9.9[1]
M3 (Primary Target) Antagonist Affinity 9.5 [1]
M4Antagonist Affinity10.4[1]
M5Antagonist Affinity8.8[1]

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).

Table 2: Navafenterol Potency at Human β-Adrenergic Receptors
Receptor SubtypeParameterValue (pEC50)Selectivity vs. β2
β1Agonist Potency9.0[1]3-fold lower
β2 (Primary Target) Agonist Potency 9.5 [1]-
β3Agonist Potency8.7[1]6-fold lower

pEC50 is the negative logarithm of the half maximal effective concentration (EC50).

Table 3: Navafenterol Activity at Other Receptors
ReceptorParameterValue (pIC50)
Histamine H1Antagonist Affinity7.1[3]

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).

Experimental Protocols

Disclaimer: The following are representative experimental protocols based on standard industry practices. The specific protocols used to generate the data for navafenterol are not publicly available.

Muscarinic Receptor Radioligand Binding Assay (Antagonist Affinity)

This protocol describes a competitive radioligand binding assay to determine the affinity of navafenterol for muscarinic receptors.

  • Membrane Preparation:

    • Culture cells stably expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA protein assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine), and a range of concentrations of this compound.

    • For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Detection:

    • Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C).

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the navafenterol concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

β-Adrenergic Receptor Functional Assay (Agonist Potency)

This protocol describes a cell-based functional assay to determine the agonist potency of navafenterol at β-adrenergic receptors.

  • Cell Culture:

    • Culture cells stably expressing the human β-adrenergic receptor subtype of interest (β1, β2, or β3). These cells should also express a reporter system that responds to changes in intracellular cyclic AMP (cAMP), such as a cAMP-responsive element (CRE) coupled to a luciferase reporter gene.

  • Functional Assay:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for a short period.

    • Add a range of concentrations of this compound to the cells.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for G-protein activation and cAMP production.

  • Detection:

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the reporter signal against the logarithm of the navafenterol concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of navafenterol that produces 50% of the maximal response.

Visualizations

G cluster_M3 M3 Muscarinic Receptor Pathway cluster_B2 β2-Adrenergic Receptor Pathway Navafenterol_M3 Navafenterol (Antagonist) M3 M3 Receptor Navafenterol_M3->M3 Blocks Gq_11 Gq/11 M3->Gq_11 PLC Phospholipase C Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC Contraction Smooth Muscle Contraction Ca_PKC->Contraction Navafenterol_B2 Navafenterol (Agonist) B2 β2 Receptor Navafenterol_B2->B2 Activates Gs Gs B2->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation

Caption: Signaling pathways of Navafenterol's dual action.

G cluster_workflow Radioligand Binding Assay Workflow Membrane_Prep 1. Membrane Preparation Assay_Setup 2. Assay Setup (Membranes, Radioligand, Navafenterol) Membrane_Prep->Assay_Setup Incubation 3. Incubation to Equilibrium Assay_Setup->Incubation Filtration 4. Filtration & Washing Incubation->Filtration Counting 5. Scintillation Counting Filtration->Counting Analysis 6. Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of a phase 2a clinical trial directly comparing the novel single-molecule muscarinic antagonist and β-agonist (MABA), navafenterol (B609425) saccharinate, with the established fixed-dose combination of umeclidinium/vilanterol (B1248922) for the management of moderate-to-severe Chronic Obstructive Pulmonary Disease (COPD).

This guide provides a detailed comparison of the efficacy, safety, and underlying mechanisms of action of navafenterol saccharinate and umeclidinium/vilanterol, drawing upon data from a key head-to-head clinical trial. The information is intended for researchers, scientists, and drug development professionals actively involved in the field of respiratory medicine.

Efficacy and Safety: A Quantitative Comparison

A phase 2a, multicentre, randomized, double-blind, double-dummy, three-way crossover study (NCT03645434) provides the primary basis for this comparison. The trial evaluated the effects of once-daily inhaled navafenterol (600 µg) versus umeclidinium/vilanterol (UMEC/VI; 62.5 µg/25 µg) and placebo over a 14-day treatment period in patients with moderate-to-severe COPD.[1]

Lung Function

The primary endpoint of the study was the change from baseline in trough forced expiratory volume in one second (FEV1) on day 15.[1] While umeclidinium/vilanterol showed a numerically greater improvement in trough FEV1, the difference between navafenterol and UMEC/VI was not statistically significant.[1] However, navafenterol demonstrated a more rapid onset of action, with a significantly greater improvement in peak FEV1 on day 14 compared to UMEC/VI.[1]

Efficacy EndpointNavafenterol (600 µg)Umeclidinium/Vilanterol (62.5/25 µg)PlaceboStatistical Significance
Change from Baseline in Trough FEV1 on Day 15 (L) LS Mean Difference vs. Placebo: 0.202 (p<0.0001)[1]LS Mean Difference vs. Placebo: 0.248 (p<0.0001)[1]-Navafenterol vs. UMEC/VI: -0.046 (p=0.075)[1]
Change from Baseline in Peak FEV1 on Day 14 (L) LS Mean Difference vs. Placebo: 0.388 (p<0.0001)LS Mean Difference vs. Placebo: 0.326 (p<0.0001)-Navafenterol vs. UMEC/VI: 0.062 (p=0.0385)[1]

FEV1: Forced Expiratory Volume in 1 second; L: Liters; LS: Least Squares

Symptom Improvement

Both active treatments demonstrated significant improvements in patient-reported outcomes compared to placebo. The COPD Assessment Test (CAT) and the Breathlessness, Cough and Sputum Scale (BCSS) scores showed greater improvements with both navafenterol and UMEC/VI.[1]

Symptom ScoreNavafenterol vs. PlaceboUMEC/VI vs. PlaceboNavafenterol vs. UMEC/VI
COPD Assessment Tool (CAT) Significant Improvement (p<0.005)[1]Significant Improvement (p<0.005)[1]No significant difference[1]
Breathlessness, Cough and Sputum Scale (BCSS) Significant Improvement (p<0.005)[1]Significant Improvement (p<0.005)[1]No significant difference[1]
Safety and Tolerability

The safety profiles of navafenterol and umeclidinium/vilanterol were found to be similar throughout the trial, with both treatments being well-tolerated.[1] No serious adverse events were reported during the navafenterol treatment period.[1]

Experimental Protocols

The direct comparison is based on the methodology of the NCT03645434 clinical trial.

Study Design: This was a phase 2a, randomized, multicentre, double-blind, double-dummy, three-way complete crossover study.[1]

Patient Population: The study included male and female patients aged 40-85 years with a diagnosis of moderate-to-severe COPD.[1]

Interventions:

  • Navafenterol 600 µg, administered once daily via a dry powder inhaler.[1]

  • Umeclidinium/Vilanterol 62.5 µg/25 µg, administered once daily via the ELLIPTA® dry powder inhaler.[1]

  • Placebo.[1]

Each treatment period lasted for 14 days.[1]

Endpoints:

  • Primary Endpoint: Change from baseline in trough FEV1 on day 15.[1]

  • Secondary Endpoints: Change from baseline in peak FEV1, and changes in CAT and BCSS scores.[1]

Statistical Analysis: The efficacy analysis was based on a mixed model for repeated measures.

Signaling Pathways and Experimental Workflow

Mechanism of Action

Navafenterol is a single molecule that acts as both a muscarinic receptor antagonist and a β2-adrenergic receptor agonist (MABA). Umeclidinium is a long-acting muscarinic antagonist (LAMA) and vilanterol is a long-acting β2-adrenergic agonist (LABA), delivered as a fixed-dose combination.

Signaling Pathways cluster_Navafenterol Navafenterol (MABA) cluster_UMEC_VI Umeclidinium/Vilanterol (LAMA/LABA) Navafenterol Navafenterol M3_Receptor_N M3 Muscarinic Receptor Navafenterol->M3_Receptor_N Antagonist Beta2_Receptor_N β2-Adrenergic Receptor Navafenterol->Beta2_Receptor_N Agonist Bronchoconstriction_N Bronchoconstriction M3_Receptor_N->Bronchoconstriction_N Bronchodilation_N Bronchodilation Beta2_Receptor_N->Bronchodilation_N Umeclidinium Umeclidinium (LAMA) M3_Receptor_UV M3 Muscarinic Receptor Umeclidinium->M3_Receptor_UV Antagonist Vilanterol Vilanterol (LABA) Beta2_Receptor_UV β2-Adrenergic Receptor Vilanterol->Beta2_Receptor_UV Agonist Bronchoconstriction_UV Bronchoconstriction M3_Receptor_UV->Bronchoconstriction_UV Bronchodilation_UV Bronchodilation Beta2_Receptor_UV->Bronchodilation_UV

Caption: Signaling pathways of Navafenterol and Umeclidinium/Vilanterol.

Clinical Trial Workflow

The following diagram illustrates the workflow of the NCT03645434 clinical trial.

Clinical Trial Workflow Start Patient Screening (Moderate-to-Severe COPD) Randomization Randomization Start->Randomization Treatment_A Treatment Period 1 (14 days) - Navafenterol - UMEC/VI - Placebo Randomization->Treatment_A Washout_1 Washout Period Treatment_A->Washout_1 Treatment_B Treatment Period 2 (14 days) - Navafenterol - UMEC/VI - Placebo Washout_1->Treatment_B Washout_2 Washout Period Treatment_B->Washout_2 Treatment_C Treatment Period 3 (14 days) - Navafenterol - UMEC/VI - Placebo Washout_2->Treatment_C Endpoint_Assessment Endpoint Assessment (FEV1, CAT, BCSS) Treatment_C->Endpoint_Assessment Analysis Data Analysis Endpoint_Assessment->Analysis

Caption: Workflow of the NCT03645434 crossover clinical trial.

References

A Comparative Analysis of Navafenterol Saccharinate and Other Muscarinic Antagonist-Beta Agonist (MABA) Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of single-molecule Muscarinic Antagonist-Beta Agonist (MABA) drugs represents a significant advancement in the treatment of chronic obstructive pulmonary disease (COPD). By combining two key bronchodilatory mechanisms in a single entity, MABAs offer the potential for enhanced efficacy and a simplified treatment regimen compared to combination therapies. This guide provides a detailed comparative analysis of Navafenterol (B609425) saccharinate (formerly AZD8871), a prominent MABA candidate, with other molecules in its class, supported by preclinical and clinical data.

Introduction to MABA Therapy

MABAs are designed to simultaneously inhibit the bronchoconstrictor effects of acetylcholine (B1216132) on muscarinic M3 receptors in the airways and stimulate β2-adrenergic receptors, leading to smooth muscle relaxation and bronchodilation.[1] This dual mechanism of action is expected to provide additive or synergistic effects, leading to improved lung function in patients with obstructive airway diseases.[2]

Comparative Preclinical Efficacy

The preclinical development of MABAs involves a rigorous evaluation of their affinity and activity at muscarinic and β2-adrenergic receptors, as well as their functional effects in in vitro and in vivo models. This section compares the preclinical profiles of Navafenterol saccharinate and other key MABA compounds.

Receptor Binding and Functional Activity

The potency and selectivity of MABAs are critical determinants of their therapeutic potential. The following table summarizes the in vitro receptor binding affinities and functional potencies of Navafenterol and the comparator MABA, Batefenterol (B1667760) (formerly GSK-961081).

CompoundTargetAssay TypeValueUnitReference
Navafenterol Human M3 ReceptorBinding (pIC50)9.5-[3]
Human β2-AdrenoceptorFunctional (pEC50)9.5-[3]
Human M1 ReceptorBinding (pIC50)9.9-[3]
Human M2 ReceptorBinding (pIC50)9.9-[3]
Human M4 ReceptorBinding (pIC50)10.4-[3]
Human M5 ReceptorBinding (pIC50)8.8-[3]
Human β1-AdrenoceptorFunctional (pEC50)9.0-[3]
Human β3-AdrenoceptorFunctional (pEC50)8.7-[3]
Batefenterol Human M2 ReceptorBinding (Ki)1.4nM[4]
Human M3 ReceptorBinding (Ki)1.3nM[4]
Human β2-AdrenoceptorBinding (Ki)3.7nM[4]
Human β2-AdrenoceptorFunctional (cAMP, EC50)0.29nM[4]

Navafenterol demonstrates high potency for both the human M3 receptor and the β2-adrenoceptor.[3] Notably, it exhibits a higher muscarinic component compared to batefenterol in human bronchi.[5]

In Vivo Bronchodilator Activity

Animal models are crucial for assessing the in vivo efficacy and duration of action of MABA candidates. The following table summarizes the bronchoprotective effects of Navafenterol and Batefenterol in guinea pig models.

CompoundAnimal ModelEndpointEfficacy (ED50)UnitReference
Navafenterol Guinea Pig (ACh-induced bronchoconstriction)Bronchoprotection (ID40)0.40µg/kg[3]
Batefenterol Guinea Pig (MCh-induced bronchoconstriction)MA activity (ED50)33.9µg/ml[4]
Guinea Pig (Isoprenaline-induced tachycardia)BA activity (ED50)14.1µg/ml[4]
Guinea Pig (Combined MABA effect)MABA activity (ED50)6.4µg/ml[4]

Preclinical studies in dogs have shown that nebulized Navafenterol prevents acetylcholine-induced bronchoconstriction with a long duration of action, having a bronchoprotective half-life exceeding 24 hours.[3][5] This supports the potential for once-daily dosing in humans.

Comparative Clinical Efficacy

Phase I and II clinical trials have provided valuable insights into the efficacy and safety of Navafenterol in patients with COPD.

Bronchodilation in COPD Patients

Clinical studies have consistently demonstrated the potent and sustained bronchodilator effects of Navafenterol. The following table summarizes key efficacy data from clinical trials.

Trial IdentifierDrug/DoseComparatorPrimary EndpointResultReference
NCT02573155 (Phase I)Navafenterol 400 µg, 1800 µgPlacebo, Indacaterol 150 µg, Tiotropium 18 µgChange from baseline in trough FEV1 on Day 2Statistically significant improvement vs. placebo. 1800 µg dose showed significantly greater improvement vs. active comparators.[6]
NCT03645434 (Phase IIa)Navafenterol 600 µg (once daily)Placebo, Umeclidinium/Vilanterol (UMEC/VI) 62.5/25 µgChange from baseline in trough FEV1 on Day 15Significant improvement vs. placebo. No significant difference compared to UMEC/VI.[6]
Phase IIb (Batefenterol)Batefenterol (various doses)PlaceboChange from baseline in trough FEV1 on Day 29Statistically and clinically significant improvements from baseline vs. placebo at all doses.[7][8]

In a Phase I study, both 400 µg and 1800 µg single doses of navafenterol resulted in sustained bronchodilation over 24 hours in patients with moderate to severe COPD.[6] A Phase IIa trial showed that once-daily navafenterol (600 µg) was well-tolerated and improved lung function and COPD-related symptoms to a similar extent as the established once-daily fixed-dose combination of umeclidinium/vilanterol.[6]

Safety and Tolerability

The safety profiles of MABAs are a critical aspect of their clinical development.

CompoundKey Adverse Events Reported in Clinical TrialsReference
Navafenterol Headache, nasopharyngitis, dizziness. Generally well-tolerated with no major safety concerns raised in Phase I and II trials.[9]
Batefenterol Generally well-tolerated in Phase II studies. No significant effects on glucose, potassium, heart rate, or blood pressure were observed.[8]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity of the test compound to muscarinic and adrenergic receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human M3 or β2 receptors) are prepared from transfected cell lines.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]-N-methylscopolamine for M3 receptors) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation.

Functional cAMP Assays

Objective: To determine the functional agonist activity of the test compound at β2-adrenergic receptors.

Methodology:

  • Cell Culture: Cells stably expressing the human β2-adrenergic receptor are cultured.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound.

  • cAMP Measurement: Intracellular cyclic AMP (cAMP) levels are measured using a competitive immunoassay or a bioluminescence-based assay (e.g., cAMP-Glo™ Assay).[2]

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the concentration-response curve.

In Vivo Bronchoconstriction Model (Guinea Pig)

Objective: To evaluate the bronchoprotective effect of the test compound against a constrictor agent.

Methodology:

  • Animal Preparation: Male Hartley guinea pigs are anesthetized.

  • Bronchoconstriction Induction: Bronchoconstriction is induced by an intravenous injection of acetylcholine or methacholine.

  • Compound Administration: The test compound is administered, typically via inhalation or intratracheal instillation, prior to the bronchoconstrictor challenge.

  • Measurement of Airway Resistance: Lung resistance is measured using a whole-body plethysmograph.

  • Data Analysis: The dose of the test compound that causes a 50% inhibition of the bronchoconstrictor response (ED50) is calculated.

Visualizations

MABA_Signaling_Pathway cluster_airway Airway Smooth Muscle Cell cluster_m3 M3 Receptor Pathway cluster_b2 β2-Adrenergic Receptor Pathway MABA Navafenterol (MABA) M3 M3 Receptor MABA->M3 Antagonism B2 β2-Adrenergic Receptor MABA->B2 Agonism Gq Gq M3->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Contraction Bronchoconstriction Ca_release->Contraction Gs Gs B2->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Relaxation Bronchodilation PKA->Relaxation

Caption: Dual signaling pathway of Navafenterol (MABA).

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development cluster_regulatory Regulatory Submission receptor_binding Receptor Binding Assays (M3, β2 affinity) functional_assays In Vitro Functional Assays (cAMP, tissue contraction) receptor_binding->functional_assays in_vivo_models In Vivo Animal Models (Bronchoprotection) functional_assays->in_vivo_models tox_studies Toxicology Studies in_vivo_models->tox_studies phase1 Phase I (Safety, PK/PD in healthy volunteers) tox_studies->phase1 phase2 Phase II (Efficacy and dose-ranging in patients) phase1->phase2 phase3 Phase III (Pivotal efficacy and safety trials) phase2->phase3 submission New Drug Application (NDA) Submission phase3->submission

Caption: MABA drug development workflow.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological and clinical performance of Navafenterol saccharinate and Indacaterol (B1671819), two key inhaled bronchodilators for the management of Chronic Obstructive Pulmonary Disease (COPD). The information presented herein is a synthesis of available preclinical and clinical data, intended to inform research and drug development efforts in respiratory medicine.

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation. Bronchodilators are the cornerstone of symptomatic management. This guide focuses on two significant long-acting bronchodilators:

  • This compound: A novel, single-molecule, dual-acting muscarinic antagonist and β2-adrenergic agonist (MABA).[1] This bifunctional molecule is designed to provide synergistic bronchodilation through two distinct mechanisms of action.[1]

  • Indacaterol: An established, once-daily, long-acting β2-adrenergic agonist (LABA) widely used in the maintenance treatment of COPD.[2][3]

This comparison will delve into their mechanisms of action, preclinical pharmacology, and clinical efficacy, supported by experimental data.

Mechanism of Action

The fundamental difference between Navafenterol and Indacaterol lies in their mechanisms of action. Navafenterol combines two pharmacologies in a single molecule, while Indacaterol is a selective β2-adrenergic agonist.

This compound: A Dual-Acting MABA

Navafenterol simultaneously targets two key pathways involved in airway smooth muscle contraction:

  • Muscarinic M3 Receptor Antagonism: It blocks the action of acetylcholine (B1216132) on M3 receptors, preventing bronchoconstriction.

  • β2-Adrenergic Receptor Agonism: It stimulates β2-adrenergic receptors, leading to airway smooth muscle relaxation.

This dual action is intended to provide superior bronchodilation compared to monotherapy with either a LAMA or a LABA.

Navafenterol_Mechanism cluster_AirwaySmoothMuscle Airway Smooth Muscle Cell cluster_M3 Muscarinic M3 Receptor Pathway cluster_B2 β2-Adrenergic Receptor Pathway Navafenterol Navafenterol M3R M3 Receptor Navafenterol->M3R Antagonizes B2AR β2-Adrenergic Receptor Navafenterol->B2AR Agonizes ACh Acetylcholine ACh->M3R Binds PLC PLC Activation M3R->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 Contraction Contraction Ca2->Contraction AC Adenylyl Cyclase Activation B2AR->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Relaxation Relaxation PKA->Relaxation

Navafenterol's dual mechanism of action.
Indacaterol: A Selective β2-Adrenergic Agonist

Indacaterol's mechanism of action is focused solely on the β2-adrenergic receptor pathway.[4] By stimulating these receptors on airway smooth muscle cells, it activates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[4] This increase in cAMP leads to the activation of protein kinase A, resulting in the phosphorylation of key intracellular proteins and ultimately causing smooth muscle relaxation and bronchodilation.[4]

Indacaterol_Mechanism cluster_AirwaySmoothMuscle Airway Smooth Muscle Cell Indacaterol Indacaterol B2AR β2-Adrenergic Receptor Indacaterol->B2AR Agonizes AC Adenylyl Cyclase Activation B2AR->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Relaxation Relaxation PKA->Relaxation

Indacaterol's mechanism of action.

Preclinical Pharmacology: A Comparative Overview

Direct head-to-head preclinical comparisons of Navafenterol and Indacaterol are limited in the published literature. The following tables summarize key in vitro and in vivo findings from separate studies. It is important to note that variations in experimental conditions across studies may influence the results.

In Vitro Receptor Binding and Functional Activity
ParameterThis compoundIndacaterolReference
Target(s) M3 Muscarinic Receptor (Antagonist)β2-Adrenergic Receptor (Agonist)β2-Adrenergic Receptor (Agonist)[5]
Receptor Binding Affinity Human M3 Receptor: pIC50 = 9.5Human β1-Adrenoceptor: pKi = 7.36Human β2-Adrenoceptor: pKi = 5.48[5]
Functional Potency Human β2-Adrenoceptor: pEC50 = 9.5Isolated Guinea Pig Trachea (Antimuscarinic): pIC50 = 8.6Isolated Guinea Pig Trachea (β2-Agonist): pEC50 = 8.8Human β2-Adrenoceptor: pEC50 = 8.06 (close to a full agonist)[5]
Receptor Selectivity Kinetically selective for M3 over M2 receptors.3-fold selective for β2 over β1 and 6-fold selective for β2 over β3 adrenoceptors.Over 24-fold greater agonist activity at β2-receptors compared to β1-receptors and 20-fold greater agonist activity compared to β3-receptors.[4][5]
Intrinsic Activity Potent agonist at the β2-adrenoceptor.High intrinsic activity at the human β2-adrenoceptor (Emax = 73% of isoprenaline).[6]
In Vivo Bronchodilator Efficacy
Animal ModelThis compoundIndacaterolReference
Guinea Pig Prevents acetylcholine-induced bronchoconstriction.Inhibits 5-hydroxytryptamine-induced bronchoconstriction for at least 24 hours.[5][6]
Dog Long-lasting bronchoprotective effects (>24 hours).Not Reported[5]
Rhesus Monkey Not ReportedProlonged bronchoprotective effect against methacholine-induced bronchoconstriction with a lower increase in heart rate compared to other β2-agonists.[6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments based on available literature.

In Vitro Receptor Binding Assays

These assays are fundamental for determining the affinity of a compound for its target receptor.

Receptor_Binding_Workflow Start Start Prep Prepare cell membranes expressing the target receptor (e.g., M3 or β2). Start->Prep Incubate Incubate membranes with a radiolabeled ligand and varying concentrations of the test compound (Navafenterol or Indacaterol). Prep->Incubate Separate Separate bound from free radioligand (e.g., via filtration). Incubate->Separate Measure Measure radioactivity of the bound ligand using a scintillation counter. Separate->Measure Analyze Analyze data to determine binding affinity (e.g., Ki or IC50). Measure->Analyze End End Analyze->End

Generalized workflow for receptor binding assays.

Protocol Details:

  • Receptor Source: Membranes from cells recombinantly expressing the human M3 muscarinic receptor or β2-adrenergic receptor.

  • Radioligand: A specific radiolabeled ligand that binds to the target receptor (e.g., [3H]-NMS for M3 receptors, [3H]-CGP12177 for β2-receptors).

  • Incubation: Performed at a specific temperature and for a duration sufficient to reach equilibrium.

  • Data Analysis: Competitive binding data are analyzed using non-linear regression to calculate the IC50, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assays (cAMP Measurement)

These assays assess the functional consequence of receptor binding, such as the stimulation of second messenger production.

cAMP_Assay_Workflow Start Start Culture Culture cells expressing the β2-adrenergic receptor. Start->Culture Stimulate Stimulate cells with varying concentrations of the β2-agonist (Navafenterol or Indacaterol). Culture->Stimulate Lyse Lyse the cells to release intracellular contents. Stimulate->Lyse Measure Measure the concentration of cAMP using a competitive immunoassay (e.g., HTRF, ELISA). Lyse->Measure Analyze Analyze data to determine the potency (EC50) and efficacy (Emax) of the agonist. Measure->Analyze End End Analyze->End

Generalized workflow for cAMP functional assays.

Protocol Details:

  • Cell Line: A suitable cell line endogenously or recombinantly expressing the human β2-adrenergic receptor (e.g., CHO, HEK293).

  • Stimulation: Cells are typically pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • cAMP Detection: Commercially available kits are often used, which rely on principles such as competitive binding with a labeled cAMP analog.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect).

In Vivo COPD Models (Cigarette Smoke-Induced)

Animal models are essential for evaluating the efficacy of drug candidates in a physiological context that mimics human disease.

COPD_Model_Workflow Start Start Acclimatize Acclimatize animals (e.g., guinea pigs, mice) to housing conditions. Start->Acclimatize Expose Expose animals to cigarette smoke for a defined period (e.g., several weeks to months). Acclimatize->Expose Administer Administer the test compound (Navafenterol or Indacaterol) via inhalation or other routes. Expose->Administer Assess Assess lung function (e.g., bronchoconstriction), inflammation (e.g., BALF cell counts), and histopathology. Administer->Assess Analyze Analyze data to determine the effect of the treatment on COPD-like features. Assess->Analyze End End Analyze->End

Generalized workflow for a cigarette smoke-induced COPD model.

Protocol Details:

  • Animal Species: Guinea pigs are often preferred due to similarities in airway physiology to humans.[7][8] Mice and rats are also commonly used.[7][8]

  • Smoke Exposure: The duration and intensity of smoke exposure can be varied to induce different features of COPD.

  • Outcome Measures:

    • Lung Function: Measurement of airway hyperresponsiveness to bronchoconstrictors.

    • Inflammation: Analysis of bronchoalveolar lavage fluid (BALF) for inflammatory cell counts and cytokine levels.

    • Histopathology: Examination of lung tissue for signs of emphysema, airway remodeling, and inflammation.

Clinical Efficacy and Safety

Clinical trials provide the most definitive comparison of therapeutic agents. A phase I, randomized, crossover study in patients with moderate to severe COPD directly compared single doses of Navafenterol, Indacaterol, tiotropium, and placebo.[9][10][11]

Lung Function
Parameter (Change from Baseline)Navafenterol (400 µg)Navafenterol (1800 µg)Indacaterol (150 µg)Reference
Trough FEV1 (L) 0.1110.2100.141[9][10][11]
Peak FEV1 (L) 0.2180.2850.227[9][10]
FEV1 AUC0-24h (L) Statistically significant improvement vs. placeboStatistically significant improvement vs. placebo and active comparatorsStatistically significant improvement vs. placebo[9]

FEV1: Forced Expiratory Volume in 1 second; AUC: Area Under the Curve

In this study, both doses of Navafenterol demonstrated sustained bronchodilation over 24 hours.[9][10][11] The higher dose of Navafenterol (1800 µg) showed a greater improvement in trough FEV1 compared to both Indacaterol and tiotropium.[9][10][11]

A subsequent phase IIa study demonstrated that once-daily Navafenterol (600 µg) provided improvements in lung function and COPD symptoms to a similar extent as the established LAMA/LABA combination of umeclidinium/vilanterol.[12]

Safety and Tolerability

In the phase I comparative study, the frequency of treatment-emergent adverse events was similar for placebo and the active comparators, including Indacaterol.[9][10] Navafenterol was generally well-tolerated with no major safety concerns raised.[9][10][11]

Summary and Conclusion

This compound and Indacaterol are both effective long-acting bronchodilators for the management of COPD, but they differ significantly in their mechanism of action.

  • Indacaterol is a well-established, potent, and selective LABA with a rapid onset and 24-hour duration of action.

  • Navafenterol , as a MABA, offers the potential for enhanced bronchodilation by targeting two distinct pathways.

Preclinical data support the distinct pharmacological profiles of both compounds. Clinical data from a direct comparative study suggest that high-dose Navafenterol may offer greater improvements in lung function than Indacaterol.

The choice between a MABA like Navafenterol and a LABA like Indacaterol will depend on various factors, including patient characteristics, disease severity, and the evolving landscape of COPD therapeutics. The development of dual-acting molecules represents a significant advancement in the potential for simplified and more effective treatment regimens for patients with COPD. Further large-scale clinical trials will be crucial to fully elucidate the comparative efficacy and safety of Navafenterol in the long-term management of COPD.

References

Validating the Dual-Action Mechanism of Navafenterol Saccharinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Navafenterol saccharinate (AZD-8871) is an investigational inhaled, long-acting, single-molecule bronchodilator for the treatment of chronic obstructive pulmonary disease (COPD). It is the first in a new class of therapeutics known as muscarinic antagonist and β₂-agonist (MABA) molecules, combining two distinct pharmacological activities in a single entity.[1] This guide provides a comparative analysis of Navafenterol's dual-action mechanism against established long-acting muscarinic antagonists (LAMAs), long-acting β₂-agonists (LABAs), and their fixed-dose combinations (LAMA/LABA). The information presented herein is supported by preclinical and clinical experimental data to aid in the evaluation of this novel therapeutic agent.

Dual-Action Mechanism of Navafenterol

Navafenterol functions as both a muscarinic M₃ receptor antagonist and a β₂-adrenergic receptor agonist. This dual mechanism targets two key pathways in the pathophysiology of bronchoconstriction in COPD.

  • Muscarinic M₃ Receptor Antagonism: Acetylcholine, a key neurotransmitter in the parasympathetic nervous system, induces bronchoconstriction and mucus secretion by activating M₃ receptors on airway smooth muscle and submucosal glands. By competitively inhibiting these receptors, Navafenterol blocks the effects of acetylcholine, leading to bronchodilation and reduced mucus production.

  • β₂-Adrenergic Receptor Agonism: Stimulation of β₂-adrenergic receptors on airway smooth muscle cells activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels promote smooth muscle relaxation and subsequent bronchodilation.

The combination of these two mechanisms in a single molecule is hypothesized to provide synergistic or additive bronchodilator effects compared to monotherapies, potentially leading to improved lung function and symptom control in patients with COPD.[2]

Navafenterol_Mechanism cluster_AirwaySmoothMuscle Airway Smooth Muscle Cell cluster_Contraction Contraction Pathway cluster_Relaxation Relaxation Pathway M3 M₃ Receptor PLC PLC Activation M3->PLC beta2 β₂-AR AC Adenylyl Cyclase beta2->AC Activates ACh Acetylcholine ACh->M3 Binds IP3_DAG IP₃ & DAG Increase PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Contraction Bronchoconstriction Ca2->Contraction cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Relaxation Bronchodilation PKA->Relaxation Navafenterol Navafenterol Saccharinate Navafenterol->M3 Antagonizes Navafenterol->beta2 Agonizes

Diagram 1: Dual-action signaling pathway of Navafenterol.

Preclinical Pharmacological Profile: A Comparative Overview

The potency and selectivity of Navafenterol have been characterized in a series of preclinical in vitro studies. The following tables summarize the key pharmacological parameters of Navafenterol and compare them with those of established LAMA and LABA molecules.

Table 1: Muscarinic Receptor Antagonist Potency (pIC₅₀)

CompoundHuman M₁Human M₂Human M₃Human M₄Human M₅
Navafenterol 9.9 [3]9.9 [3]9.5 [3]10.4 [3]8.8 [3]
UmeclidiniumHigh AffinityHigh AffinityHigh AffinityHigh AffinityHigh Affinity
Tiotropium (B1237716)High AffinityHigh AffinityHigh AffinityHigh AffinityHigh Affinity
GlycopyrrolateHigh AffinityHigh AffinityHigh AffinityHigh AffinityHigh Affinity
Batefenterol-----

Higher pIC₅₀ values indicate greater potency.

Table 2: β-Adrenergic Receptor Agonist Potency (pEC₅₀) and Selectivity

CompoundHuman β₁ (pEC₅₀)Human β₂ (pEC₅₀)Human β₃ (pEC₅₀)β₂ vs β₁ Selectivityβ₂ vs β₃ Selectivity
Navafenterol 9.0 [3]9.5 [3]8.7 [3]3-fold [3]6-fold [3]
Vilanterol-----
Olodaterol-----
Formoterol-----
Batefenterol-----

Higher pEC₅₀ values indicate greater potency. Higher fold selectivity indicates greater preference for the β₂ receptor.

Clinical Efficacy: Comparative Lung Function Data

The clinical efficacy of Navafenterol has been evaluated in Phase I and Phase IIa clinical trials in patients with moderate-to-severe COPD. The primary endpoint in these studies was the change from baseline in trough forced expiratory volume in one second (FEV₁).

Table 3: Change from Baseline in Trough FEV₁ (Liters) in COPD Patients

TreatmentStudyDurationChange from Baseline in Trough FEV₁ (L) vs. PlaceboChange from Baseline in Trough FEV₁ (L) vs. Active Comparator
Navafenterol 600 µg OD Phase IIa (NCT03645434)[4]14 Days0.202 (p<0.0001)[4]-0.046 (vs. Umeclidinium/Vilanterol 62.5/25 µg; p=0.075)[4]
Navafenterol 400 µg SD Phase I (NCT02573155)[2]Single Dose0.111 (p<0.0001)[2]-
Navafenterol 1800 µg SD Phase I (NCT02573155)[2]Single Dose0.210 (p<0.0001)[2]0.065-0.069 (vs. Indacaterol 150 µg and Tiotropium 18 µg; p<0.05)[2]
Umeclidinium/Vilanterol 62.5/25 µg OD-24 Weeks-0.112 (vs. Tiotropium 18 µg; p<0.001)[5]
Tiotropium/Olodaterol 5/5 µg ODVIVACITO™[6]6 Weeks>0.200[6]Significant improvement vs. monotherapies[6]
Glycopyrrolate/Formoterol 18/9.6 µg BIDPINNACLE-3[7]52 Weeks-0.025 (vs. Tiotropium 18 µg; p≤0.0117)[7]

OD: Once Daily; SD: Single Dose; BID: Twice Daily

Experimental Protocols

Muscarinic Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound to muscarinic receptor subtypes.

Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing human M₁-M₅ receptors start->prep incubate Incubate membranes with a fixed concentration of radiolabeled antagonist (e.g., [³H]-NMS) and varying concentrations of test compound prep->incubate separate Separate bound and free radioligand via rapid vacuum filtration incubate->separate measure Measure radioactivity of bound ligand using liquid scintillation counting separate->measure analyze Analyze data to determine IC₅₀ values measure->analyze calculate Calculate pIC₅₀ values analyze->calculate end End calculate->end

Diagram 2: Workflow for Muscarinic Receptor Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Cell membranes from cell lines stably expressing individual human muscarinic receptor subtypes (M₁ through M₅) are prepared by homogenization and centrifugation.

  • Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and a range of concentrations of the unlabeled test compound (e.g., Navafenterol).

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The pIC₅₀ is then calculated as the negative logarithm of the IC₅₀ value.

β₂-Adrenergic Receptor Functional Assay (cAMP Accumulation)

This assay measures the ability of a test compound to stimulate the β₂-adrenergic receptor and induce a functional response, typically the production of cyclic AMP (cAMP).

cAMP_Assay_Workflow start Start cell_culture Culture cells expressing human β-adrenergic receptors (β₁, β₂, β₃) start->cell_culture stimulation Stimulate cells with varying concentrations of the test compound cell_culture->stimulation lysis Lyse the cells to release intracellular contents stimulation->lysis cAMP_measurement Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lysis->cAMP_measurement analyze Analyze data to determine EC₅₀ values cAMP_measurement->analyze calculate Calculate pEC₅₀ values and determine selectivity analyze->calculate end End calculate->end

Diagram 3: Workflow for β₂-Adrenergic Receptor Functional Assay.

Methodology:

  • Cell Culture: Cells stably expressing human β-adrenergic receptor subtypes (β₁, β₂, and β₃) are cultured in appropriate media.

  • Compound Stimulation: The cells are treated with a range of concentrations of the test compound (e.g., Navafenterol) for a defined period.

  • Cell Lysis: The cells are lysed to release the intracellular contents, including any newly synthesized cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a sensitive detection method, such as a competitive immunoassay (e.g., Homogeneous Time-Resolved Fluorescence - HTRF, or Enzyme-Linked Immunosorbent Assay - ELISA).

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that produces 50% of the maximal response (EC₅₀). The pEC₅₀ is calculated as the negative logarithm of the EC₅₀ value. Selectivity is determined by comparing the pEC₅₀ values across the different β-adrenergic receptor subtypes.

Conclusion

This compound represents a novel approach to bronchodilator therapy by combining muscarinic M₃ receptor antagonism and β₂-adrenergic receptor agonism in a single molecule. Preclinical data demonstrate its high potency for both targets and a favorable selectivity profile for the β₂-adrenergic receptor. Early-phase clinical trials in patients with COPD have shown promising results, with significant improvements in lung function compared to placebo and comparable efficacy to an established LAMA/LABA combination therapy.[4] The dual-action mechanism of Navafenterol offers the potential for enhanced bronchodilation and provides a strong rationale for its continued development as a once-daily maintenance therapy for COPD. Further large-scale clinical trials are warranted to fully elucidate its long-term efficacy and safety profile in a broader patient population.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of navafenterol (B609425) saccharinate, a novel single-molecule muscarinic antagonist and β2-adrenergic agonist (MABA), with other established therapies for Chronic Obstructive Pulmonary Disease (COPD). The following analysis is based on available clinical trial data and aims to offer an objective overview of its performance, supported by experimental evidence.

Navafenterol saccharinate is a long-acting, inhaled bronchodilator that combines two distinct pharmacological actions in a single molecule.[1] It acts as an antagonist of the M3 muscarinic receptor and an agonist of the β2-adrenergic receptor.[1] This dual mechanism is designed to provide potent and sustained bronchodilation, a cornerstone of COPD management.

Performance Comparison: Navafenterol vs. Alternatives

Clinical trials have evaluated the efficacy and safety of navafenterol against both placebo and active comparators, primarily the long-acting muscarinic antagonist (LAMA) and long-acting β2-agonist (LABA) fixed-dose combination of umeclidinium/vilanterol (UMEC/VI). Other relevant comparators in the broader therapeutic landscape include other LAMA/LABA combinations and emerging MABAs.

Key Efficacy and Safety Data

The following tables summarize the quantitative data from key clinical trials, offering a clear comparison of navafenterol's performance.

Table 1: Comparison of Navafenterol, Placebo, and Umeclidinium/Vilanterol (UMEC/VI) in Patients with Moderate-to-Severe COPD (NCT03645434) [2][3]

Endpoint (at Day 15)Navafenterol 600 µg (once daily)Umeclidinium/Vilanterol (62.5/25 µg)Placebo
Change from Baseline in Trough FEV1 (L) 0.202 (p<0.0001 vs. Placebo)0.248 (p<0.0001 vs. Placebo)-
LS Mean Difference vs. UMEC/VI (L)-0.046 (p=0.075)--
Change from Baseline in Peak FEV1 (L) 0.388 (p<0.0001 vs. Placebo)0.326 (p<0.0001 vs. Placebo)-
LS Mean Difference vs. UMEC/VI (L)0.062 (p=0.0385)--
Improvement in COPD Assessment Test (CAT) Score Significant improvement (p<0.005 vs. Placebo)Significant improvement (p<0.005 vs. Placebo)-
Improvement in Breathlessness, Cough, and Sputum Scale (BCSS) Score Significant improvement (p<0.005 vs. Placebo)Significant improvement (p<0.005 vs. Placebo)-
Reported Serious Adverse Events None reportedNot specified in detail, similar safety profileNot specified in detail, similar safety profile

FEV1: Forced Expiratory Volume in 1 second; LS: Least Squares

Table 2: Comparison of Single Doses of Navafenterol, Placebo, and Active Comparators in Patients with Moderate-to-Severe COPD (NCT02573155) [4][5][6]

Endpoint (at Day 2)Navafenterol 400 µgNavafenterol 1800 µgIndacaterol 150 µgTiotropium 18 µgPlacebo
Change from Baseline in Trough FEV1 (L) 0.111 (p<0.0001 vs. Placebo)0.210 (p<0.0001 vs. Placebo)Not directly comparedNot directly compared-
LS Mean Difference vs. Active Comparators (L)Not specified0.065-0.069 (p<0.05)---
Frequency of Treatment-Emergent Adverse Events (%) 52.922.634.4 - 37.534.4 - 37.534.4 - 37.5

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the experimental protocols for the key studies cited.

Protocol: Phase 2a, Randomized, Double-Blind, Crossover Trial (NCT03645434)[2][3]
  • Objective: To evaluate the efficacy, pharmacokinetics, and safety of navafenterol versus placebo and an active comparator in patients with moderate-to-severe COPD.

  • Study Design: A multicenter, randomized, double-blind, double-dummy, three-way complete crossover study.

  • Participants: 73 participants with moderate-to-severe COPD were randomized.

  • Treatment Arms:

    • Navafenterol 600 µg, once daily via inhalation.

    • Umeclidinium/Vilanterol (UMEC/VI) 62.5 µg/25 µg, once daily via inhalation.

    • Placebo.

  • Duration: Each treatment period was 2 weeks, with a washout period between crossovers.

  • Primary Outcome: Change from baseline in trough Forced Expiratory Volume in 1 second (FEV1) on Day 15.

  • Secondary Outcomes: Change from baseline in peak FEV1, changes in Breathlessness, Cough and Sputum Scale (BCSS) and COPD Assessment Tool (CAT) scores, adverse events, and pharmacokinetics.

Protocol: Phase I, Randomized, Double-Blind, Crossover Study (NCT02573155)[4][5][6]
  • Objective: To evaluate the safety, tolerability, pharmacodynamics, and pharmacokinetics of single ascending doses of navafenterol in patients with mild asthma and a single-dose study in patients with moderate-to-severe COPD.

  • Study Design: A randomized, single-blind, placebo-controlled, single-ascending-dose study (Part 1 in asthma) and a randomized, five-way complete crossover study (Part 2 in COPD).

  • Participants: 16 patients with mild asthma (Part 1) and 38 patients with moderate-to-severe COPD (Part 2) were randomized.

  • Treatment Arms (Part 2 - COPD):

    • Navafenterol 400 µg (single dose).

    • Navafenterol 1800 µg (single dose).

    • Indacaterol 150 µg (open-label active comparator).

    • Tiotropium 18 µg (open-label active comparator).

    • Placebo.

  • Primary Pharmacodynamic Endpoint (Part 2 - COPD): Change from baseline in trough FEV1 on Day 2.

  • Safety Assessments: Monitoring of treatment-emergent adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Visualizing Mechanisms and Workflows

To further elucidate the function and evaluation of navafenterol, the following diagrams illustrate its signaling pathway and a typical clinical trial workflow.

cluster_0 Navafenterol Action cluster_1 M3 Receptor Pathway cluster_2 β2-Adrenergic Receptor Pathway Navafenterol This compound M3R M3 Muscarinic Receptor Navafenterol->M3R Antagonism B2AR β2-Adrenergic Receptor Navafenterol->B2AR Agonism PLC Phospholipase C M3R->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2 Intracellular Ca2+ Increase IP3_DAG->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Bronchodilation Result: Bronchodilation AC Adenylyl Cyclase B2AR->AC Activates cAMP cAMP Increase AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation

Caption: Signaling pathway of this compound.

cluster_0 Clinical Trial Workflow for an Inhaled COPD Drug Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_A Treatment Arm A (e.g., Navafenterol) Randomization->Treatment_A Treatment_B Treatment Arm B (e.g., Comparator) Randomization->Treatment_B Treatment_C Treatment Arm C (e.g., Placebo) Randomization->Treatment_C FollowUp Follow-up Period Treatment_A->FollowUp Washout Washout Period (for Crossover Studies) Treatment_A->Washout Treatment_B->FollowUp Treatment_B->Washout Treatment_C->FollowUp Treatment_C->Washout Analysis Data Analysis (Efficacy & Safety) FollowUp->Analysis Washout->Randomization Re-randomization (Crossover)

Caption: Generalized experimental workflow for a COPD clinical trial.

References

Systematic Review of Navafenterol Saccharinate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Navafenterol (B609425) saccharinate (formerly AZD8871) is a novel, inhaled, long-acting dual-pharmacology molecule under investigation for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] As a single molecule exhibiting both muscarinic M3 receptor antagonist and β2-adrenergic receptor agonist (MABA) activity, navafenterol represents a potential advancement in bronchodilator therapy.[1][3] This guide provides a systematic review of available preclinical and clinical data on navafenterol, with a comparative analysis against established COPD treatments, including a long-acting muscarinic antagonist (LAMA), a long-acting β2-agonist (LABA), and a LAMA/LABA fixed-dose combination.

Comparative Efficacy

Clinical trials have evaluated the efficacy of navafenterol in improving lung function, primarily assessed by the change from baseline in trough forced expiratory volume in one second (FEV1).

Phase IIa Study (NCT03645434)

A Phase IIa, randomized, double-blind, crossover study compared once-daily inhaled navafenterol (600 µg) with placebo and the fixed-dose combination of umeclidinium (B1249183)/vilanterol (B1248922) (UMEC/VI; 62.5 µg/25 µg) over two weeks in patients with moderate-to-severe COPD.[4][5]

Table 1: Change from Baseline in Trough FEV1 (Liters) at Day 15 [4]

TreatmentNLS Mean Difference from Placebo (95% CI)P-value vs PlaceboLS Mean Difference from UMEC/VI (95% CI)P-value vs UMEC/VI
Navafenterol (600 µg)730.202 (Not Specified)<0.0001-0.046 (Not Specified)0.075
UMEC/VI (62.5/25 µg)73Not Reported<0.005--

LS Mean: Least Squares Mean; CI: Confidence Interval

Navafenterol demonstrated a statistically significant improvement in trough FEV1 compared to placebo.[4] While not statistically different from UMEC/VI, the results indicate comparable efficacy in improving lung function.[4] Both active treatments also showed significantly greater improvements in COPD symptoms, as measured by the COPD Assessment Test (CAT) and the Breathlessness, Cough, and Sputum Scale (BCSS), compared to placebo.[4]

Phase I Study (NCT02573155)

A randomized, five-way crossover study in patients with moderate-to-severe COPD evaluated single doses of navafenterol (400 µg and 1800 µg), placebo, indacaterol (B1671819) (150 µg), and tiotropium (B1237716) (18 µg).[2][6]

Table 2: Change from Baseline in Trough FEV1 (Liters) on Day 2 [2]

TreatmentNLS Mean Difference from Placebo (95% CI)P-value vs Placebo
Navafenterol (400 µg)280.111 (0.059, 0.163)<0.0001
Navafenterol (1800 µg)280.210 (0.156, 0.264)<0.0001
Indacaterol (150 µg)28Not Directly ReportedNot Reported
Tiotropium (18 µg)28Not Directly ReportedNot Reported

LS Mean: Least Squares Mean; CI: Confidence Interval

Both doses of navafenterol resulted in statistically significant improvements in trough FEV1 compared to placebo.[2] The 1800 µg dose of navafenterol also showed a significantly greater improvement in FEV1 compared to both indacaterol and tiotropium.[2]

Safety and Tolerability

Navafenterol has been generally well-tolerated in clinical trials.[2][4]

Table 3: Frequency of Treatment-Emergent Adverse Events (TEAEs) [2][6]

TreatmentStudyFrequency of TEAEs (%)Most Common TEAEs
Navafenterol (400 µg)Phase I (NCT02573155)52.9Not Specified
Navafenterol (1800 µg)Phase I (NCT02573155)22.6Not Specified
PlaceboPhase I (NCT02573155)34.4 - 37.5Not Specified
Indacaterol (150 µg)Phase I (NCT02573155)34.4 - 37.5Not Specified
Tiotropium (18 µg)Phase I (NCT02573155)34.4 - 37.5Not Specified
Navafenterol (600 µg)Phase IIa (NCT03645434)Similar to placebo and UMEC/VINot Specified
PlaceboPhase IIa (NCT03645434)Similar to navafenterol and UMEC/VINot Specified
UMEC/VI (62.5/25 µg)Phase IIa (NCT03645434)Similar to navafenterol and placeboNot Specified

In a Phase I study with healthy volunteers, the most frequently reported TEAEs for navafenterol were headache and nasopharyngitis.[7] No serious adverse events were reported in the navafenterol treatment period of the Phase IIa study.[4]

Mechanism of Action and Signaling Pathways

Navafenterol's dual action as an M3 receptor antagonist and a β2-adrenergic receptor agonist provides a two-pronged approach to bronchodilation.

  • M3 Receptor Antagonism: By blocking the M3 muscarinic receptor on airway smooth muscle, navafenterol inhibits acetylcholine-induced bronchoconstriction.[3] This action prevents the increase in intracellular calcium ([Ca2+]i) that leads to muscle contraction.[8]

  • β2-Adrenergic Receptor Agonism: Stimulation of the β2-adrenergic receptor on airway smooth muscle activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[8] Elevated cAMP levels activate protein kinase A (PKA), which in turn promotes smooth muscle relaxation and bronchodilation.[8]

G cluster_navafenterol Navafenterol cluster_asmc Airway Smooth Muscle Cell cluster_m3 M3 Receptor Pathway cluster_b2 β2-Adrenergic Receptor Pathway Navafenterol Navafenterol M3 M3 Receptor Navafenterol->M3 Antagonist B2 β2-Adrenergic Receptor Navafenterol->B2 Agonist PLC Phospholipase C M3->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Contraction Bronchoconstriction Ca_release->Contraction AC Adenylyl Cyclase B2->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Bronchodilation PKA->Relaxation

Caption: Navafenterol's dual mechanism of action.

This dual mechanism is designed to provide synergistic bronchodilation. The comparators in the clinical trials act on these pathways individually (indacaterol as a LABA, tiotropium as a LAMA) or as a combination of two separate molecules (umeclidinium/vilanterol).[9][10]

Experimental Protocols

Phase IIa Study (NCT03645434)
  • Design: A randomized, multicentre, double-blind, double-dummy, three-way complete crossover study.[4]

  • Participants: 73 patients with moderate-to-severe COPD.[4]

  • Interventions:

    • Navafenterol 600 µg once daily via inhalation.[4]

    • Umeclidinium/vilanterol (UMEC/VI) 62.5 µg/25 µg once daily.[4]

    • Placebo.[4]

  • Duration: Each treatment period lasted for 2 weeks.[4]

  • Primary Outcome: Change from baseline in trough FEV1 on day 15.[4]

  • Secondary Outcomes: Change from baseline in peak FEV1, BCSS, CAT score, adverse events, and pharmacokinetics.[4]

G cluster_workflow Phase IIa Trial Workflow (NCT03645434) cluster_crossover 3-Way Crossover Treatment Periods (2 weeks each) Screening Screening & Randomization (N=73) P1 Period 1 Screening->P1 Washout1 Washout P1->Washout1 Endpoint Primary Endpoint Assessment: Trough FEV1 at Day 15 P2 Period 2 Washout2 Washout P2->Washout2 P3 Period 3 P3->Endpoint Washout1->P2 Washout2->P3

Caption: Phase IIa clinical trial workflow.

Phase I Study (NCT02573155)
  • Design: A randomized, five-way complete crossover study.[2]

  • Participants: 38 patients with moderate-to-severe COPD were randomized, with 28 completing the study.[2]

  • Interventions: Single doses of:

    • Navafenterol 400 µg (double-blind).[2]

    • Navafenterol 1800 µg (double-blind).[2]

    • Placebo (double-blind).[2]

    • Indacaterol 150 µg (open-label).[2]

    • Tiotropium 18 µg (open-label).[2]

  • Primary Outcome: Change from baseline in trough FEV1 on day 2.[2]

  • Methodology for FEV1 Measurement: Spirometry is the standard method for measuring FEV1 in COPD clinical trials.[11] While specific details of the spirometry procedure for these trials are not fully available, standard protocols involve measuring the volume of air forcibly exhaled in the first second after a maximal inhalation.[11]

Pharmacokinetics

In a Phase I study in patients with mild asthma, plasma concentrations of navafenterol increased in a dose-proportional manner, peaking approximately 1 hour post-dose. The terminal elimination half-life was estimated to be between 15.96 and 23.10 hours, supporting a once-daily dosing regimen.[7]

Conclusion

Navafenterol saccharinate, as a single-molecule dual M3 antagonist and β2 agonist, has demonstrated promising results in early-phase clinical trials. It shows significant improvements in lung function compared to placebo and comparable efficacy to a LAMA/LABA fixed-dose combination in patients with moderate-to-severe COPD.[1][4] The safety profile of navafenterol appears to be acceptable.[2][4] Further larger and longer-term clinical trials will be necessary to fully establish its place in the therapeutic landscape for obstructive airway diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the efficacy and safety of the novel MABA, navafenterol (B609425), with a comparative look at the alternative, batefenterol (B1667760).

This guide provides a comprehensive overview of the Phase 2 clinical trial data for navafenterol saccharinate, a single-molecule muscarinic antagonist and β2-adrenergic agonist (MABA) in development for the treatment of chronic obstructive pulmonary disease (COPD). The efficacy and safety of navafenterol are compared with another MABA, batefenterol, offering researchers and drug development professionals a detailed analysis of their performance in a clinical setting.

Efficacy Data: Head-to-Head Comparison

The primary measure of efficacy in clinical trials for COPD is the improvement in lung function, most commonly assessed by the forced expiratory volume in one second (FEV1). The following tables summarize the key efficacy findings from the Phase 2 trials of navafenterol and batefenterol.

Lung Function Improvement: FEV1
Efficacy EndpointNavafenterol 600 µg (Phase 2a)[1][2]Batefenterol (Phase 2b)[3][4]PlaceboActive Comparator (Umeclidinium/Vilanterol)
Change from Baseline in Trough FEV1 (L) 0.202 (vs. Placebo, p<0.0001)0.182 - 0.245 (across doses vs. Placebo, p<0.001)--0.046 (vs. Navafenterol, p=0.075)
Change from Baseline in Peak FEV1 (L) 0.388 (vs. Placebo, p<0.0001)0.191 - 0.293 (weighted mean 0-6h vs. Placebo)-0.326 (vs. Placebo, p<0.0001)
Symptom Improvement
Symptom ScoreNavafenterol 600 µg (Phase 2a)[1][2]BatefenterolPlaceboActive Comparator (Umeclidinium/Vilanterol)
COPD Assessment Tool (CAT) Significant improvement (p<0.005 vs. Placebo)Not Reported-Significant improvement (p<0.005 vs. Placebo)
Breathlessness, Cough and Sputum Scale (BCSS) Significant improvement (p<0.005 vs. Placebo)Not Reported-Significant improvement (p<0.005 vs. Placebo)

Safety and Tolerability

Both navafenterol and batefenterol were generally well-tolerated in their respective Phase 2 trials. The following table summarizes the key safety findings.

Safety EndpointNavafenterol 600 µg (Phase 2a)[1]Batefenterol (37.5-600 µg) (Phase 2b)[3]PlaceboActive Comparator (Umeclidinium/Vilanterol)
Patients with any Adverse Event (%) 55.722 - 61 (dose-dependent)51.555.1
Most Common Adverse Events Not specified in detail, reported as similar to placebo and active comparatorCough, Nasopharyngitis, DysgeusiaNot specified in detailNot specified in detail
Serious Adverse Events None reportedHypertensive crisis, Panic attack (1 patient, not considered drug-related)Vestibular neuronitis, Humerus fractureTooth abscess, Acute coronary syndrome

Mechanism of Action: A Dual Approach to Bronchodilation

Navafenterol functions as a MABA, combining the actions of a muscarinic antagonist and a β2-adrenergic agonist in a single molecule. This dual mechanism targets two key pathways in the pathophysiology of COPD to induce bronchodilation.

MABA_Signaling_Pathway cluster_beta2 β2-Adrenergic Agonism cluster_muscarinic Muscarinic Antagonism Navafenterol_beta Navafenterol Beta2_Receptor β2-Adrenergic Receptor Navafenterol_beta->Beta2_Receptor binds G_alpha_s Gαs Beta2_Receptor->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates MLCP Myosin Light Chain Phosphatase (activated) PKA->MLCP Relaxation_beta Smooth Muscle Relaxation MLCP->Relaxation_beta leads to Navafenterol_musc Navafenterol M3_Receptor M3 Muscarinic Receptor Navafenterol_musc->M3_Receptor blocks G_alpha_q Gαq M3_Receptor->G_alpha_q activates Acetylcholine Acetylcholine Acetylcholine->M3_Receptor binds PLC Phospholipase C G_alpha_q->PLC activates IP3 IP3 PLC->IP3 produces Ca2_release Ca2+ Release IP3->Ca2_release triggers Contraction Smooth Muscle Contraction Ca2_release->Contraction leads to

Caption: Dual signaling pathway of Navafenterol.

Experimental Protocols

Phase 2a Trial of Navafenterol (NCT03645434)[1][2]

This was a randomized, double-blind, double-dummy, three-way crossover study. 73 patients with moderate-to-severe COPD received 14 days of treatment with inhaled navafenterol 600 µg once daily, placebo, and umeclidinium/vilanterol (62.5/25 µg) once daily. There was a 14-21 day washout period between each treatment period.

  • Primary Endpoint: Change from baseline in trough FEV1 on day 15. Spirometry was performed at screening, on day 1 (pre-dose and at various time points post-dose), and on day 15 (pre-dose).

  • Secondary Endpoints:

    • Peak FEV1: Assessed on day 1 and day 14.

    • COPD Assessment Tool (CAT): A patient-completed questionnaire consisting of 8 items, each scored on a 6-point scale (0-5). The total score ranges from 0-40, with higher scores indicating a greater impact of COPD on the patient's life. Administered at screening and on day 15.

    • Breathlessness, Cough and Sputum Scale (BCSS): A 3-item patient-reported outcome measure where each symptom is rated on a 5-point scale (0-4). The total score ranges from 0-12, with higher scores indicating greater symptom severity. Assessed daily.

Navafenterol_Trial_Workflow Screening Screening (up to 28 days) Randomization Randomization (n=73) Screening->Randomization Treatment_Period_1 Treatment Period 1 (14 days) - Navafenterol - Placebo - UMEC/VI Randomization->Treatment_Period_1 Washout_1 Washout (14-21 days) Treatment_Period_1->Washout_1 Treatment_Period_2 Treatment Period 2 (14 days) - Crossover Washout_1->Treatment_Period_2 Washout_2 Washout (14-21 days) Treatment_Period_2->Washout_2 Treatment_Period_3 Treatment Period 3 (14 days) - Crossover Washout_2->Treatment_Period_3 Follow_up Follow-up Treatment_Period_3->Follow_up

Caption: Navafenterol Phase 2a trial workflow.

Phase 2b Trial of Batefenterol[3][4]

This was a randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study. Patients with moderate-to-severe COPD were randomized to receive one of five doses of batefenterol (37.5, 75, 150, 300, or 600 µg), placebo, or umeclidinium/vilanterol (62.5/25 µg) once daily for 28 days.

  • Primary Endpoint: Change from baseline in weighted mean FEV1 over 0-6 hours post-dose on day 28.

  • Secondary Endpoint: Change from baseline in trough FEV1 on day 28.

Conclusion

Phase 2 data demonstrate that this compound is an effective and well-tolerated bronchodilator in patients with moderate-to-severe COPD. Its efficacy in improving lung function and patient-reported symptoms is comparable to the established combination therapy of umeclidinium/vilanterol. The safety profile of navafenterol was similar to that of placebo and the active comparator.

When compared to another MABA, batefenterol, both molecules show significant improvements in lung function versus placebo. A direct comparison is challenging due to differences in trial design and the endpoints assessed. However, both drugs represent a promising new class of single-molecule therapies for COPD. Further Phase 3 studies will be crucial to fully establish the long-term efficacy, safety, and clinical utility of navafenterol in the management of COPD.

References

Biomarker Validation in Chronic Obstructive Pulmonary Disease (COPD): A Comparative Guide to Navafenterol Saccharinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of biomarker validation in the clinical development of Navafenterol saccharinate, a novel dual-acting muscarinic antagonist and β2-agonist (MABA), for the treatment of Chronic Obstructive Pulmonary Disease (COPD). The performance of this compound is compared with a leading fixed-dose combination bronchodilator, umeclidinium/vilanterol, with a focus on validated pharmacodynamic and potential inflammatory biomarkers.

Executive Summary

This compound is an inhaled, long-acting MABA in development for the once-daily treatment of COPD. Its dual mechanism of action involves antagonizing the M3 muscarinic receptor and agonizing the β2-adrenergic receptor, leading to bronchodilation. Clinical trials have primarily focused on validating Forced Expiratory Volume in 1 second (FEV1) as a key pharmacodynamic biomarker to demonstrate efficacy.[1][2] This guide presents a head-to-head comparison of FEV1 changes with Navafenterol versus a standard-of-care comparator, umeclidinium/vilanterol. Furthermore, we explore a panel of inflammatory biomarkers that have been validated in the context of COPD and with comparator treatments, providing a framework for potential future biomarker validation in Navafenterol research.

Pharmacodynamic Biomarker: Forced Expiratory Volume in 1 second (FEV1)

FEV1 is a well-established and regulatory-accepted primary endpoint in COPD clinical trials, reflecting changes in airway caliber.

Comparative Efficacy: Navafenterol vs. Umeclidinium/Vilanterol

A Phase 2a, multicentre, randomised, double-blind, crossover trial (NCT03645434) compared once-daily inhaled Navafenterol 600 µg with placebo and the fixed-dose combination of umeclidinium/vilanterol (UMEC/VI) 62.5 µg/25 µg in patients with moderate-to-severe COPD.[1]

Table 1: Change from Baseline in Trough FEV1 at Day 15 [1]

Treatment GroupNLS Mean Change from Baseline (L)LS Mean Difference vs. Placebo (95% CI)P-value vs. PlaceboLS Mean Difference vs. UMEC/VI (95% CI)P-value vs. UMEC/VI
Navafenterol 600 µg730.2020.202 (0.151 to 0.253)<0.0001-0.046 (-0.097 to 0.005)0.075
UMEC/VI 62.5/25 µg730.2480.248 (0.197 to 0.300)<0.0001
Placebo73

LS Mean: Least Squares Mean; CI: Confidence Interval.

The data indicates that while Navafenterol demonstrated a statistically significant improvement in trough FEV1 compared to placebo, there was no significant difference observed when compared to umeclidinium/vilanterol at day 15.[1]

Potential Inflammatory and Systemic Biomarkers in COPD

While FEV1 is a critical measure of bronchodilation, the underlying inflammatory processes in COPD are key drivers of disease progression and exacerbations. Several biomarkers of systemic and airway inflammation have been investigated in COPD and with bronchodilator therapies.

Umeclidinium/Vilanterol and Inflammatory Biomarkers

A prospective observational cohort study evaluated the effect of umeclidinium/vilanterol on inflammatory markers in patients with stable COPD over 12 months.[3] This study provides a benchmark for the potential anti-inflammatory effects of dual bronchodilator therapy.

Table 2: Change in Inflammatory Biomarkers with Umeclidinium/Vilanterol at 12 Months [3]

BiomarkerBaseline (Mean ± SD)12 Months (Mean ± SD)Mean Change (95% CI)P-value
C-Reactive Protein (mg/L)3.5 ± 1.22.1 ± 0.8-1.4 (-1.8 to -1.0)<0.001
Fibrinogen (g/L)4.2 ± 0.73.5 ± 0.6-0.7 (-0.9 to -0.5)<0.001
White Blood Cell Count (x10⁹/L)7.8 ± 1.56.9 ± 1.2-0.9 (-1.2 to -0.6)<0.001
Sputum Eosinophil Count (%)2.8 ± 1.11.9 ± 0.8-0.9 (-1.2 to -0.6)<0.001

These findings suggest that treatment with umeclidinium/vilanterol is associated with a significant reduction in systemic and airway inflammatory markers.[3]

This compound and Inflammatory Biomarkers

Currently, there is a lack of publicly available data from clinical trials specifically evaluating the effect of this compound on inflammatory biomarkers such as C-reactive protein, fibrinogen, white blood cell count, or sputum eosinophils. Future studies are warranted to investigate the potential anti-inflammatory effects of Navafenterol and to validate these biomarkers in the context of its mechanism of action.

Experimental Protocols

Measurement of Forced Expiratory Volume in 1 second (FEV1)

Protocol: Spirometry is performed according to the American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines.

  • Patient Preparation: Patients should refrain from using short-acting bronchodilators for at least 6 hours and long-acting bronchodilators for at least 12-24 hours prior to testing.

  • Procedure: The patient takes a full inspiration and then exhales as forcefully and completely as possible into the spirometer.

  • Data Collection: A minimum of three acceptable and repeatable maneuvers are recorded. The highest FEV1 value is reported.

  • Trough FEV1: Measured at the end of the dosing interval, typically 23-24 hours post-dose for a once-daily medication.

Sputum Eosinophil Count

Protocol for Sputum Induction and Processing: [4]

  • Sputum Induction: Patients inhale nebulized hypertonic saline (3-5%) to induce sputum production.

  • Sputum Processing:

    • The expectorated sputum is treated with a mucolytic agent, such as dithiothreitol (B142953) (DTT), to break down the mucus.

    • The sample is then centrifuged to pellet the cells.

    • The cell pellet is resuspended, and a total cell count is performed.

    • Cytospins are prepared and stained (e.g., with Wright-Giemsa stain).

  • Cell Counting: A differential cell count of at least 400 non-squamous cells is performed under a microscope to determine the percentage of eosinophils.

Enzyme-Linked Immunosorbent Assay (ELISA) for Plasma IL-6 and TNF-α

General Protocol: [5]

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6).

  • Blocking: The plate is blocked with a protein solution (e.g., bovine serum albumin) to prevent non-specific binding.

  • Sample Incubation: Plasma samples and standards of known cytokine concentrations are added to the wells and incubated.

  • Detection Antibody: A biotinylated detection antibody specific for the cytokine is added.

  • Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A chromogenic substrate for HRP is added, resulting in a color change proportional to the amount of cytokine present.

  • Measurement: The absorbance is read using a microplate reader, and the cytokine concentration in the samples is determined by comparison to the standard curve.

Visualizations

signaling_pathway cluster_M3 M3 Muscarinic Receptor Pathway cluster_beta2 β2-Adrenergic Receptor Pathway ACh Acetylcholine M3R M3 Receptor ACh->M3R PLC Phospholipase C M3R->PLC Activates IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Release IP3->Ca2 Contraction Bronchoconstriction Ca2->Contraction Beta2_Agonist β2-Agonist Beta2R β2 Receptor Beta2_Agonist->Beta2R AC Adenylyl Cyclase Beta2R->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Bronchodilation PKA->Relaxation Navafenterol Navafenterol Saccharinate Navafenterol->M3R Antagonizes Navafenterol->Beta2R Agonizes

Caption: Navafenterol's dual mechanism of action.

experimental_workflow cluster_patient Patient Recruitment & Dosing cluster_biomarker Biomarker Assessment cluster_analysis Laboratory Analysis cluster_data Data Analysis & Comparison Patient COPD Patient Cohort Randomization Randomization Patient->Randomization Dosing Dosing (Navafenterol vs. Comparator) Randomization->Dosing FEV1 FEV1 Measurement (Spirometry) Dosing->FEV1 Blood Blood Sample Collection Dosing->Blood Sputum Sputum Induction Dosing->Sputum Data Statistical Analysis and Comparative Efficacy FEV1->Data ELISA ELISA for Cytokines (IL-6, TNF-α) Blood->ELISA Systemic Systemic Inflammatory Markers (CRP, Fibrinogen, WBC) Blood->Systemic CellCount Sputum Eosinophil Count Sputum->CellCount ELISA->Data CellCount->Data Systemic->Data

Caption: Biomarker validation experimental workflow.

References

Safety Operating Guide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Guidance for Laboratory Personnel on Safe Handling and Disposal

For researchers, scientists, and drug development professionals, the proper management of investigational compounds like Navafenterol saccharinate is paramount to ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a potentially hazardous substance. This guide provides a comprehensive framework for its safe disposal, adhering to general best practices for pharmaceutical and laboratory chemical waste.

Immediate Safety and Handling Precautions

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of safety glasses, gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Core Disposal Principles

The disposal of this compound must comply with local, state, and federal regulations. The overarching principle is to prevent its release into the environment. Therefore, under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash .

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation :

    • All materials contaminated with this compound, including unused compound, solutions, contaminated vials, pipette tips, and gloves, must be segregated as hazardous chemical waste.

    • Do not mix this waste with other waste streams unless compatibility is confirmed. For instance, it is common practice to separate halogenated and non-halogenated solvent wastes.

  • Containerization :

    • Use a designated, leak-proof, and chemically compatible container for solid and liquid waste. The container should be in good condition and have a secure, tight-fitting lid.

    • The original product container can be used for the disposal of the pure compound if it is empty and appropriately relabeled as waste. For solutions, use a container compatible with the solvent used.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the approximate amount or concentration of the compound and the solvent used.

    • Indicate the date when waste was first added to the container.

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be at or near the point of generation and under the control of laboratory personnel.

    • Ensure that incompatible wastes are not stored together.

  • Disposal Request :

    • Once the waste container is full or has been in storage for a designated period (typically not exceeding one year, but institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

    • Do not attempt to transport the waste off-site yourself.

Physical and Chemical Properties Summary

While a comprehensive SDS is not publicly available, the following information has been compiled from various sources. This data is crucial for understanding the compound's nature for safe handling.

PropertyValue
Chemical Name This compound
Synonyms AZD-8871 saccharinate, LAS191351 saccharinate
CAS Number 1648550-37-1
Molecular Formula C45H47N7O9S3
Molecular Weight 926.09 g/mol
Physical Form Powder
Storage Stability -20°C for 3 years (as powder)-80°C for 1 year (in solvent)

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

NavafenterolDisposalWorkflow cluster_generation Waste Generation cluster_assessment Hazard Assessment cluster_pathway Disposal Pathway cluster_procedure Disposal Procedure cluster_final Final Disposal start This compound Waste Generated (Solid or Liquid) is_sds_available SDS Available? start->is_sds_available follow_sds Follow SDS Disposal Instructions is_sds_available->follow_sds Yes treat_as_hazardous Treat as Hazardous Pharmaceutical Waste is_sds_available->treat_as_hazardous No segregate Segregate Waste follow_sds->segregate treat_as_hazardous->segregate containerize Use Labeled, Compatible Container segregate->containerize store Store in Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs incineration Incineration via Certified Vendor contact_ehs->incineration

Caption: Disposal workflow for this compound.

Experimental Protocols

As this document provides procedural guidance for disposal, formal experimental protocols are not applicable. The core "protocol" is the step-by-step disposal guide provided above. It is imperative that laboratory personnel adhere to their institution's specific chemical hygiene and waste management plans.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship between the properties of this compound and the required disposal actions.

DisposalLogic cluster_properties Compound Properties cluster_implications Safety Implications cluster_actions Required Actions prop1 Investigational Pharmaceutical imp1 Assume Hazardous prop1->imp1 imp2 Potential Environmental Risk prop1->imp2 prop2 No Specific SDS Available imp3 Unknown Specific Hazards prop2->imp3 prop3 Potent Biological Activity prop3->imp1 act1 Segregate as Hazardous Waste imp1->act1 act4 Use Appropriate PPE imp1->act4 act2 No Drain or Trash Disposal imp2->act2 imp3->act1 act3 Consult EHS for Disposal imp3->act3

Caption: Rationale for this compound disposal procedures.

By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's Environmental Health and Safety department for specific guidance and requirements.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.